Ergosterol peroxide glucoside
説明
Ergosterol peroxide glucoside has been reported in Sarcodon scabrosus, Hydnellum scabrosum, and Hypholoma fasciculare with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/b8-7+/t20-,21+,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJZKFPVVUQBMB-AGBBTXFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ergosterol Peroxide Glucoside: A Technical Guide on Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) peroxide, a naturally occurring steroid derivative found in a variety of fungi, has garnered significant scientific interest due to its diverse biological activities, including potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of ergosterol peroxide and its glycosylated form, ergosterol peroxide glucoside. While research on ergosterol peroxide is extensive, this guide also collates the available, albeit more limited, information on its glucoside derivative, highlighting areas for future investigation. Detailed experimental protocols for isolation and characterization are provided, alongside a summary of quantitative data and visual representations of key signaling pathways.
Introduction
Natural products remain a vital source of novel therapeutic agents. Among these, fungal metabolites have emerged as a rich reservoir of structurally diverse and biologically active compounds. Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol), a C28-sterol, is a prominent secondary metabolite isolated from various fungi, lichens, and sponges.[1] Its unique endoperoxide bridge is crucial for its bioactivity.[2] The glycosylation of natural products can significantly alter their pharmacokinetic and pharmacodynamic properties, often enhancing solubility and bioavailability. This guide focuses on ergosterol peroxide and its glucoside, providing a technical resource for researchers in natural product chemistry and drug discovery.
Discovery and Isolation
Ergosterol Peroxide
Ergosterol peroxide has been isolated from a wide array of fungal species, including those from the genera Ganoderma, Hericium, Pleurotus, and Xylaria.[3][4][5] Its discovery dates back several decades, with its presence often noted during the phytochemical analysis of medicinal mushrooms.
This compound
The first documented isolation of an this compound was reported by Takaishi et al. in 1991 from the edible and medicinal mushroom Hericium erinaceus (Lion's Mane).[4] In their study, they identified a new glycoside, 3β-O-β-D-glucopyranosyl-5α,6β-dihydroxyergosta-7,22-diene, alongside other ergosterol derivatives.
Experimental Protocols
Isolation of Ergosterol Peroxide from Xylaria striata[3]
This protocol details an effective method for isolating ergosterol peroxide using High-Speed Countercurrent Chromatography (HSCCC).
3.1.1. Sample Preparation and Extraction:
-
Fresh fruiting bodies of Xylaria striata are washed with demineralized water to remove soil.
-
The cleaned material is shade-dried at 30 ± 2 °C for 24 hours, followed by oven-drying at 60 ± 2 °C for 12 hours.
-
The dried mushroom is powdered and passed through a 1mm mesh sieve.
-
The powder (380 g) is decocted three times with 80% ethanol (B145695) at 95 °C for 2 hours each.
-
The filtrates are combined and concentrated to dryness under reduced pressure at 50 °C.
-
The residue is suspended in pure water and successively fractionated with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction is concentrated.
3.1.2. Chromatographic Separation:
-
The concentrated ethyl acetate fraction (approx. 15 g) is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of petroleum ether-ethyl acetate (10:1, 7:1, 5:1, 3:1, and 1:1, v/v).
-
Fractions containing the target compounds are identified by TLC with p-anisaldehyde as a derivatizing agent.
-
The target fraction (approx. 3.2 g) is further purified by HSCCC.
-
Two-phase solvent system: n-hexane-ethyl acetate-ethanol-water (3:1:2:0.8, v/v)
-
Stationary phase: Upper phase
-
Mobile phase: Lower phase
-
Rotation speed: 850 rpm (forward)
-
Flow rate: 3 mL/min
-
-
Fractions are collected and analyzed by HPLC to confirm the purity of ergosterol peroxide.
Isolation of this compound from Hericium erinaceus[4]
This protocol is based on the pioneering work of Takaishi et al.
3.2.1. Extraction and Fractionation:
-
Dried and powdered fruiting bodies of Hericium erinaceus are extracted with methanol (B129727).
-
The methanol extract is concentrated and then partitioned between ethyl acetate and water.
-
The ethyl acetate soluble fraction is collected for further separation.
3.2.2. Column Chromatography:
-
The ethyl acetate extract is subjected to silica gel column chromatography.
-
The column is eluted with a solvent system of increasing polarity, typically starting with chloroform (B151607) and gradually adding methanol (e.g., CHCl₃-MeOH gradients).
-
Fractions are monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the glycosidic compounds are combined and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.
3.2.3. Characterization: The structure of the isolated glucoside is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the yield and purity of ergosterol peroxide from a representative isolation protocol.
| Compound | Source Organism | Isolation Method | Yield | Purity | Reference |
| Ergosterol Peroxide | Xylaria striata | HSCCC | 30 mg from 500 mg crude sample | 97% | [3] |
Note: Quantitative data for the isolation of this compound from Hericium erinaceus was not explicitly detailed in the available literature in a format suitable for this table.
Biological Activities and Signaling Pathways
Ergosterol Peroxide
Ergosterol peroxide exhibits a broad spectrum of biological activities.[1]
-
Anti-inflammatory Activity: It suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-1β in LPS-stimulated macrophages.[6][7] This effect is mediated through the inhibition of key inflammatory signaling pathways.
-
Anticancer Activity: Ergosterol peroxide demonstrates cytotoxicity against various cancer cell lines, including triple-negative breast cancer and colon adenocarcinoma cells.[8][9] It can induce apoptosis, cause cell cycle arrest, and inhibit tumor growth in murine cancer models.[8]
-
Antiviral and Antimicrobial Activities: It has been reported to possess antiviral and broad-range antimicrobial properties.[10]
Signaling Pathways Modulated by Ergosterol Peroxide
5.2.1. NF-κB Signaling Pathway: Ergosterol peroxide inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. It prevents the phosphorylation and degradation of IκB-α, which in turn blocks the nuclear translocation and DNA binding of the NF-κB p65 subunit.[7]
Caption: Inhibition of the NF-κB signaling pathway by ergosterol peroxide.
5.2.2. MAPK Signaling Pathway: Ergosterol peroxide also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[6] These kinases are upstream regulators of various transcription factors involved in inflammation and cell proliferation.
Caption: Inhibition of MAPK signaling pathways by ergosterol peroxide.
This compound
Currently, there is a notable lack of published data on the specific biological activities of this compound. It is hypothesized that the glycosidic moiety may enhance the water solubility and potentially alter the bioavailability and metabolic fate of the parent compound. However, dedicated studies to compare the anti-inflammatory, anticancer, or other biological effects of ergosterol peroxide with its glucoside are yet to be reported in the scientific literature. This represents a significant knowledge gap and a promising area for future research.
Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a general workflow for the discovery and preliminary bioactivity screening of ergosterol peroxide and its glucoside from a fungal source.
Caption: General workflow for isolation and screening of ergosterol peroxide derivatives.
Conclusion and Future Perspectives
Ergosterol peroxide is a well-characterized fungal metabolite with significant potential for development as a therapeutic agent, particularly in the fields of inflammation and oncology. The established protocols for its isolation and the extensive knowledge of its mechanisms of action provide a solid foundation for further research.
In contrast, this compound remains a largely unexplored derivative. The pioneering work on its isolation from Hericium erinaceus has opened the door for more in-depth investigations. Future research should focus on:
-
Developing optimized and scalable methods for the isolation or synthesis of this compound.
-
Conducting comprehensive biological evaluations to determine if the glucosidic moiety confers any advantages in terms of potency, selectivity, or pharmacokinetic properties compared to the aglycone.
-
Investigating the specific signaling pathways modulated by the glucoside to understand its mechanism of action.
A deeper understanding of the structure-activity relationships of ergosterol peroxide and its glycosylated forms will be invaluable for the design and development of novel, nature-inspired therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth [mdpi.com]
- 3. Ergosterol peroxide suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Ergosterol Peroxide: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) peroxide, a naturally occurring steroid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the natural sources of ergosterol peroxide, with a focus on its prevalence in the fungal kingdom. Detailed experimental protocols for its extraction, isolation, and quantification are presented to aid researchers in their investigative efforts. Furthermore, this document elucidates the key signaling pathways modulated by ergosterol peroxide, offering insights into its mechanisms of action. The information is supplemented with quantitative data, structured for comparative analysis, and visual diagrams to facilitate a comprehensive understanding of this promising bioactive compound.
Natural Sources of Ergosterol Peroxide
Ergosterol peroxide is predominantly found in a wide array of fungal species, including terrestrial and marine fungi, lichens, and certain marine organisms like sponges. While the user's initial query mentioned "ergosterol peroxide glucoside," extensive literature searches indicate that ergosterol peroxide is the commonly isolated and studied compound. The presence of a glycosylated form appears to be rare or not widely reported. It is important to note that some studies suggest ergosterol peroxide may be an artifact formed by the photooxidation of ergosterol during the extraction and isolation process, a possibility that researchers should consider.
Fungal Sources
Fungi, particularly mushrooms, are the most prolific producers of ergosterol peroxide. The content of this compound can vary significantly between different species and even between the fruiting bodies and mycelia of the same species.
Table 1: Quantitative Content of Ergosterol Peroxide in Various Fungal Species
| Fungal Species | Part Analyzed | Ergosterol Peroxide Content (mg/100g dry weight) | Reference |
| Ganoderma colossum | Fruiting Body | 53 | [1][2] |
| Boletus edulis | Fruiting Body | 29.32 | [3] |
| Suillus bovinus | Fruiting Body | 17.27 | [3] |
| Hericium erinaceum | Mycelium | 15.98 | [3] |
| Morchella esculenta | Mycelium | 13.37 | [3] |
| Boletus badius | Fruiting Body | 12.60 | [3] |
| Laetiporus sulfureus | Mycelium | 10.07 | [3] |
| Fomitopsis dochmius | Fruiting Body | 0.237 (g/L of extract) | [4][5] |
Marine Sources
Marine environments also host organisms that produce ergosterol peroxide. Marine-derived fungi and sponges have been identified as sources of this compound.
-
Marine Fungi: Species such as Phoma sp. have been shown to produce ergosterol peroxide.[6]
-
Marine Sponges: While marine sponges are a rich source of various bioactive secondary metabolites, including peroxides, specific quantitative data for ergosterol peroxide is less common.[7]
Experimental Protocols
The isolation and purification of ergosterol peroxide from natural sources typically involve solvent extraction followed by chromatographic separation.
Extraction of Ergosterol Peroxide from Ganoderma lucidum
This protocol is adapted from methodologies described for the extraction of sterols from medicinal mushrooms.[8][9]
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Ethanol (B145695) (95%)
-
Ethyl acetate (B1210297)
-
n-hexane
-
Silica (B1680970) gel (70-230 mesh and 230-400 mesh)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction: Macerate the dried and powdered Ganoderma lucidum (e.g., 4 kg) with ethanol (e.g., 40 L) at room temperature for an extended period (e.g., 7 days).
-
Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water and partition with ethyl acetate. Collect the ethyl acetate layer, which will contain the less polar compounds, including ergosterol peroxide.
-
Drying: Evaporate the ethyl acetate to dryness to yield the crude ethyl acetate extract.
-
Column Chromatography (Initial Separation):
-
Pack a chromatography column with silica gel (230-400 mesh).
-
Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 20:1 to 1:1), followed by a gradient of chloroform and methanol (e.g., 20:1 to 1:1).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Column Chromatography (Purification):
-
Combine fractions containing the compound of interest (identified by TLC comparison with a standard, if available).
-
Perform a second column chromatography on silica gel (70-230 mesh) with a more refined solvent gradient (e.g., chloroform:ethyl acetate, 10:1 to 5:1) to further purify the ergosterol peroxide.
-
-
Crystallization: Crystallize the purified ergosterol peroxide from a suitable solvent (e.g., methanol) to obtain pure crystals.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of Ergosterol Peroxide using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of ergosterol peroxide.[4][10][11][12]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mixture of methanol and acetonitrile (B52724) (e.g., 85:15, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified ergosterol peroxide in the mobile phase at known concentrations.
-
Sample Preparation: Dissolve the extracted and purified sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to ergosterol peroxide.
-
Quantification: Determine the concentration of ergosterol peroxide in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways Modulated by Ergosterol Peroxide
Ergosterol peroxide exerts its biological effects by modulating several key intracellular signaling pathways, primarily implicated in cancer and inflammation.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Ergosterol peroxide has been shown to inhibit the constitutive activation of STAT3 in various cancer cell lines.[1][13][14]
Caption: Ergosterol peroxide inhibits the STAT3 signaling pathway.
Modulation of NF-κB and MAPK Signaling Pathways in Inflammation
Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) are central regulators of the inflammatory response. Ergosterol peroxide has demonstrated anti-inflammatory effects by suppressing the activation of these pathways.[15][16][17][18]
Caption: Ergosterol peroxide modulates NF-κB and MAPK pathways.
Downregulation of the β-catenin Pathway in Cancer
The β-catenin signaling pathway is frequently dysregulated in various cancers, leading to increased cell proliferation and survival. Ergosterol peroxide has been shown to downregulate this pathway, contributing to its anti-tumor effects.[1][14]
Caption: Ergosterol peroxide downregulates the β-catenin pathway.
Conclusion
Ergosterol peroxide is a multifaceted natural product with significant therapeutic potential. Its widespread occurrence in fungi makes it an accessible target for natural product discovery. The experimental protocols detailed in this guide provide a framework for the isolation and analysis of this compound, while the elucidation of its effects on key signaling pathways offers a foundation for understanding its mechanism of action and for the development of novel therapeutic strategies. Further research into the biosynthesis of ergosterol peroxide and its potential glycosylated derivatives is warranted to fully explore the chemical diversity and biological activity of this class of compounds.
References
- 1. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Ergosterol peroxide suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol Peroxide from the Medicinal Mushroom Ganoderma lucidum Inhibits Differentiation and Lipid Accumulation of 3T3-L1 Adipocytes [mdpi.com]
- 9. Enrichment Method of Ergosterol Peroxide from Sporoderm-Broken Ganoderma Lucidum Spore Powder - Eureka | Patsnap [eureka.patsnap.com]
- 10. phytojournal.com [phytojournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of STAT3 signaling and induction of SHP1 mediate antiangiogenic and antitumor activities of ergosterol peroxide in U266 multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Pathways of Ergosterol Peroxide Biosynthesis in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) peroxide is a naturally occurring oxidized derivative of ergosterol, the primary sterol in fungal cell membranes. This compound has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for comprehending fungal physiology and stress responses. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to ergosterol peroxide in fungi, detailing both the well-established photo-oxidative mechanism and the putative enzymatic route. It includes a compilation of quantitative data, detailed experimental protocols for extraction and analysis, and visual diagrams of the involved pathways and workflows to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.
Introduction to Ergosterol and Ergosterol Peroxide
Ergosterol is an essential component of fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound enzymes, analogous to the role of cholesterol in mammalian cells.[1] The ergosterol biosynthesis pathway is a complex and energy-intensive process, involving over 20 enzymes, and is a key target for many clinically important antifungal drugs.[2][3]
Ergosterol peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol) is an oxygenated derivative of ergosterol. Its formation represents a significant transformation of a crucial cellular component, and its presence in fungi has been linked to various physiological and stress-related phenomena.
Biosynthesis of Ergosterol: The Precursor Pathway
A foundational understanding of ergosterol biosynthesis is essential before examining the formation of its peroxide derivative. The pathway can be broadly divided into three stages:
-
Mevalonate Pathway: Synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA.
-
Farnesyl Pyrophosphate (FPP) Synthesis: Condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP) and subsequently FPP.
-
Sterol Synthesis: The "late pathway" begins with the condensation of two FPP molecules to form squalene, which is then cyclized to lanosterol (B1674476). A series of enzymatic modifications, including demethylations, desaturations, and isomerizations, convert lanosterol to ergosterol.[2] A key enzyme in this latter part of the pathway is lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a member of the cytochrome P450 superfamily and the primary target of azole antifungal drugs.[4][5][6]
Figure 1: Simplified overview of the ergosterol biosynthesis pathway in fungi.
Pathways to Ergosterol Peroxide
The conversion of ergosterol to ergosterol peroxide in fungi is understood to occur via two primary mechanisms: a non-enzymatic photo-oxidation reaction and a less-defined enzymatic pathway.
Photo-oxidation Pathway
The most extensively documented route for ergosterol peroxide formation is the photo-oxidation of ergosterol, which proceeds via a [4+2] cycloaddition reaction with singlet oxygen (\¹O₂).[7] This reaction is not enzymatically mediated and requires three components:
-
Ergosterol: The substrate.
-
Light: As an energy source.
-
A Photosensitizer: A molecule that absorbs light energy and transfers it to molecular oxygen (³O₂) to generate singlet oxygen.
Endogenous fungal pigments, such as bikaverin (B1667059) in Gibberella fujikuroi, can act as photosensitizers, suggesting that this process can occur naturally within the fungal cell or its environment when exposed to light. This pathway can also be a significant source of artifactual ergosterol peroxide formation during sample extraction and analysis if not performed in darkness or under controlled lighting.
Figure 2: The photo-oxidation pathway for ergosterol peroxide formation.
Putative Enzymatic Pathway
Evidence suggests the existence of an enzymatic pathway for ergosterol peroxide synthesis, although the specific enzymes in fungi remain to be definitively identified. Studies have indicated that even under conditions that exclude light, fungi can produce ergosterol peroxide. This has led to the hypothesis that enzymes such as peroxidases or other oxidoreductases may be involved.
While no specific fungal "ergosterol peroxide synthase" has been isolated, some studies suggest that the conversion of ergosterol to its peroxide may be promoted under certain cellular conditions. For instance, in Aspergillus oryzae, the utilization of cholesterol was shown to promote the conversion of ergosterol to ergosterol peroxide.[8][9] This suggests a regulatory link between sterol metabolism and the formation of ergosterol peroxide. Oxysterol-binding proteins (Osh proteins in yeast) are known to be involved in the non-vesicular transport of sterols between organelles, which could play a role in delivering ergosterol to compartments where enzymatic oxidation might occur.[10][11][12]
It is plausible that reactive oxygen species (ROS) generated as byproducts of normal metabolic processes or in response to stress could be enzymatically harnessed to oxidize ergosterol. However, further research is required to isolate and characterize the specific enzymes responsible for this conversion in fungi.
Quantitative Data on Ergosterol and Ergosterol Peroxide Content in Fungi
The content of ergosterol and ergosterol peroxide can vary significantly between different fungal species and even between the fruiting bodies and mycelia of the same species. The following tables summarize quantitative data reported in the literature.
Table 1: Ergosterol and Ergosterol Peroxide Content in Various Medicinal Fungi
| Fungal Species | Part Analyzed | Ergosterol Content (% w/w) | Ergosterol Peroxide (EPO) Content (% w/w) |
|---|---|---|---|
| Grifola frondosa | Fruiting Body | 0.283 | - |
| Ganoderma colossum | Fruiting Body | - | 0.053 |
Data sourced from a study utilizing HPLC-DAD-APCI-MS/MS.[13] The absence of a value is denoted by "-".
Table 2: Ergosterol Peroxide Content in Various Edible Mushrooms
| Fungal Species | Part Analyzed | Ergosterol Peroxide Content (mg/100g dry weight) |
|---|---|---|
| Boletus edulis | Fruiting Body | 29.32 ± 1.43 |
| Suillus bovinus | Fruiting Body | 17.27 ± 0.84 |
| Hericium erinaceum | Mycelium | 15.98 ± 0.78 |
| Morchella esculenta | Mycelium | 13.37 ± 0.56 |
| Boletus badius | Fruiting Body | 12.60 ± 0.59 |
| Laetiporus sulfureus | Mycelium | 10.07 ± 0.75 |
Data from a study using a densitometric method.[14]
Table 3: Ergosterol and Ergosterol Peroxide Content in Aspergillus oryzae under Different Culture Conditions
| Culture Medium | Time (h) | Ergosterol Peroxide Content (% of mycelium dry weight) |
|---|---|---|
| Glucose Medium | 48 | 0.204 |
| Glucose Medium | 72 | 0.292 |
| Glucose Medium | 96 | 0.318 |
| Cholesterol Medium | 48 | 0.712 |
| Cholesterol Medium | 72 | 0.605 |
| Cholesterol Medium | 96 | 0.593 |
Data sourced from a study on the effect of cholesterol utilization on ergosterol peroxide synthesis.[8][9]
Table 4: Ergosterol and Ergosterol Peroxide Content in Various Fungi
| Fungal Species | Ergosterol Content (g/L) | Ergosterol Peroxide Content (g/L) |
|---|---|---|
| TDT1002 (Unspecified) | 0.03061 | - |
| Fomitopsis dochmius | - | 0.00237 |
| Phellinus igniarius | Very small quantity | Very small quantity |
| Ganoderma applanatum | - | Very small quantity |
Data from a study using HPLC.[15] Note the different units (g/L). The absence of a value is denoted by "-".
Experimental Protocols
Accurate quantification and identification of ergosterol and ergosterol peroxide are paramount. The following sections provide detailed methodologies for key experimental procedures.
Ergosterol and Ergosterol Peroxide Extraction from Fungal Mycelium
This protocol is a generalized procedure based on common solvent extraction methods.[16][17] Note: To prevent photo-oxidation, all steps should be performed in darkness or under red light, and solvents should be protected from light.
Materials:
-
Lyophilized fungal mycelium
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Hexane (B92381) (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Ultrasonic water bath
-
Water bath or heating block (80°C)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
0.2 µm syringe filters (PTFE or nylon)
-
Amber glass HPLC vials
Protocol (Alkaline Saponification Method):
-
Sample Preparation: Weigh approximately 100-300 mg of lyophilized and ground fungal mycelium into a glass centrifuge tube.
-
Saponification:
-
Prepare a 10% (w/v) solution of KOH in methanol.
-
Add 10 mL of the methanolic KOH solution to the sample.
-
Sonicate in an ultrasonic water bath for 15-30 minutes to ensure thorough mixing and initial cell disruption.
-
Incubate the mixture in an 80°C water bath for 60-90 minutes to saponify lipids and break down cell walls.
-
-
Extraction:
-
Allow the sample to cool to room temperature.
-
Add 1 mL of deionized water and 2-3 mL of hexane to the tube.
-
Vortex vigorously for 1-2 minutes to partition the non-saponifiable lipids (including ergosterol and its peroxide) into the upper hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction step (step 3) on the remaining aqueous layer with another 2-3 mL of hexane and combine the hexane fractions.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Final Preparation:
-
Re-dissolve the dried lipid extract in a known volume (e.g., 1 mL) of HPLC-grade methanol or isopropanol.
-
Filter the solution through a 0.2 µm syringe filter into an amber glass HPLC vial.
-
The sample is now ready for HPLC analysis.
-
References
- 1. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochromes P450 in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 of fungi: primary target for azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol [frontiersin.org]
- 10. Sterol Transport In Yeast and the Oxysterol Binding Protein Homologue (OSH) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxysterol-binding protein homologs mediate sterol transport from the endoplasmic reticulum to mitochondria in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. phytojournal.com [phytojournal.com]
- 16. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbiologyresearch.org [microbiologyresearch.org]
A Technical Deep Dive: Unraveling the Chemical Distinctions Between Ergosterol Peroxide and Its Glucoside Derivative
For Immediate Release
[City, State] – December 7, 2025 – In the ever-evolving landscape of natural product chemistry and drug discovery, a detailed understanding of molecular structure and its impact on biological activity is paramount. This technical guide provides an in-depth comparison of two closely related ergosterol (B1671047) derivatives: ergosterol peroxide and ergosterol peroxide glucoside. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core chemical differences, summarizes key experimental data, and visualizes relevant pathways to facilitate further research and application.
Core Chemical and Physical Differences
Ergosterol peroxide, a naturally occurring steroid, is characterized by a peroxide bridge across the B-ring of its steroidal nucleus. Its glucoside counterpart features a glucose molecule attached, significantly altering its physicochemical properties. This fundamental structural divergence, the addition of a hydrophilic sugar moiety, is the primary determinant of the differences in their solubility, polarity, and potential biological interactions.
Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is a well-studied compound isolated from various fungi, lichens, and sponges.[1] Its chemical formula is C28H44O3, with a molar mass of approximately 428.65 g/mol .[1] In contrast, this compound, specifically ergosterol peroxide 3-O-β-D-glucopyranoside, has a molecular formula of C34H54O8 and a molecular weight of 590.79 g/mol .[2] The addition of the glucose unit dramatically increases its polarity and is expected to enhance its water solubility, a critical factor in drug development.[3]
A summary of their key chemical and physical properties is presented in Table 1.
| Property | Ergosterol Peroxide | This compound | Reference(s) |
| Molecular Formula | C28H44O3 | C34H54O8 | [1][2] |
| Molecular Weight | 428.65 g/mol | 590.79 g/mol | [1][2] |
| Melting Point | 179–182 °C | Not available | [4] |
| Solubility | Poor in water, soluble in organic solvents like n-hexane, dichloromethane, and methanol (B129727). | Expected to have higher water solubility due to the glucose moiety. Soluble in DMSO, Pyridine, Methanol, Ethanol. | [2][3] |
| Structure | Ergostane steroid with a 5α,8α-peroxide bridge. | Ergosterol peroxide with a β-D-glucopyranosyl group at the C-3 position. | [5][6] |
Structural Elucidation and Characterization: A Methodological Overview
The identification and characterization of these compounds rely on a suite of sophisticated analytical techniques. The following sections detail the common experimental protocols employed.
Isolation and Purification
Ergosterol Peroxide:
A common method for isolating ergosterol peroxide involves solvent extraction from fungal or other natural sources, followed by chromatographic separation.
-
Extraction: Dried and powdered fungal material is typically extracted with organic solvents such as n-hexane, dichloromethane, or methanol.[4] Supercritical fluid extraction, microwave-assisted extraction, and ultrasonic extraction are also employed for enhanced efficiency.[4]
-
Purification: The crude extract is then subjected to chromatographic techniques. Thin-layer chromatography (TLC) on silica (B1680970) gel plates with a solvent system like toluene/ethyl acetate (B1210297) (3:1, v/v) is used for initial separation and identification.[4] For larger quantities and higher purity, column chromatography on silica gel or high-performance liquid chromatography (HPLC) is utilized.[7]
This compound:
Detailed experimental protocols for the isolation of this compound are less common in the literature. However, based on the work of Takaishi et al. (1991) on glycosides of ergosterol derivatives from Hericium erinaceus, a general approach can be outlined.[6]
-
Extraction: Dried fruiting bodies of the source organism are extracted with a polar solvent such as methanol.
-
Fractionation: The crude methanol extract is then partitioned between water and a moderately polar organic solvent like ethyl acetate to separate compounds based on polarity.
-
Chromatography: The ethyl acetate fraction, which would contain the glycosides, is subjected to repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel to isolate the desired glucoside.
A generalized workflow for the isolation of these compounds is depicted in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Δ8(14)-Ergostenol Glycoside Derivatives Inhibit the Expression of Inflammatory Mediators and Matrix Metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Biology, cultivation, and medicinal functions of the mushroom Hericium erinaceum | Sokół | Acta Mycologica [pbsociety.org.pl]
Ergosterol Peroxide Glucoside: An Examination of Preliminary Anticancer Activity Through its Aglycone Progenitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Research into the direct anticancer activities of ergosterol (B1671047) peroxide glucoside is currently limited in publicly accessible scientific literature. However, extensive studies on its aglycone parent, ergosterol peroxide (EP), provide a strong foundation for understanding its potential as a therapeutic agent. This document synthesizes the available preclinical data on ergosterol peroxide, focusing on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation. By examining EP, we can infer the potential bioactivity of its glycosylated form and identify critical areas for future research.
Introduction
Ergosterol peroxide (EP), a naturally occurring sterol found in numerous species of fungi and mushrooms, has garnered significant attention for its diverse pharmacological properties, including potent anticancer effects.[1][2] While its glycosylated counterpart, ergosterol peroxide glucoside, remains largely uncharacterized in preclinical cancer studies, the bioactivity of the core EP molecule is well-documented.[1][3] The addition of a glucoside moiety typically enhances the solubility and bioavailability of a compound, suggesting that this compound could represent a promising prodrug or derivative for therapeutic development. This guide provides a comprehensive overview of the preliminary anticancer activity of ergosterol peroxide as a surrogate for its glucoside derivative.
In Vitro Cytotoxicity of Ergosterol Peroxide
Ergosterol peroxide has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below, showcasing its efficacy across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 21.46 | - | [1] |
| MDA-MB-231 | - | - | [3] | |
| SUM149 | - | - | [3] | |
| Hepatocellular Carcinoma | HepG2 | > 100 | 48 | [4] |
| SK-Hep1 | > 100 | 48 | [4] | |
| Hep 3B | 46.5 (19.4 µg/mL) | - | [5] | |
| Cervical Cancer | HeLa | > 100 | 48 | [1] |
| Colon Cancer | HT29 | - | 120 | [2] |
| CACO-2 | - | 120 | [2] | |
| LS180 | 39.1 (17.3 µg/mL) | - | [6] | |
| Renal Cell Carcinoma | 786-O | 15, 30, 60 (Dose-dependent effects noted) | 48 | [7] |
| Leukemia | HL60 | - | 24 | [2] |
| Prostate Cancer | LNCaP | - | 72 | - |
| DU-145 | - | 72 | - | |
| Ovarian Cancer | Various | (Dose-dependent effects noted) | - | [8] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and assays.
Mechanism of Action
The anticancer activity of ergosterol peroxide is multifactorial, primarily involving the induction of apoptosis, modulation of key signaling pathways, and cell cycle arrest.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism of EP-induced cell death is the activation of the intrinsic, or mitochondrial, apoptosis pathway. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.[1]
Key events in this pathway include:
-
Increased ROS Production: EP treatment elevates intracellular ROS levels.[1]
-
Mitochondrial Membrane Potential (ΔΨm) Collapse: The increase in ROS leads to a decrease in the mitochondrial membrane potential.[1]
-
Regulation of Bcl-2 Family Proteins: EP suppresses the expression of the anti-apoptotic protein Bcl-2 while activating the pro-apoptotic protein Bax.[1]
-
Cytochrome c Release: The change in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Released cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3, which are executioner caspases that dismantle the cell.[7]
Downregulation of β-Catenin and STAT3 Signaling
EP has been shown to inhibit critical oncogenic signaling pathways.
-
β-Catenin Pathway: In colorectal cancer models, EP inhibits the nuclear translocation of β-catenin.[9] This prevents the transcription of its target genes, such as c-Myc and Cyclin D1, which are essential for cell proliferation.[8][9]
-
STAT3 Pathway: In ovarian cancer cells, EP treatment leads to the dephosphorylation and inactivation of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in oncogenesis.[8] This is achieved by inhibiting Src kinase and activating the phosphatase SHP2.[8]
References
- 1. scielo.br [scielo.br]
- 2. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Ergosterol Peroxide Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergosterol peroxide from Chaga mushroom (Inonotus obliquus) exhibits anti-cancer activity by down-regulation of the β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergosterol Peroxide Derivatives: A Technical Guide to Their Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) peroxide (EP), a naturally occurring sterol found in numerous fungi and lichens, and its synthetic derivatives are emerging as a promising class of compounds with potent anti-inflammatory activities. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative efficacy, and experimental evaluation of these compounds. The primary anti-inflammatory effects of ergosterol peroxide and its derivatives are mediated through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This document consolidates in vitro and in vivo data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of inflammation and drug discovery.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Ergosterol peroxide, a C28-sterol, has garnered significant attention for its diverse biological activities, including anti-tumor, proapoptotic, and anti-inflammatory properties[1]. This guide focuses on the anti-inflammatory potential of ergosterol peroxide and its derivatives, providing a technical overview for scientific professionals.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of ergosterol peroxide are primarily attributed to its ability to modulate key signaling cascades that regulate the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Ergosterol peroxide has been shown to suppress the activation of the NF-κB pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription[2].
Ergosterol peroxide intervenes in this process by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit[3]. This ultimately leads to a reduction in the production of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[3].
Attenuation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Ergosterol peroxide has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in LPS-stimulated macrophages[4][5]. By inhibiting the activation of these MAPK pathways, ergosterol peroxide further dampens the inflammatory response.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of ergosterol peroxide and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Anti-inflammatory Activity of Ergosterol Peroxide
| Cell Line | Stimulant | Parameter Measured | Concentration of EP | Inhibition | Reference |
| RAW264.7 Macrophages | LPS (1 ng/ml) | TNF-α secretion | 30 µM | ~50% | [6] |
| RAW264.7 Macrophages | LPS (1 ng/ml) | TNF-α secretion | 60 µM | ~80% | [6] |
| RAW264.7 Macrophages | LPS (2 ng/ml) | NF-κB p65 DNA binding | 30 µM | Significant reduction | [6] |
| RAW264.7 Macrophages | LPS (2 ng/ml) | NF-κB p65 DNA binding | 60 µM | Stronger reduction | [6] |
| RAW264.7 Macrophages | LPS | p38 Phosphorylation | 30-60 µM | Dose-dependent decrease | [4][5] |
| RAW264.7 Macrophages | LPS | JNK Phosphorylation | 30-60 µM | Dose-dependent decrease | [4][5] |
| RAW264.7 Macrophages | LPS | ERK Phosphorylation | 30-60 µM | Dose-dependent decrease | [4][5] |
Table 2: In Vivo Anti-inflammatory Activity of Ergosterol Peroxide
| Animal Model | Inflammatory Agent | Compound/Fraction | Dose | Edema Inhibition (%) | Reference |
| Mouse | Croton Oil | Crude Extract | - | 50.5 | In Vivo Anti-inflammatory Activity of the Crude Extract, Fractions, and Ergosterol Peroxide from Sclerotinia Sclerotiorum - ResearchGate |
| Mouse | Croton Oil | Hexane Fraction | - | 70.6 | In Vivo Anti-inflammatory Activity of the Crude Extract, Fractions, and Ergosterol Peroxide from Sclerotinia Sclerotiorum - ResearchGate |
| Mouse | Croton Oil | Ergosterol Peroxide | - | Significant | In Vivo Anti-inflammatory Activity of the Crude Extract, Fractions, and Ergosterol Peroxide from Sclerotinia Sclerotiorum - ResearchGate |
Table 3: Cytotoxicity of Ergosterol Peroxide and Derivatives in Cancer Cell Lines (as a proxy for activity)
| Compound | Cell Line | IC50 (µM) | Reference |
| Ergosterol Peroxide | T47D (Breast Cancer) | 5.8 | [7] |
| Ergosterol Peroxide | A549 (Lung Cancer) | 14.32 µg/mL | [8] |
| Ergosterol Peroxide | B16 (Melanoma) | 77.9 | [8] |
| Derivative 3g | MDA-MB-231 (Breast Cancer) | 3.20 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the anti-inflammatory properties of ergosterol peroxide.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere[10].
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/ml and incubated for 24 hours. Subsequently, they are treated with various concentrations of ergosterol peroxide (e.g., 0, 15, 30, 60 µM) and stimulated with lipopolysaccharide (LPS) (e.g., 1 ng/ml) for a specified duration (e.g., 6 hours)[6].
-
Measurement of TNF-α: The concentration of TNF-α in the cell culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.
-
NF-κB DNA Binding Activity Assay: Nuclear extracts from treated cells are prepared using a nuclear extraction kit. The DNA-binding activity of NF-κB p65 in the nuclear extracts is quantified using a TransAM NF-κB Chemi kit[6].
-
Western Blot for MAPK Phosphorylation: Cells are treated with ergosterol peroxide and LPS for the desired times. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against total and phosphorylated forms of p38, JNK, and ERK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence reagent[2][11][12].
In Vivo Croton Oil-Induced Ear Edema Model
-
Animals: Male Swiss Webster mice are typically used for this model[13].
-
Induction of Edema: A solution of croton oil in a vehicle like acetone (B3395972) (e.g., 2.5% or 5% wt/vol) is topically applied to the inner surface of the right ear of the mice. The left ear serves as a control and receives only the vehicle[13][14].
-
Treatment: Ergosterol peroxide or its derivatives, dissolved in a suitable vehicle, are applied topically to the right ear shortly before or after the application of croton oil. A positive control group treated with a known anti-inflammatory drug like indomethacin (B1671933) or dexamethasone (B1670325) is also included[14].
-
Measurement of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and ear punch biopsies of a standard size (e.g., 8 mm) are taken from both ears. The weight of the ear punches is measured, and the degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of edema inhibition by the test compound is calculated relative to the control group[13].
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, ear tissue homogenates are prepared. MPO activity in the homogenates is measured using a colorimetric assay, where MPO catalyzes a reaction that produces a colored product, which is quantified spectrophotometrically[15].
Ergosterol Peroxide Derivatives and Future Directions
While ergosterol peroxide itself shows significant anti-inflammatory potential, its poor aqueous solubility can limit its bioavailability and therapeutic application[4]. To address this, researchers have focused on synthesizing derivatives of ergosterol peroxide with improved physicochemical properties and enhanced biological activity. Strategies have included the introduction of hydrophilic functional groups to increase water solubility and the creation of hybrid molecules to target specific cellular components[16].
For instance, a focused library of EP derivatives was generated by introducing heteroatoms to improve aqueous solubility, with sulfated derivatives showing promise[4]. Another study synthesized novel EP derivatives that were identified as inhibitors of glutaminase (B10826351) 1 (GLS1) and exhibited potent antiproliferative activity against triple-negative breast cancer cells[9]. While much of the derivative research has focused on anti-cancer applications, the improved solubility and potentially altered biological activities of these new compounds warrant further investigation into their anti-inflammatory effects.
Future research should focus on:
-
Systematic evaluation of the anti-inflammatory properties of a wider range of ergosterol peroxide derivatives.
-
Elucidation of the structure-activity relationships to guide the design of more potent and selective anti-inflammatory agents.
-
Investigation of the effects of these compounds on other inflammatory pathways, such as the NLRP3 inflammasome.
-
Preclinical and clinical studies to assess the therapeutic potential of the most promising candidates for the treatment of inflammatory diseases.
Conclusion
Ergosterol peroxide and its derivatives represent a valuable class of natural and semi-synthetic compounds with significant anti-inflammatory properties. Their ability to inhibit the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed effects. The data and protocols presented in this technical guide offer a comprehensive resource for scientists and researchers working to further explore and harness the therapeutic potential of these compounds in the fight against inflammatory diseases. The continued development of novel derivatives with improved pharmacological profiles holds great promise for the future of inflammation therapy.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. korambiotech.com [korambiotech.com]
- 4. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and Optimization of Ergosterol Peroxide Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indirect detection of superoxide in RAW 264.7 macrophage cells using microchip electrophoresis coupled to laser-induced fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exposure to Hydrogen Peroxide Induces Oxidation and Activation of AMP-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. pubs.acs.org [pubs.acs.org]
The Unseen Potential: A Technical Guide to the Biological Activities of Sterol Glucosides from Mushrooms
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of mushroom-derived sterol glucosides, offering a comprehensive overview of their biological activities and potential therapeutic applications. While research on the glycosylated forms of mushroom sterols is still emerging, this document synthesizes the available data on their aglycone counterparts, primarily ergosterol (B1671047) and its derivatives, to provide a foundational understanding for future research and development.
Introduction to Mushroom Sterol Glucosides
Mushrooms are a rich source of a vast array of bioactive compounds, including polysaccharides, terpenoids, and sterols.[1][2][3] Fungal cell membranes are primarily composed of ergosterol, which is analogous to cholesterol in mammalian cells.[4] Sterol glucosides are formed when a sugar molecule, typically glucose, is attached to the sterol backbone.[5] In fungi, the most common sterol glucoside is ergosterol 3β-D-glucoside. The addition of a glucose moiety alters the physicochemical properties of the sterol, potentially influencing its bioavailability and biological activity.[5] This guide will explore the anticancer, anti-inflammatory, immunomodulatory, antiviral, and antidiabetic properties attributed to these fascinating molecules.
Biological Activities and Quantitative Data
While specific quantitative data for purified sterol glucosides from mushrooms is limited in publicly available literature, extensive research on mushroom extracts and the primary fungal sterol, ergosterol, provides significant insights into their potential efficacy. The following tables summarize key findings.
Table 1: Anticancer and Cytotoxic Activities of Mushroom-Derived Compounds
| Compound/Extract | Mushroom Source | Cancer Cell Line | Assay | IC50 Value | Reference |
| Methanol (B129727) Extract | Ganoderma lucidum | MCF-7 (Breast Cancer) | MTT | 62.37 µg/mL | [6] |
| Ergosterol Peroxide | Ganoderma lucidum | Inflammatory Breast Cancer Cells | Not Specified | Not Specified | [7] |
| Ethanol (B145695) Extracts | Lentinus isolates | HCT-116 (Colon Cancer) | MTS | 242.75 - 444.79 µg ml−1 | [8] |
| Ergosterol | Not Specified | HTB-26 (Breast), PC-3 (Prostate), HepG2 (Liver) | Crystal Violet | 10 - 50 µM | [9] |
Table 2: Anti-inflammatory and Immunomodulatory Activities
| Compound/Extract | Mushroom Source | Cell Line/Model | Activity | Key Findings | Reference |
| Ergosterol Peroxide | Grifola frondosa | THP-1 (Human Monocytic) | Immunomodulatory | Inhibited NF-κB activation and pro-inflammatory cytokine production. | [4] |
| Ergosterol | Antrodia camphorata | BV2 and HMC3 (Microglia) | Anti-inflammatory | Suppressed NF-κB signaling pathway. | [10] |
| Triterpenoids and Steroids | Ganoderma lucidum | Rat Neutrophils, N9 Microglia | Anti-inflammatory | Inhibited β-glucuronidase release and NO production. | [11] |
| Ergosterol | Not specified | Cigarette-smoke-induced COPD in mice | Anti-inflammatory | Interfered with JAK3/STAT3 gene expression. | [4] |
Table 3: Antiviral Activities of Mushroom-Derived Compounds
| Compound/Extract | Mushroom Source | Virus | EC50/IC50 Value | Reference |
| Aqueous Extract | Fomes fomentarius | Herpes Simplex Virus 1 (HSV-1) | EC50: 11.22 mg/mL | [12] |
| Aqueous Extract | Phellinus igniarius | Herpes Simplex Virus 1 (HSV-1) | EC50: 9.71 mg/mL | [12] |
| Ergosterol Peroxide | Not specified | Porcine deltacoronavirus (PDCoV) | Not Specified | [13] |
| Polysaccharide, lectin, lentin, and laccase | P. abalonus, P. citrinopileatus, L. edodes, T. giganteum | HIV-1 | IC50: 0.1–2.2 μM | [12] |
Table 4: Antidiabetic Activities of Mushroom-Derived Compounds
| Compound/Extract | Mushroom Source | Model | Activity | Key Findings | Reference |
| Ergosterol | Pleurotus ostreatus | KK-Ay Mice (Type 2 Diabetes) | Antidiabetic | Reduced fasting blood glucose and improved insulin (B600854) resistance. | [1][2] |
| Ergosterol | Pleurotus ostreatus | L6 cells | Glucose Uptake | Enhanced glucose uptake and GLUT4 translocation. | [1][3] |
| Ganoderma lucidum extract | Ganoderma lucidum | STZ-induced diabetic rats | Antidiabetic | Reduced blood glucose levels. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of sterol glucosides. These protocols are based on established methods and can be adapted for purified compounds.
Isolation and Purification of Sterol Glucosides from Ganoderma lucidum
This protocol outlines a general procedure for the extraction and purification of sterol glucosides.
-
Extraction:
-
Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar lipids, followed by ethyl acetate, and finally methanol to extract sterols and their glycosides.[15]
-
The methanolic extract is concentrated under reduced pressure.
-
-
Fractionation:
-
The crude methanol extract is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a reference standard for sterol glucosides if available.
-
-
Purification:
-
Fractions containing the desired compounds are pooled and further purified using high-performance liquid chromatography (HPLC) with a reversed-phase C18 column.[16][17]
-
An isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water is used to separate the individual sterol glucosides.
-
The purity of the isolated compounds is confirmed by HPLC and their structure is elucidated using spectroscopic techniques like NMR and mass spectrometry.[1]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[18][19]
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The purified sterol glucoside is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The cells are treated with the compound for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
-
MTT Addition:
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20]
-
Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM medium.
-
-
Treatment:
-
Cells are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the purified sterol glucoside for 1-2 hours.
-
LPS (1 µg/mL) is then added to stimulate the cells, and they are incubated for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.
-
-
Absorbance Measurement:
-
The absorbance is measured at 540 nm.
-
-
Data Analysis:
-
The concentration of nitrite is determined from a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated.
-
In Vivo Antidiabetic Assay in a Type 2 Diabetes Mouse Model
This protocol describes the evaluation of the antidiabetic potential of a purified sterol glucoside in a genetically diabetic mouse model.[1][2]
-
Animal Model:
-
KK-Ay mice, which spontaneously develop type 2 diabetes, are used.
-
-
Treatment:
-
Mice are randomly divided into groups: a control group, a diabetic control group, and treatment groups receiving different doses of the purified sterol glucoside orally for a specified period (e.g., 4 weeks).
-
-
Monitoring:
-
Body weight and fasting blood glucose levels are monitored regularly.
-
At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed.
-
-
Biochemical Analysis:
-
Blood samples are collected to measure serum insulin, triglycerides, and total cholesterol levels.
-
-
Tissue Analysis:
-
Tissues such as the liver, pancreas, and muscle are collected for histological examination and western blot analysis to assess the expression and phosphorylation of proteins involved in insulin signaling pathways (e.g., Akt, PKC).
-
Signaling Pathways and Mechanisms of Action
The biological activities of mushroom sterols and their derivatives are mediated through the modulation of various intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[21][22] Ergosterol and its derivatives have been shown to inhibit the activation of NF-κB.[10][13][20] This inhibition can occur through the suppression of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[20]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is central to cell growth, survival, and metabolism, particularly in insulin signaling.[23][24][25] Ergosterol has been demonstrated to enhance glucose uptake in cells by promoting the translocation of the glucose transporter GLUT4 to the cell membrane.[1][3] This effect is mediated through the activation (phosphorylation) of Akt and Protein Kinase C (PKC), suggesting that sterol glucosides may have a similar mechanism in improving insulin sensitivity and glucose homeostasis.[1]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and immune responses.[26][27][28][29] Dysregulation of this pathway is implicated in inflammatory diseases and cancer. Ergosterol has been shown to interfere with the expression of JAK3 and STAT3, suggesting a potential mechanism for the immunomodulatory and anti-inflammatory effects of mushroom sterols.[4]
Experimental Workflow Example
The following diagram illustrates a typical workflow for the investigation of the anticancer properties of a purified mushroom sterol glucoside.
Future Perspectives and Conclusion
The study of sterol glucosides from mushrooms is a promising area of research with the potential to yield novel therapeutic agents. While the current body of literature provides a strong indication of their biological activities, further research is needed to isolate and characterize a wider range of these compounds from various mushroom species. Future studies should focus on obtaining quantitative data (IC50 and EC50 values) for purified sterol glucosides to establish their potency. Elucidating the precise mechanisms of action and the specific signaling pathways modulated by these glycosylated forms will be crucial for their development as targeted therapies. The information presented in this guide serves as a solid foundation for researchers and drug development professionals to build upon in their quest to unlock the full therapeutic potential of mushroom-derived sterol glucosides.
References
- 1. Antidiabetic Activity of Ergosterol from Pleurotus Ostreatus in KK-Ay Mice with Spontaneous Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antioxidant Properties of Mushroom Polysaccharides can Potentially Mitigate Oxidative Stress, Beta-Cell Dysfunction and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Medicinal Components in Edible Mushrooms on Diabetes Mellitus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Biologically Active Ganoderma lucidum Compounds and Synthesis of Improved Derivatives That Confer Anti-cancer Activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral Bioactive Compounds of Mushrooms and Their Antiviral Mechanisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. italianmycology.unibo.it [italianmycology.unibo.it]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances [frontiersin.org]
- 22. bosterbio.com [bosterbio.com]
- 23. mdpi.com [mdpi.com]
- 24. Coriolus versicolor aqueous extract ameliorates insulin resistance with PI3K/Akt and p38 MAPK signaling pathways involved in diabetic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of the PI3K-Akt/PKB survival pathway enhanced an ethanol extract of Rhus verniciflua Stokes-induced apoptosis via a mitochondrial pathway in AGS gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 28. JAK/STAT Signaling Predominates in Human and Murine Fungal Post-infectious Inflammatory Response Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
An Introduction to the Therapeutic Potential of Ergosterol Peroxide and its Glucoside Derivative: A Technical Overview
Disclaimer: This technical guide primarily details the therapeutic potential of ergosterol (B1671047) peroxide . Extensive research and quantitative data are available for this compound. In contrast, scientific literature on its derivative, ergosterol peroxide glucoside , is exceedingly limited. While this document will touch upon the potential implications of glucosylation, the detailed experimental data, protocols, and signaling pathways described herein pertain to the aglycone, ergosterol peroxide.
Executive Summary
Ergosterol peroxide, a naturally occurring sterol found in various fungi and marine organisms, has demonstrated significant therapeutic potential across a spectrum of preclinical research. Its multifaceted bioactivity includes potent anti-cancer, anti-inflammatory, and antioxidant properties. These effects are largely attributed to its ability to modulate key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK, which are critical in the pathogenesis of numerous diseases. This document provides a comprehensive overview of the existing research on ergosterol peroxide, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development efforts.
Therapeutic Potential of Ergosterol Peroxide
Anti-Cancer Activity
Ergosterol peroxide has shown promising cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) within tumor cells.[1]
Data Presentation: Cytotoxicity of Ergosterol Peroxide Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 Value | Assay | Reference |
| T47D | Breast Cancer | 5.8 µM | Not Specified | [2] |
| MCF-7 | Breast Cancer | 9.39 µM (EP-A2), 8.60 µM (EP-B2) | MTT Assay | [3] |
| Hep 3B | Hepatocellular Carcinoma | 19.4 µg/mL | Not Specified | [4] |
| HepG2 | Hepatocellular Carcinoma | 7.82 µM (EP-B2) | MTT Assay | [3] |
| 786-0 | Renal Cell Carcinoma | ~30 µM | CCK8 Assay | [5] |
| LS180 | Colon Adenocarcinoma | 17.3 µg/mL | MTT Assay | [6] |
| SUM149 | Triple-Negative Breast Cancer | See original paper for EC50 | CTG Assay | [7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | See original paper for EC50 | CTG Assay | [7][8] |
Note: EP-A2 and EP-B2 are hybrids of ergosterol peroxide with a Paclitaxel side chain.
Anti-Inflammatory Activity
Ergosterol peroxide exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of cytokines such as TNF-α, IL-1β, and IL-8 in various inflammatory models.[9][10][11]
Data Presentation: Anti-Inflammatory Effects of Ergosterol Peroxide
| Model System | Inflammatory Stimulus | Measured Effect | Quantitative Data | Reference |
| RAW264.7 Macrophages | LPS | Inhibition of TNF-α production | Dose-dependent inhibition | [9] |
| HaCaT Keratinocytes | UVA and LPS | Inhibition of IL-8 and IL-1β secretion | Significant reduction at 0.60 µg/mL | [10][12] |
| Croton-oil-induced ear edema in mice | Croton Oil | Reduction of edema | 70.6% inhibition by hexane (B92381) fraction containing ergosterol peroxide | [11] |
Antioxidant Activity
The antioxidant capacity of ergosterol peroxide contributes to its therapeutic potential by mitigating oxidative stress. It has been shown to inhibit lipid peroxidation and reduce intracellular ROS levels.[13]
Data Presentation: Antioxidant Activity of Ergosterol Peroxide
| Assay | Model System | Measured Effect | Quantitative Data | Reference |
| Lipid Peroxidation Inhibition | Rat liver microsomes | Potent inhibition of lipid peroxidation | Higher activity than α-tocopherol and thiourea | [13] |
| ROS Scavenging | HaCaT Keratinocytes | Reduction of intracellular ROS | More pronounced effect than ergosterol | [10][12] |
Experimental Protocols
Anti-Cancer Assays
-
Cell Viability and Cytotoxicity Assays (MTT, CTG, CCK8):
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, 786-0) are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/mL) and allowed to adhere overnight.[5][9]
-
Treatment: Cells are treated with varying concentrations of ergosterol peroxide for a specified duration (e.g., 24, 48, or 72 hours).[5][7][8]
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation. The crystals are then dissolved in a solubilization solution (e.g., DMSO).[3]
-
CTG (CellTiter-Glo) Assay: A single reagent is added to the wells to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.[7][8]
-
CCK8 Assay: CCK8 solution is added to each well, and the plate is incubated until a color change is observed.[5]
-
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader. The IC50 or EC50 values are calculated from the dose-response curves.[3][5][7][8]
-
-
Colony Formation Assay:
-
Cells are seeded at a low density in 6-well plates and treated with ergosterol peroxide.
-
The medium is changed periodically for a longer incubation period (e.g., 12 days) to allow for colony formation.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.[5]
-
Anti-Inflammatory Assays
-
LPS-Induced Inflammation in Macrophages (RAW264.7):
-
RAW264.7 cells are seeded and pre-treated with ergosterol peroxide for a specified time (e.g., 6 hours).[9]
-
Inflammation is induced by adding lipopolysaccharide (LPS).[9]
-
The supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α) using ELISA.[9]
-
Cell lysates can be used for Western blot analysis to assess the phosphorylation status of signaling proteins (e.g., MAPKs).[9]
-
-
Animal Models (Croton-Oil-Induced Ear Edema):
-
An inflammatory agent (croton oil) is applied to the ears of mice.
-
Ergosterol peroxide (or a fraction containing it) is administered topically or systemically.
-
The degree of edema is measured after a specific time period.
-
Myeloperoxidase (MPO) assay can be performed on tissue homogenates to quantify neutrophil infiltration.[11]
-
Antioxidant Assays
-
Lipid Peroxidation Assay:
-
Rat liver microsomes are incubated with an oxidizing agent in the presence or absence of ergosterol peroxide.
-
The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA) or other byproducts.[13]
-
-
Intracellular ROS Measurement:
-
Cells (e.g., HaCaT keratinocytes) are loaded with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
The cells are then exposed to an oxidative stressor (e.g., UVA radiation) with or without ergosterol peroxide.
-
The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a fluorescence microscope or flow cytometer.[10][12]
-
Signaling Pathways and Mechanisms of Action
Ergosterol peroxide exerts its therapeutic effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ergosterol peroxide has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.[14]
Caption: Inhibition of the NF-κB signaling pathway by ergosterol peroxide.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Ergosterol peroxide has been found to inhibit this pathway in cancer cells, leading to apoptosis.[10][12]
Caption: Inhibition of the PI3K/Akt survival pathway by ergosterol peroxide.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to various stimuli, including inflammation. Ergosterol peroxide can suppress the phosphorylation of key MAPK proteins like p38 and JNK.[9][14]
Caption: Modulation of the MAPK signaling pathway by ergosterol peroxide.
The Role of Glucosylation: this compound
As previously stated, there is a significant lack of research on the specific therapeutic properties of this compound. However, the glucosylation of sterols is known to alter their physicochemical properties, which can, in turn, affect their biological activity.
-
Solubility and Bioavailability: The addition of a glucose moiety generally increases the water solubility of a compound. This could potentially improve the bioavailability of ergosterol peroxide, a factor that can be a limitation for some therapeutic applications of sterols.
-
Cellular Uptake and Targeting: The glucose conjugate may influence how the molecule is transported across cell membranes, potentially utilizing glucose transporters. This could lead to altered cellular accumulation and targeting compared to the aglycone form.
-
Metabolic Stability: Glucosylation can affect the metabolic fate of a compound, potentially protecting it from certain enzymatic degradation pathways and altering its pharmacokinetic profile.
Further research is imperative to determine if this compound retains, enhances, or has a different bioactivity profile compared to ergosterol peroxide.
Conclusion and Future Directions
Ergosterol peroxide has consistently demonstrated robust anti-cancer, anti-inflammatory, and antioxidant activities in a variety of preclinical models. Its ability to modulate critical signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. While the current body of research is promising, further studies are required to fully elucidate its mechanisms of action, evaluate its in vivo efficacy and safety in more detail, and explore its potential in different disease contexts.
Crucially, the therapeutic potential of this compound remains an unexplored area. Future research should focus on the synthesis and biological evaluation of this derivative to determine the impact of glucosylation on its activity and pharmacokinetic properties. Comparative studies between ergosterol peroxide and its glucoside are essential to understand the structure-activity relationship and to identify the most promising candidate for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
"mechanism of action of ergosterol peroxide compounds"
An In-depth Technical Guide on the Core Mechanism of Action of Ergosterol (B1671047) Peroxide Compounds
Abstract
Ergosterol peroxide (EP), a naturally occurring sterol endoperoxide found predominantly in medicinal fungi, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its potent anticancer, anti-inflammatory, and antiviral properties. The core of its bioactivity is attributed to the 5α,8α-endoperoxide bridge, which facilitates the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering programmed cell death in pathological cells. In oncology, EP's action is multifaceted, involving the induction of mitochondria-mediated apoptosis, cell cycle arrest, and the potent inhibition of critical pro-survival signaling pathways, including STAT3, PI3K/Akt, and Wnt/β-catenin. Its anti-inflammatory effects are primarily executed through the suppression of the NF-κB and MAPK signaling cascades, reducing the expression of pro-inflammatory cytokines. This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of the principal signaling pathways to serve as a crucial resource for researchers and professionals in drug development.
Introduction
Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is a prominent secondary metabolite isolated from a wide array of fungi, including species of Ganoderma, Sarcodon aspratus, and Paecilomyces cicadae[1][2][3]. For decades, traditional medicine has utilized these fungi, and modern research now identifies EP as a key contributor to their therapeutic effects. Structurally, its tetracyclic steroid core is distinguished by a unique endoperoxide bridge across the B-ring, a feature essential to its biological functions[4][5]. Extensive preclinical studies have demonstrated that EP exhibits a broad spectrum of activities, most notably potent anticancer, anti-inflammatory, anti-angiogenic, and antiviral effects[6][7][8][9]. This guide delineates the molecular pathways and mechanisms through which ergosterol peroxide exerts these effects.
Core Mechanism: The Peroxide Bridge and ROS Generation
The biological activity of ergosterol peroxide is intrinsically linked to its 5α,8α-endoperoxide bridge. This moiety is believed to undergo hemolytic cleavage in a reducing intracellular environment, leading to the production of reactive oxygen species (ROS)[4]. An elevated level of intracellular ROS disrupts the cellular redox balance, inducing oxidative stress. In cancer cells, which often have a compromised antioxidant capacity, this ROS surge can damage mitochondria, proteins, and DNA, ultimately triggering apoptotic cell death[4][10][11]. This ROS-dependent cytotoxicity is considered the foundational mechanism that initiates many of EP's downstream anticancer effects[12].
Anticancer Mechanisms of Action
Ergosterol peroxide combats cancer through a multi-pronged approach that includes inducing apoptosis, halting the cell cycle, and inhibiting key signaling pathways that drive tumor growth and survival.
Induction of Apoptosis
EP is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.
-
Mitochondrial Pathway Activation : EP-induced ROS generation leads to a significant decrease in the mitochondrial membrane potential[11][13]. This event triggers the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[13]. The altered Bcl-2/Bax ratio increases mitochondrial outer membrane permeability, causing the release of cytochrome C into the cytoplasm. Cytochrome C then activates a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3[13]. Activated caspase-3 proceeds to cleave critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell[13][14].
-
Cell Cycle Arrest : In addition to inducing cell death, EP can halt cancer cell proliferation by arresting the cell cycle. Depending on the cancer cell type, it has been shown to cause cell cycle arrest in the G0/G1 or G2/M phase, preventing cells from progressing through the division cycle[4][11].
Inhibition of Pro-Survival Signaling Pathways
EP targets several oncogenic signaling pathways that are constitutively active in many cancers.
-
STAT3 Signaling : The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of tumor cell proliferation, survival, and angiogenesis. EP effectively suppresses the constitutive activation of STAT3 by inhibiting the phosphorylation of its upstream activating kinases, JAK2 and Src[15][16]. Furthermore, EP enhances the expression of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates and inactivates STAT3[7][16]. This blockade prevents STAT3 dimerization, nuclear translocation, and DNA binding, thereby downregulating the expression of its target genes, including the pro-angiogenic factor VEGF[7][15].
-
PI3K/Akt/Foxo3 Signaling : The PI3K/Akt pathway is a central regulator of cell survival and proliferation. EP has been shown to inhibit the phosphorylation of Akt (pAkt)[4]. The deactivation of Akt relieves its inhibitory effect on the Forkhead box O3 (Foxo3a) transcription factor. An active Foxo3a can then translocate to the nucleus and induce the expression of genes involved in cell death and cell cycle arrest[4][17].
-
Wnt/β-catenin Signaling : In certain cancers, such as colorectal and renal cell carcinoma, EP attenuates the Wnt/β-catenin pathway. It reduces the amount of nuclear β-catenin, a key transcriptional co-activator in this pathway[2][15]. This leads to the decreased expression of β-catenin target genes like c-Myc and Cyclin D1, which are critical for cell proliferation[2][15][18].
Anti-Angiogenic and Anti-Metastatic Effects
By inhibiting the STAT3 pathway and reducing VEGF expression, EP demonstrates significant anti-angiogenic activity, as evidenced by the disruption of in vitro tube formation by endothelial cells[7]. Additionally, EP has been shown to suppress the migration and invasion of cancer cells in Transwell and wound healing assays, indicating its potential to inhibit metastasis[2][4][15].
Anti-inflammatory Mechanism of Action
Chronic inflammation is a known driver of cancer and other diseases. Ergosterol peroxide exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.
-
Inhibition of NF-κB and MAPK Signaling : In macrophage and epithelial cell models, EP effectively suppresses inflammatory responses induced by lipopolysaccharide (LPS)[8][19][20]. It achieves this by inhibiting the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), specifically p38, JNK, and ERK[19][21]. Concurrently, it prevents the phosphorylation of IκBα, the inhibitory protein bound to NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6[6][19][21]. It also suppresses the DNA binding activity of the transcription factor C/EBPβ[19][20].
-
Modulation of Antiviral Signaling : In the context of viral infections, EP has been shown to suppress the RIG-I signaling pathway, reducing the production of pro-inflammatory mediators and interferons induced by influenza A virus[22]. It also demonstrates direct antiviral activity against porcine deltacoronavirus by blocking viral attachment and entry[6].
Quantitative Bioactivity Data
The cytotoxic and antiproliferative effects of ergosterol peroxide have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values highlight its potency and, in some cases, its selectivity for cancer cells over non-cancerous cells.
| Cell Line | Cancer Type | IC50 / EC50 Value (µM) | Citation(s) |
| T47D | Breast Cancer | 5.8 | [23] |
| MCF-7 | Breast Cancer | ~91.3 (40 µg/mL) | [23] |
| SUM149 | Triple-Negative Breast Cancer | EC50 values determined | [1][24] |
| MDA-MB-231 | Triple-Negative Breast Cancer | EC50 values determined | [1][24] |
| HepG2 | Hepatocellular Carcinoma | Concentration- and time-dependent | [13] |
| SK-Hep-1 | Hepatocellular Carcinoma | Concentration- and time-dependent | [13] |
| 786-O | Renal Cell Carcinoma | ~30 | [2] |
| HT29 | Colorectal Cancer | Cytostatic effects observed | [19] |
| U266 | Multiple Myeloma | Weak cytotoxicity, potent STAT3 inhibition | [7][16] |
| 1A2 | Non-cancerous (human) | 352.3 | [23] |
Note: Conversion from µg/mL to µM for Ergosterol Peroxide (Molar Mass ≈ 428.68 g/mol ) is approximate.
Key Experimental Methodologies
The elucidation of EP's mechanisms of action relies on a suite of standard and advanced cell and molecular biology techniques.
-
Cell Viability and Proliferation Assays : To quantify the cytotoxic effects of EP, researchers commonly use MTT, CCK-8, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability[1][4][13].
-
Apoptosis Detection : Apoptosis is typically measured using Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry. Annexin V binds to externalized phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells[14][25]. Western blotting for cleaved caspases (e.g., caspase-3) and cleaved PARP confirms the activation of the apoptotic cascade[13][14].
-
Cell Cycle Analysis : Cells are treated with EP, fixed, and stained with a fluorescent DNA-intercalating dye like PI. Flow cytometry is then used to quantify the DNA content per cell, revealing the distribution of the cell population across the G0/G1, S, and G2/M phases of the cell cycle[4][17].
-
Reactive Oxygen Species (ROS) Detection : Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and becomes fluorescent upon oxidation by ROS, with the fluorescence intensity being proportional to the amount of ROS[4][11].
-
Western Blot Analysis : This technique is crucial for investigating signaling pathways. It is used to measure the total levels and phosphorylation status of key proteins like Akt, STAT3, MAPKs, and IκBα, as well as the expression levels of proteins in the Bcl-2 family[13][15][19].
-
Migration and Invasion Assays : The anti-metastatic potential of EP is assessed using wound healing (scratch) assays to measure collective cell migration and Transwell chamber assays (with or without Matrigel coating) to quantify cell migration and invasion, respectively[2][4][15].
-
Cytokine Measurement : The concentration of secreted pro-inflammatory cytokines (e.g., TNF-α) in cell culture supernatants is quantified using Enzyme-Linked Immunosorbent Assay (ELISA)[15][19].
Conclusion and Future Directions
Ergosterol peroxide is a highly promising natural compound with a well-defined, multifaceted mechanism of action. Its ability to induce ROS-mediated apoptosis and simultaneously inhibit multiple oncogenic and inflammatory signaling pathways makes it an attractive candidate for further drug development. Its selectivity for cancer cells over normal cells, as suggested by some studies, is particularly encouraging[23].
Future research should focus on:
-
In Vivo Efficacy : While in vitro data is strong, more extensive in vivo studies in various animal cancer models are needed to validate its therapeutic potential and establish its pharmacokinetic and pharmacodynamic profiles.
-
Derivative Synthesis : The development of synthetic derivatives of EP could enhance its potency, selectivity, and drug-like properties, such as aqueous solubility and bioavailability[1][24].
-
Combination Therapies : Investigating EP as an adjunct to conventional chemotherapy or immunotherapy could reveal synergistic effects, potentially overcoming drug resistance or reducing the toxicity of existing treatments.
-
Clinical Translation : Ultimately, the goal is to translate these promising preclinical findings into clinical trials to evaluate the safety and efficacy of ergosterol peroxide in human patients.
References
- 1. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergosterol peroxide, an apoptosis-inducing component isolated from Sarcodon aspratus (Berk.) S. Ito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 signaling and induction of SHP1 mediate antiangiogenic and antitumor activities of ergosterol peroxide in U266 multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - ProQuest [proquest.com]
- 9. Anti-tumor and Anti-angiogenic Ergosterols from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ergosterol peroxide from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. [Ergosterol peroxide inducing apoptosis of human hepatocellular carcinoma by regulating mitochondrial apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of STAT3 signaling and induction of SHP1 mediate antiangiogenic and antitumor activities of ergosterol peroxide in U266 multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bps.ac.uk [bps.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Ergosterol peroxide suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
The Enigmatic Role of Ergosterol Peroxide Glucoside in Fungal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) and its derivatives are fundamental components of fungal cell membranes, playing crucial roles in maintaining structural integrity and fluidity. Among these, ergosterol peroxide has garnered significant attention for its diverse biological activities. While the glucosylated forms of sterols are known to be involved in critical cellular processes and host-pathogen interactions, the specific role of ergosterol peroxide glucoside in fungal metabolism remains largely uncharted territory. This technical guide synthesizes the current understanding of ergosterol peroxide and sterol glucosides in fungi to build a foundational framework for future research into this compound. We provide a comprehensive overview of its presumed biosynthesis, potential metabolic functions, and detailed experimental protocols to facilitate its investigation. This document aims to serve as a critical resource for researchers dedicated to exploring novel facets of fungal biology and identifying new targets for antifungal drug development.
Introduction
Fungal pathogens pose a significant and growing threat to global health, necessitating the continuous exploration of novel antifungal targets. The fungal-specific sterol, ergosterol, and its biosynthetic pathway have long been a cornerstone of antifungal therapy. Ergosterol peroxide, a naturally occurring oxidized derivative of ergosterol, exhibits a wide range of biological activities, including antimicrobial, cytotoxic, and immunosuppressive effects.[1] Concurrently, the glycosylation of sterols to form steryl glucosides (SGs) is a critical metabolic process in fungi, impacting membrane dynamics, stress responses, and pathogenicity.[1][2] Glycosylated sterols have also been implicated in the immunological protection of hosts in animal models of fungal disease.[3]
Despite the individual significance of ergosterol peroxide and sterol glucosides, the conjugated molecule—this compound—remains a poorly understood entity within the context of fungal metabolism. This guide aims to bridge this knowledge gap by providing an in-depth, technical overview based on the available literature for its parent compounds. We will explore its hypothetical biosynthesis, potential roles in fungal physiology, and present detailed experimental methodologies to empower researchers to investigate this promising molecule.
Biosynthesis of this compound: A Putative Pathway
The biosynthesis of this compound in fungi has not been explicitly detailed in the literature. However, a plausible pathway can be constructed based on the known biosynthesis of its constituent parts: ergosterol peroxide and sterol glucosides.
2.1. Ergosterol Biosynthesis
Ergosterol synthesis is a complex, multi-step process localized primarily in the endoplasmic reticulum, involving over 20 enzymes.[4] This pathway is a well-established target for many antifungal drugs.[5]
2.2. Formation of Ergosterol Peroxide
The conversion of ergosterol to ergosterol peroxide is thought to be an H₂O₂-dependent enzymatic oxidation process.[6] It is considered by some to be a secondary metabolite.[7]
2.3. Glucosylation of Ergosterol Peroxide
The final step in the proposed biosynthesis is the attachment of a glucose moiety to ergosterol peroxide. This reaction is likely catalyzed by a sterol glucosyltransferase (SGT) , which belongs to the glycosyltransferase family 1 enzymes. These enzymes utilize UDP-glucose as the sugar donor to form a β-glycosidic bond at the C3-hydroxyl group of the sterol.[1] While SGTs have been shown to act on various sterols, their specific activity on ergosterol peroxide needs to be experimentally verified.[1] The breakdown of steryl glucosides is carried out by sterylglucosidases (SGLs) .[1]
Diagram of the Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthesis of this compound.
Potential Roles in Fungal Metabolism and Physiology
While direct evidence is lacking, the roles of this compound can be inferred from the known functions of ergosterol peroxide and steryl glucosides.
3.1. Modulation of Membrane Properties
The addition of a hydrophilic glucose moiety to the hydrophobic ergosterol peroxide molecule would significantly alter its physicochemical properties.[1] This could impact its localization and function within the fungal cell membrane, potentially influencing membrane fluidity, permeability, and the formation of lipid rafts.[1][8]
3.2. Role in Stress Response
Fungi are known to increase the levels of steryl glucosides in response to various environmental stresses, such as temperature fluctuations and changes in oxygen levels and pH.[1][2] It is plausible that the glucosylation of ergosterol peroxide serves as a mechanism to sequester or detoxify excess ergosterol peroxide, or that the glucoside itself plays a protective role under stress conditions.
3.3. Involvement in Fungal Pathogenicity and Host Interaction
Steryl glucosides are implicated in fungal virulence.[3][9] The accumulation of steryl glucosides in certain fungal mutants has been shown to trigger a robust immune response in the host, leading to clearance of the infection.[3] This suggests that this compound could be an important molecule in the interplay between the fungus and its host, potentially acting as a pathogen-associated molecular pattern (PAMP) that is recognized by the host's immune system.
Quantitative Data
Quantitative data specifically for this compound in fungi is not available in the reviewed literature. However, data for ergosterol and ergosterol peroxide content in various fungal species have been reported. This information provides a baseline for the potential abundance of its glucosylated derivative.
Table 1: Ergosterol and Ergosterol Peroxide Content in Various Fungi
| Fungal Species | Compound | Content (mg/100g dry weight) | Reference |
| Hericium erinaceum | Ergosterol Peroxide | 15.98 ± 0.78 | [8] |
| Laetiporus sulfureus | Ergosterol Peroxide | 10.07 ± 0.75 | [8] |
| Morchella esculenta | Ergosterol Peroxide | 13.37 ± 0.56 | [8] |
| Boletus edulis | Ergosterol Peroxide | 29.32 ± 1.43 | [8] |
| Suillus bovinus | Ergosterol Peroxide | 17.27 ± 0.84 | [8] |
| Boletus badius | Ergosterol Peroxide | 12.60 ± 0.59 | [8] |
| Fomitopsis dochmius | Ergosterol Peroxide | 237 mg/L (in culture) | [10] |
Experimental Protocols
The study of this compound requires robust methods for its extraction, purification, and analysis. The following protocols are adapted from established methods for sterol glucosides and can serve as a starting point for investigating this compound.
5.1. Extraction of Sterol Glucosides
This protocol is based on methods for extracting lipids from fungal biomass.
-
Harvest and Lyophilize Fungal Biomass: Grow the fungal strain of interest in a suitable liquid or solid medium. Harvest the mycelia by filtration and lyophilize to a constant dry weight.
-
Solvent Extraction:
-
Grind the lyophilized mycelia to a fine powder.
-
Extract the powder with a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) at room temperature with constant stirring for several hours.
-
Filter the mixture to separate the solvent extract from the solid residue.
-
Repeat the extraction process on the residue to ensure complete extraction of lipids.
-
Combine the solvent extracts.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the combined extract to induce phase separation.
-
Centrifuge the mixture to clearly separate the lower chloroform phase (containing lipids) from the upper aqueous methanol phase.
-
Carefully collect the lower chloroform phase.
-
-
Drying and Storage:
-
Dry the chloroform extract under a stream of nitrogen gas.
-
Store the dried lipid extract at -20°C until further analysis.
-
5.2. Purification of Sterol Glucosides by Solid-Phase Extraction (SPE)
This protocol allows for the separation of steryl glucosides from other lipid classes.
-
SPE Cartridge Conditioning: Use a silica-based SPE cartridge. Condition the cartridge by sequentially passing through hexane, chloroform, and methanol.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.
-
Elution of Lipid Fractions:
-
Elute neutral lipids with chloroform.
-
Elute glycolipids (including steryl glucosides) with acetone (B3395972).
-
Elute phospholipids (B1166683) with methanol.
-
-
Collection and Drying: Collect the acetone fraction containing the steryl glucosides and dry it under nitrogen.
Diagram of the Experimental Workflow for Sterol Glucoside Analysis
Caption: Workflow for extraction, purification, and analysis.
5.3. Analysis of Sterol Glucosides
5.3.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the direct analysis of steryl glucosides.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is common.
-
Detection: Mass spectrometry (MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used for detection and identification based on mass-to-charge ratio and fragmentation patterns.
5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of steryl glucosides requires a derivatization step to increase their volatility.
-
Acid Hydrolysis: Cleave the glycosidic bond using acid hydrolysis to release the free sterol.
-
Derivatization: Convert the free sterol to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify the sterol moiety based on its retention time and mass spectrum.
Signaling Pathways
While specific signaling pathways involving this compound in fungi are unknown, we can hypothesize its involvement based on the known signaling roles of related lipids. Glycolipids, including steryl glucosides, are known to be components of lipid rafts, which are signaling platforms in the plasma membrane.[1][8] These microdomains are enriched in specific proteins and are involved in various signaling cascades.[9]
Diagram of a Hypothetical Signaling Role
Caption: Hypothetical role in a signaling pathway.
Conclusion and Future Directions
This compound stands at the intersection of two classes of molecules with profound importance in fungal biology. While direct research on this compound is nascent, the wealth of information on ergosterol peroxide and steryl glucosides provides a solid foundation for its future investigation. The methodologies and conceptual frameworks presented in this guide are intended to catalyze research in this area.
Key future research directions should include:
-
Confirmation of its natural occurrence: Definitive identification and quantification of this compound in various fungal species.
-
Elucidation of its biosynthetic pathway: Identification and characterization of the specific sterol glucosyltransferases responsible for its synthesis.
-
Functional characterization: Investigation of its precise roles in membrane biology, stress response, and fungal virulence using genetic and biochemical approaches.
-
Exploration as a drug target: Assessment of the enzymes involved in its metabolism as potential targets for novel antifungal therapies.
Unraveling the complexities of this compound metabolism will undoubtedly provide deeper insights into fungal physiology and open new avenues for combating fungal diseases.
References
- 1. Sterylglucosides in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterylglucosides in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. ntlrepository.blob.core.windows.net [ntlrepository.blob.core.windows.net]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Lipid signalling in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosphingolipids in Filamentous Fungi: Biological Roles and Potential Applications in Cosmetics and Health Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma Membrane Lipids and Their Role in Fungal Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
A Comprehensive Review of Ergosterol Peroxide and Its Derivatives in Preclinical Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ergosterol (B1671047) peroxide (EP), a naturally occurring sterol found in a wide variety of fungi, mushrooms, and lichens, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] As a C28-sterol, its unique 5α,8α-endoperoxide bridge is considered a critical pharmacophore responsible for its therapeutic effects, which distinguish it from its precursor, ergosterol.[3][4] This compound and its synthesized derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and immunosuppressive activities.[5]
The growing body of preclinical evidence suggests that ergosterol peroxide may serve as a valuable lead compound for the development of novel therapeutics.[3] Its ability to selectively induce cell death in cancerous tissues while showing minimal toxicity to healthy cells makes it a particularly promising candidate for oncology research.[6][7][8] Furthermore, its potent anti-inflammatory effects through the modulation of key signaling pathways highlight its potential for treating a range of inflammatory conditions.[9][10][11]
This technical guide provides a comprehensive overview of the current state of research on ergosterol peroxide and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative biological data, in-depth descriptions of relevant experimental protocols, and visualizations of the core signaling pathways involved in its mechanisms of action.
Biological Activities and Quantitative Data
Ergosterol peroxide and its derivatives have been evaluated against numerous disease models. The following tables summarize the quantitative data from various studies, primarily focusing on cytotoxic activities against cancer cell lines.
Anticancer Activity
The anticancer properties of ergosterol peroxide are among its most extensively studied attributes.[7][12] It exhibits cytotoxic effects against a wide range of human cancer cell lines, including breast, liver, colon, and leukemia.[13][14][15] Researchers have synthesized numerous derivatives to enhance its potency and improve its physicochemical properties, such as aqueous solubility.[6][8]
Table 1: Cytotoxicity of Ergosterol Peroxide (EP) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Reference |
| HL-60 | Human Leukemia | Growth Inhibition | ~10.6 (25 µM) | [13] |
| Hep 3B | Hepatocellular Carcinoma | Cell Viability | ~44.3 (19.4 µg/mL) | [14] |
| LS180 | Colon Adenocarcinoma | MTT Assay | ~39.5 (17.3 µg/mL) | [16] |
| SNU-1 | Gastric Tumor | Not Specified | 18.7 | [15] |
| SNU-354 | Hepatoma | Not Specified | 158.2 | [15] |
| SNU-C4 | Colorectal Tumor | Not Specified | 84.6 | [15] |
| T47D | Breast Cancer | Not Specified | 5.8 | [17] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CellTiter-Glo | 17.3 | [6] |
| SUM149 | Triple-Negative Breast Cancer | CellTiter-Glo | 26.1 | [6] |
Table 2: Cytotoxicity of Ergosterol Peroxide Derivatives
| Compound | Derivative Type | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| Mito-EP-3a | TPP+ Conjugate | MCF-7 | Breast Cancer | 5.46 | [3] |
| Mito-EP-3b | TPP+ Conjugate | MCF-7 | Breast Cancer | 1.78 | [3] |
| Mito-EP-3b | TPP+ Conjugate | HepG2 | Liver Cancer | 4.88 | [3] |
| Mito-EP-3c | TPP+ Conjugate | HeLa | Cervical Cancer | 4.65 | [3] |
| EP-A2 | Paclitaxel Hybrid | MCF-7 | Breast Cancer | 9.39 | [4] |
| EP-B2 | Paclitaxel Hybrid | MCF-7 | Breast Cancer | 8.60 | [4] |
| EP-B2 | Paclitaxel Hybrid | HepG2 | Liver Cancer | 7.82 | [4] |
| Compound 3g | Novel EP Derivative | MDA-MB-231 | Triple-Negative Breast Cancer | 3.20 | [18] |
| Compound 9 | Sulfated Derivative | SUM149 | Triple-Negative Breast Cancer | 11.5 | [7] |
| 9,11-DHEP | Dehydro-derivative | Hep 3B | Hepatocellular Carcinoma | ~38.1 (16.7 µg/mL) | [14] |
Anti-inflammatory and Antimicrobial Activities
Ergosterol peroxide has demonstrated significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[9][11][19] It also exhibits antimicrobial activity against various pathogens, although its efficacy can be dependent on the testing system used.[10][20][21][22]
Table 3: Antimicrobial Activity of Ergosterol Peroxide
| Organism | Activity Type | System/Assay | Result | Reference |
| Mycobacterium tuberculosis | Antitubercular | BACTEC 460 | Significant Activity | [20][21] |
| Mycobacterium tuberculosis | Antitubercular | BACTEC MGIT 960 | No Activity | [20][21] |
| Staphylococcus aureus | Antibacterial | Not Specified | No Activity | [20][21][22] |
| Helicobacter pylori | Antibacterial | MIC | 10–20 µg/mL | [10] |
Mechanisms of Action
The therapeutic effects of ergosterol peroxide and its derivatives are attributed to their modulation of several key cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
A primary mechanism for the anticancer activity of ergosterol peroxide is the induction of apoptosis, or programmed cell death.[13] This is often mediated through the mitochondrial pathway.[23] Treatment with EP derivatives has been shown to increase intracellular Reactive Oxygen Species (ROS), leading to a decrease in the mitochondrial membrane potential.[18][23] This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to apoptosis.[23][24] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also shifted to favor cell death.[23][25]
Caption: Mitochondrial pathway of apoptosis induced by ergosterol peroxide.
Inhibition of Inflammatory Pathways
The anti-inflammatory properties of ergosterol peroxide are largely due to its ability to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[9][11][26] In response to inflammatory stimuli like lipopolysaccharide (LPS), EP can inhibit the phosphorylation of key proteins such as IκBα, p65 (a subunit of NF-κB), p38, JNK, and ERK.[9][26][27] By preventing the activation and nuclear translocation of NF-κB, EP downregulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[9][10][28]
Caption: Inhibition of NF-κB and MAPK signaling by ergosterol peroxide.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in ergosterol peroxide research.
Synthesis of Ergosterol Peroxide
A common method for synthesizing ergosterol peroxide involves a photosensitized reaction with ergosterol.[29]
-
Materials : Ergosterol, eosin (B541160) (photosensitizer), pyridine (B92270) (solvent), quartz reaction tube, 500W iodine tungsten lamp, oxygen (O₂) gas.
-
Procedure :
-
Dissolve 150 mg of ergosterol and 1 mg of eosin in 20 mL of pyridine within a quartz tube.[29]
-
Place the reaction tube in a water-cooled bath to maintain temperature.
-
Bubble oxygen gas through the mixture to ensure a continuous supply.
-
Irradiate the mixture with a 500W iodine tungsten lamp for approximately 30 minutes while stirring vigorously.[29]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 20 mL of ice-water.
-
Perform a liquid-liquid extraction twice with 50 mL of ethyl acetate (B1210297).
-
Combine the organic phases and wash twice with 50 mL of saturated brine.
-
Dry the ethyl acetate phase with anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography to obtain pure ergosterol peroxide.
-
Cell Viability and Cytotoxicity Assays
Several methods are used to assess the effect of EP and its derivatives on cell viability and proliferation.
This colorimetric assay measures cellular metabolic activity.
-
Cell Seeding : Seed cancer cells (e.g., LS180) in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment : Treat the cells with various concentrations of ergosterol peroxide (e.g., 5-50 µg/mL) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 96 hours).[16]
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding : Plate cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment : Treat cells with the test compounds for the specified duration (e.g., 72 hours).[6][7]
-
Reagent Preparation : Equilibrate the CellTiter-Glo reagent to room temperature.
-
Lysis and Luminescence : Add the CellTiter-Glo reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement : After a brief incubation to stabilize the signal, measure luminescence with a plate reader.
-
Data Analysis : Determine cell viability and calculate EC50 values based on the luminescent signal.[6]
Caption: A generalized workflow for in vitro cytotoxicity testing.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Grow cells (e.g., HepG2) to ~70-80% confluency and treat with the desired concentration of the test compound (e.g., EP-B2) for a specified time (e.g., 24-48 hours).[4]
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
-
Data Interpretation : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[4]
Conclusion and Future Directions
Ergosterol peroxide and its derivatives represent a promising class of natural products with significant therapeutic potential.[30] The extensive preclinical data highlight their efficacy in cancer and inflammatory models, underpinned by well-defined mechanisms of action involving the induction of apoptosis and the suppression of key inflammatory signaling pathways.[23][31] The development of novel derivatives has successfully addressed some of the limitations of the parent compound, such as poor aqueous solubility, leading to improved biological activity.[6][7][8]
Future research should focus on several key areas. Further optimization of the chemical structure could lead to derivatives with even greater potency and selectivity. In vivo studies in more complex animal models are necessary to validate the in vitro findings and to comprehensively assess the pharmacokinetics and safety profiles of these compounds.[6][8] Additionally, identifying the specific cellular targets of ergosterol peroxide could provide deeper insights into its mode of action and facilitate the design of more targeted therapies.[7] The continued exploration of this fascinating natural product holds great promise for the discovery of new and effective treatments for cancer and inflammatory diseases.
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives | Semantic Scholar [semanticscholar.org]
- 13. Ergosterol peroxide, an apoptosis-inducing component isolated from Sarcodon aspratus (Berk.) S. Ito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and Optimization of Ergosterol Peroxide Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - ProQuest [proquest.com]
- 20. novaresearch.unl.pt [novaresearch.unl.pt]
- 21. Antibacterial activity of ergosterol peroxide against Mycobacterium tuberculosis: dependence upon system and medium employed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [Ergosterol peroxide inducing apoptosis of human hepatocellular carcinoma by regulating mitochondrial apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hydrogen peroxide induces apoptosis in HeLa cells through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ergosterol peroxide suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Marine-Derived Sterol, Ergosterol, Mitigates UVB-Induced Skin Photodamage via Dual Inhibition of NF-κB and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of Ergosterol Peroxide Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity [mdpi.com]
- 30. Ergosterol Peroxide: A Mushroom-Derived Compound with Promising Biological Activities-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Ergosterol Peroxide Glucoside (CAS 140447-22-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) peroxide glucoside (CAS 140447-22-9), a naturally occurring sterol glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for its isolation and characterization, alongside a summary of its quantitative biological data, are presented to facilitate further research and development. Furthermore, this document elucidates the compound's interaction with key cellular signaling pathways, offering a foundation for its exploration as a novel drug candidate.
Chemical and Physical Properties
Ergosterol peroxide glucoside, also known as ergosterol peroxide 3-O-β-D-glucopyranoside, is a glycosylated derivative of ergosterol peroxide. The addition of a glucose moiety to the C-3 position of the ergosterol peroxide backbone significantly alters its physicochemical properties, including its solubility and potential biological interactions.
| Property | Value | Source |
| CAS Number | 140447-22-9 | N/A |
| Molecular Formula | C₃₄H₅₄O₈ | [1] |
| Molecular Weight | 590.79 g/mol | [1] |
| Appearance | White or off-white solid/powder | [1] |
| Synonyms | Ergosterol peroxide 3-O-β-D-glucopyranoside | [1] |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. While a complete, publicly available spectrum for the glucoside is not readily accessible, data for the aglycone, ergosterol peroxide, is well-documented and provides a foundational understanding of the sterol core.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Ergosterol Peroxide (Aglycone) in CDCl₃ [2][3]
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 3 | 66.4 | 3.98 (m) |
| 5 | 79.4 | - |
| 6 | 135.4 | 6.25 (d, J=8.5) |
| 7 | 130.8 | 6.52 (d, J=8.5) |
| 8 | 82.2 | - |
| 9 | 51.2 | - |
| 10 | 36.9 | - |
| 13 | 44.5 | - |
| 14 | 51.7 | - |
| 17 | 56.2 | - |
| 20 | 39.7 | - |
| 22 | 135.2 | 5.23 (dd, J=15.3, 7.8) |
| 23 | 132.3 | 5.17 (dd, J=15.3, 8.5) |
| C-1' (Glucose) | ~101-105 | ~4.3-4.9 (d) |
| C-2' to C-5' (Glucose) | ~70-78 | ~3.2-3.9 (m) |
| C-6' (Glucose) | ~61-63 | ~3.7-3.9 (m) |
Note: Glucose moiety shifts are approximate and can vary based on solvent and experimental conditions.
Biological Activity and Mechanism of Action
Ergosterol peroxide and its derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. It is presumed that the glucoside form may modulate the bioavailability and activity of the parent compound.
Anti-cancer Activity
The cytotoxic effects of ergosterol peroxide have been evaluated against a variety of cancer cell lines. While specific data for the glucoside is limited, the aglycone provides a strong indication of its potential.
Table 2: Cytotoxicity of Ergosterol Peroxide (Aglycone) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| T47D | Breast Cancer | 5.8 | [4] |
| MCF-7 | Breast Cancer | ~46.6 (40 µg/mL) | N/A |
| Hep 3B | Hepatocellular Carcinoma | ~45.3 (19.4 µg/mL) | [5] |
| LS180 | Colon Adenocarcinoma | ~40.4 (17.3 µg/mL) | [6] |
Mechanism of Action: The PI3K/Akt Signaling Pathway
Evidence suggests that the anti-cancer effects of ergosterol peroxide are mediated, at least in part, through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][8] This pathway is crucial for cell survival, proliferation, and apoptosis resistance in many cancers. Inhibition of this pathway by ergosterol peroxide leads to the induction of apoptosis, likely through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. It is hypothesized that this compound may act as a pro-drug, being hydrolyzed to the active aglycone within the cellular environment.
Caption: PI3K/Akt Signaling Pathway Inhibition by Ergosterol Peroxide.
Experimental Protocols
Isolation and Purification of this compound from Fungal Sources
This protocol provides a general framework for the isolation of sterol glycosides from fungal biomass. Optimization may be required depending on the specific fungal species and the concentration of the target compound.
Caption: General Workflow for Fungal Sterol Glucoside Isolation.
Methodology:
-
Extraction: The dried and powdered fungal material is extracted with an organic solvent such as methanol or ethanol (B145695) at room temperature with agitation for 24-48 hours. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common system is n-hexane and methanol. The more polar sterol glycosides will preferentially partition into the methanol phase.
-
Column Chromatography: The methanol-soluble fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Purification: Fractions containing this compound are pooled and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its potential to modulate the PI3K/Akt signaling pathway highlights a clear mechanism for its anti-cancer effects. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this fascinating natural product. Further investigation into its specific molecular targets, in vivo efficacy, and safety profile is warranted to advance its journey from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ergosterol peroxide activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Ergosterol Peroxide Glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol (B1671047) peroxide glucoside, a naturally occurring derivative of the well-documented bioactive sterol, ergosterol peroxide, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of ergosterol peroxide glucoside. It aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development by consolidating available data on its characterization, including spectral analyses and key physical constants. Furthermore, this document outlines detailed experimental protocols for its isolation and synthesis, and explores its biological activities with a focus on the underlying signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Ergosterol, a primary sterol in fungi, can be oxygenated to form ergosterol peroxide, a compound noted for a range of biological activities, including anti-tumor, anti-inflammatory, and immunosuppressive effects.[1][2] The glycosylated form, this compound, is a derivative that has been isolated from natural sources, notably the medicinal mushroom Hericium erinaceus.[3][4] Glycosylation can significantly alter the physicochemical properties of a molecule, such as its solubility and bioavailability, which in turn can influence its biological activity.[5] This guide focuses on the 3-O-β-D-glucopyranoside derivative of ergosterol peroxide.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Ergosterol peroxide 3-O-β-D-glucopyranoside | [6] |
| Molecular Formula | C₃₄H₅₄O₈ | [6] |
| Molecular Weight | 590.79 g/mol | [6] |
| Appearance | Powder | [7] |
| Purity | 95%~99% | [7] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [8] |
Spectral Data
The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts for the Aglycone Moiety (Ergosterol Peroxide) in CDCl₃
| Carbon No. | Chemical Shift (δ, ppm) | Reference(s) |
| 1 | 37.1 | [9][10] |
| 2 | 30.2 | [9][10] |
| 3 | 66.5 | [9][10] |
| 4 | 34.8 | [9][10] |
| 5 | 82.2 | [9][10] |
| 6 | 135.4 | [9][10] |
| 7 | 130.8 | [9][10] |
| 8 | 79.5 | [9][10] |
| 9 | 51.2 | [9][10] |
| 10 | 37.0 | [9][10] |
| 11 | 23.5 | [9][10] |
| 12 | 39.4 | [9][10] |
| 13 | 44.6 | [9][10] |
| 14 | 51.7 | [9][10] |
| 15 | 20.9 | [9][10] |
| 16 | 28.7 | [9][10] |
| 17 | 56.3 | [9][10] |
| 18 | 12.9 | [9][10] |
| 19 | 18.2 | [9][10] |
| 20 | 39.8 | [9][10] |
| 21 | 21.0 | [9][10] |
| 22 | 135.2 | [9][10] |
| 23 | 132.3 | [9][10] |
| 24 | 42.8 | [9][10] |
| 25 | 33.1 | [9][10] |
| 26 | 19.6 | [9][10] |
| 27 | 20.0 | [9][10] |
| 28 | 17.6 | [9][10] |
Note: The chemical shifts for the glucose moiety would be expected in the range of δ 60-105 ppm.
Table 3: ¹H NMR Data for the Aglycone Moiety (Ergosterol Peroxide) in CDCl₃
| Proton No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |
| 3 | 3.98 | m | [11] | |
| 6 | 6.25 | d | 8.0 | [9] |
| 7 | 6.52 | d | 8.0 | [9] |
| 18 | 0.83 | s | [9] | |
| 19 | 0.89 | s | [9] | |
| 21 | 1.00 | d | 6.7 | [9] |
| 22, 23 | 5.15-5.25 | m | [9] | |
| 26 | 0.82 | d | 6.8 | [9] |
| 27 | 0.83 | d | 6.6 | [9] |
| 28 | 0.91 | d | 6.8 | [9] |
Note: The anomeric proton of the glucose unit is a key signal for confirming the β-linkage, typically appearing as a doublet with a large coupling constant (J ≈ 7-8 Hz).
Experimental Protocols
Isolation of this compound from Hericium erinaceus
The following protocol is based on the methodology described by Takaishi et al. for the isolation of ergosterol derivatives from Hericium erinaceus.[3][4]
Caption: Isolation workflow for this compound.
Detailed Steps:
-
Extraction: The dried and powdered fruiting bodies of Hericium erinaceus are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Partitioning: The methanol extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar compounds including sterol glycosides, is collected and concentrated.
-
Column Chromatography: The concentrated ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with the expected Rf value for a sterol glycoside are pooled.
-
Purification: The pooled fractions are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Ergosterol Glycosides
A general method for the synthesis of sterol glucosides involves the Schmidt glycosylation reaction.[12]
Caption: General synthesis of this compound.
Reaction Conditions:
The synthesis involves the reaction of ergosterol peroxide with a suitable glycosyl donor, such as a glycosyl imidate, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[12] The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the activities of its aglycone, ergosterol peroxide, are well-documented and provide a strong indication of the potential therapeutic areas for the glycoside. The addition of a glucose moiety is known to enhance the aqueous solubility of compounds, which can lead to improved bioavailability and potentially altered biological activity.[5]
Anti-inflammatory Activity
Ergosterol and its peroxide derivative have demonstrated significant anti-inflammatory properties.[13] They have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13] The mechanism of action involves the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[14][15]
Caption: Inhibition of inflammatory pathways by ergosterol peroxide.
Anticancer Activity
Ergosterol peroxide has been shown to exhibit cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma and breast cancer cells.[16][17] The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation.[16][17] Studies on derivatives of ergosterol peroxide suggest that these compounds can induce cell death in a selective manner, sparing noncancerous cells.[5]
One of the key signaling pathways implicated in the anticancer effect of ergosterol peroxide is the PI3K/Akt pathway.[17] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and cell cycle arrest.
Caption: PI3K/Akt pathway inhibition by ergosterol peroxide.
Conclusion
This compound is a promising natural product with potential for further investigation in drug discovery and development. This guide has consolidated the available data on its physical and chemical properties, provided detailed experimental protocols for its isolation and synthesis, and outlined its likely biological activities based on the extensive research on its aglycone. Further research is warranted to fully characterize the spectral properties of the glucoside, to optimize its synthesis, and to elucidate its specific biological mechanisms and signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this interesting molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Glycosides of ergosterol derivatives from Hericum erinacens | Semantic Scholar [semanticscholar.org]
- 5. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Ergosterol | Vitamin D, Fungal Membranes & Sterols | Britannica [britannica.com]
- 8. bosterbio.com [bosterbio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Δ8(14)-Ergostenol Glycoside Derivatives Inhibit the Expression of Inflammatory Mediators and Matrix Metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Mechanism of ergosterol peroxide on MCF-7 breast cancer cells based on network pharmacology and in vitro experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ergosterol Peroxide Glucoside
For Researchers, Scientists, and Drug Development Professionals
Ergosterol (B1671047) peroxide, a naturally occurring sterol endoperoxide found in various fungi, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-tumor, and immunosuppressive properties.[1] The addition of a glucose moiety to ergosterol peroxide to form its glucoside is anticipated to enhance its solubility and potentially modulate its biological activity, making it a promising candidate for further investigation in drug discovery and development.[2][3]
This protocol is designed to be a valuable resource for researchers in medicinal chemistry, natural product synthesis, and pharmacology who are interested in exploring the therapeutic potential of novel sterol glycosides.
Experimental Protocols
This section details a two-step chemical synthesis approach to obtain ergosterol peroxide glucoside. The first step involves the photochemical synthesis of ergosterol peroxide from ergosterol. The second step is the glycosylation of the synthesized ergosterol peroxide.
Part 1: Synthesis of Ergosterol Peroxide
This protocol is adapted from a well-established method for the photosensitized oxidation of ergosterol.[4][5]
Materials:
-
Ergosterol
-
Eosin Y (photosensitizer)
-
Pyridine (solvent)
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Quartz reaction tube
-
Water-cooled bath
-
Oxygen gas cylinder with a bubbling tube
-
High-intensity visible light lamp (e.g., 500W iodine tungsten lamp)
-
Magnetic stirrer
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
In a quartz reaction tube, dissolve 150 mg of ergosterol and 1 mg of Eosin Y in 20 mL of pyridine.
-
Place the reaction tube in a water-cooled bath to maintain a constant temperature.
-
Bubble oxygen gas through the solution while stirring vigorously.
-
Irradiate the mixture with a high-intensity visible light lamp for 30 minutes.[4]
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into 20 mL of ice-water.
-
Extract the aqueous mixture twice with 50 mL of ethyl acetate.
-
Combine the organic layers and wash twice with 50 mL of saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure ergosterol peroxide. A yield of approximately 64% can be expected.[5]
Part 2: Glycosylation of Ergosterol Peroxide to this compound
This proposed protocol is based on general methods for sterol glycosylation, as a specific protocol for ergosterol peroxide is not detailed in the available literature.[6][7] This procedure utilizes a glycosyl donor and a promoter to facilitate the formation of the glycosidic bond.
Materials:
-
Ergosterol peroxide (synthesized in Part 1)
-
Acetobromo-α-D-glucose (glycosyl donor)
-
Silver carbonate (promoter)
-
Dichloromethane (B109758) (anhydrous)
-
Methanol (anhydrous)
-
Sodium methoxide (B1231860)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve ergosterol peroxide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add acetobromo-α-D-glucose (1.2 equivalents) and silver carbonate (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts and wash the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude acetylated glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution to effect deacetylation.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with a mild acid (e.g., Amberlite IR-120 H⁺ resin), filter, and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography using a dichloromethane-methanol gradient to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical and Spectroscopic Data for Ergosterol and Ergosterol Peroxide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H-NMR Signals (CDCl₃, δ in ppm) | Key ¹³C-NMR Signals (CDCl₃, δ in ppm) |
| Ergosterol | C₂₈H₄₄O | 396.65 | 5.57 (d, J=5.7 Hz, 1H), 5.38 (dd, J=5.7, 2.4 Hz, 1H), 5.21 (dd, J=15.3, 7.8 Hz, 1H), 5.15 (dd, J=15.3, 8.4 Hz, 1H), 3.63 (m, 1H) | 141.3, 139.8, 135.6, 132.0, 119.6, 116.3, 70.4 |
| Ergosterol Peroxide | C₂₈H₄₄O₃ | 428.65 | 6.52 (d, J=8.0 Hz, 1H), 6.25 (d, J=8.0 Hz, 1H), 5.21 (m, 1H), 5.14 (m, 1H), 3.97 (m, 1H)[8] | 135.4, 135.2, 132.3, 130.8, 82.2, 79.4, 66.5[8] |
Table 2: Physicochemical and Expected Spectroscopic Data for this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key ¹H-NMR Signals | Expected Key ¹³C-NMR Signals |
| This compound | C₃₄H₅₄O₈ | 590.79[9] | Signals for ergosterol peroxide moiety plus signals for glucose, including an anomeric proton (δ ~4.5-5.0 ppm) | Signals for ergosterol peroxide moiety plus signals for glucose, including an anomeric carbon (δ ~100-105 ppm) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound and a relevant biological signaling pathway that could be investigated.
Caption: Synthesis workflow for this compound.
Caption: Hypothesized signaling pathway for this compound.[10]
References
- 1. dl.begellhouse.com [dl.begellhouse.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The biosynthesis of steryl glucosides in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biosynthesis of Steryl Glucosides in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | CAS#:140447-22-9 | Chemsrc [chemsrc.com]
- 10. Ergosterol peroxide: an effect-directed detecting method from Anoectochilus elwesii and evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Ergosterol Peroxide Glucoside from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol (B1671047) peroxide glucoside is a naturally occurring steroidal glycoside that has garnered interest in the scientific community for its potential biological activities. As a derivative of ergosterol peroxide, a well-known fungal metabolite, the addition of a glucose moiety can significantly alter its solubility and pharmacokinetic properties, making it a compound of interest for drug discovery and development. This document provides detailed application notes and protocols for the isolation of ergosterol peroxide glucoside from natural sources, primarily focusing on fungi, where its aglycone, ergosterol peroxide, is commonly found.
Data Presentation
Table 1: Quantitative Data for Ergosterol Peroxide Content in Various Fungi
While specific yield data for this compound is not widely reported, the content of its aglycone, ergosterol peroxide, can provide an initial estimate of the potential abundance in a given fungal species.
| Fungal Species | Ergosterol Peroxide Content (mg/100g dry weight) | Reference |
| Aspergillus oryzae (in cholesterol medium, 48h) | ~712 | [1][2] |
| Aspergillus oryzae (in glucose medium, 96h) | ~318 | [1][2] |
| Paecilomyces cicadae (optimized medium, 76h) | 0.026 | [3] |
Note: The yield of the glycosylated form is expected to be lower than that of the aglycone.
Table 2: Spectroscopic Data for Ergosterol Peroxide (Aglycone)
The characterization of the isolated glucoside will rely on the identification of the ergosterol peroxide moiety. The following are key NMR signals for ergosterol peroxide.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |
| Position | δ (ppm) |
| 6-H | 6.24 (d, J = 8.5 Hz) |
| 7-H | 6.50 (d, J = 8.5 Hz) |
| 22-H, 23-H | 5.14-5.22 (m) |
| 3-H | 3.96 (m) |
| 18-H₃ | 0.88 (s) |
| 21-H₃ | 1.00 (d, J=6.7 Hz) |
| 26-H₃, 27-H₃ | 0.91 (d, J=6.8 Hz), 0.82 (d, J=6.8 Hz) |
| 28-H₃ | 0.84 (d, J=6.8 Hz) |
Data compiled from multiple sources.[4][5][6][7]
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol outlines the initial extraction of sterols and their glycosides from fungal biomass.
1. Sample Preparation:
-
Lyophilize fresh fungal material (fruiting bodies or mycelia) to a constant weight.
-
Grind the dried material into a fine powder.
2. Solvent Extraction:
-
Macerate the powdered fungal biomass with methanol (B129727) (MeOH) or a mixture of chloroform (B151607):methanol (2:1, v/v) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Alternatively, perform Soxhlet extraction with methanol or ethanol (B145695) for 8-12 hours.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1, v/v).
-
Perform liquid-liquid partitioning against n-hexane to remove nonpolar lipids. Collect the methanolic phase.
-
Further partition the methanolic phase against ethyl acetate (B1210297) (EtOAc). The ergosterol peroxide and its glucoside are expected to be in the EtOAc fraction.
-
Evaporate the ethyl acetate fraction to dryness.
Protocol 2: Chromatographic Purification of this compound
This protocol describes the separation and purification of the target compound from the enriched fraction.
1. Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of increasing polarity, starting with n-hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol. For example:
-
100% n-hexane
-
n-hexane:EtOAc (9:1, 8:2, 1:1, 2:8, 1:9)
-
100% EtOAc
-
EtOAc:MeOH (9:1, 8:2, 1:1)
-
-
Procedure:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform or the initial mobile phase.
-
Load the sample onto the pre-equilibrated silica gel column.
-
Elute the column with the gradient solvent system, collecting fractions of a suitable volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
2. Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A system such as toluene:ethyl acetate (3:1, v/v) for less polar compounds or chloroform:methanol (9:1, v/v) for more polar compounds.[8]
-
Visualization: Observe the plates under UV light (254 nm) and then spray with a solution of vanillin-sulfuric acid followed by heating to visualize the spots. Sterols and their glycosides typically appear as purple or blue spots.
3. Reversed-Phase Column Chromatography (Fine Purification):
-
Stationary Phase: C18 reversed-phase silica gel.
-
Mobile Phase: A gradient of methanol in water, for example, starting with 50% aqueous methanol and gradually increasing to 100% methanol.
-
Procedure:
-
Combine the fractions from the silica gel column that show the presence of the target compound (based on TLC).
-
Dissolve the combined fractions in a minimal amount of methanol.
-
Load the sample onto the pre-equilibrated C18 column.
-
Elute with the methanol-water gradient.
-
Monitor the fractions by TLC or High-Performance Liquid Chromatography (HPLC).
-
4. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:
-
Column: C18 analytical or semi-preparative column.
-
Mobile Phase: Isocratic or gradient elution with methanol:water or acetonitrile:water.
-
Detection: UV detector at 282 nm (for the ergosterol chromophore) or an Evaporative Light Scattering Detector (ELSD) for non-chromophoric glycosides.
-
The purified this compound can be obtained by collecting the corresponding peak from a semi-preparative HPLC system.
Mandatory Visualization
References
- 1. Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol [frontiersin.org]
- 3. Optimization of the nutritional constituents for ergosterol peroxide production by Paecilomycescicadae based on the uniform design and mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ergosterol Peroxide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the purification of ergosterol (B1671047) peroxide, a bioactive compound with significant interest in pharmaceutical research. The following sections outline various purification techniques, including chromatography and crystallization, complete with experimental details and expected outcomes.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique for ergosterol peroxide depends on the desired scale, purity, and available resources. Below is a summary of quantitative data from various methods to aid in this selection.
| Purification Technique | Stationary/Mobile Phase or Solvent System | Purity Achieved (%) | Yield/Recovery (%) | Scale | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethylacetate-ethanol-water (3:1:2:0.8, v/v) | 97 | 0.35 (from raw material) | Preparative | [1] |
| Column Chromatography (Silica Gel) | Gradient of hexane (B92381) and chloroform (B151607), followed by hexane/chloroform (7:3, v/v) + 5% ethyl acetate (B1210297) | Not explicitly stated, but sufficient for crystallization | Not explicitly stated | Laboratory | |
| Thin-Layer Chromatography (TLC) | Toluene/ethyl acetate (3:1, v/v) on Silica (B1680970) Gel G | Sufficient for isolation and subsequent analysis | Not applicable for large-scale purification | Analytical/Preparative | [2] |
| Crystallization | Methanol | High (white crystalline needles) | Not explicitly stated | Final Purification Step | |
| Photosensitized Oxidation followed by Column Chromatography | Ethyl acetate/petroleum ether (1/5) | High (pure white solid) | 64 (from ergosterol) | Synthesis & Purification |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the purification of ergosterol peroxide.
Protocol 1: Purification of Ergosterol Peroxide by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method for isolating ergosterol and ergosterol peroxide from Xylaria striata.[1]
1. Sample Preparation:
- Dry the fungal material (e.g., fruiting bodies of Xylaria striata) at 30 ± 2 °C for 24 hours, followed by 60 ± 2 °C for 12 hours.[1]
- Grind the dried material and pass it through a 1 mm mesh sieve.[1]
- Decoct the powdered sample (380 g) three times with 80% ethanol (B145695) at 95 °C for 2 hours each time.[1]
- Combine the ethanol extracts and concentrate to dryness under reduced pressure at 50 °C.[1]
- Suspend the residue in pure water and perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate, and n-butanol.[1]
- The ethyl acetate fraction, which contains ergosterol and ergosterol peroxide, is concentrated for HSCCC purification.[1]
2. HSCCC Procedure:
- Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethylacetate-ethanol-water (3:1:2:0.8, v/v).[1] Mix thoroughly in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by ultrasonication for 15 minutes.[1]
- HSCCC Instrument Setup:
- Fill the HSCCC coil with the upper phase (stationary phase).
- Set the rotation speed to 850 rpm.[1]
- Pump the lower phase (mobile phase) through the column at a flow rate of 3 mL/min.[1]
- Sample Injection: Dissolve 500 mg of the crude ethyl acetate extract in 20 mL of a 1:1 (v/v) mixture of the upper and lower phases.[1] Filter the sample solution through a 0.45 µm membrane filter before injection.[1]
- Fraction Collection: Monitor the effluent at 220 nm and collect fractions based on the chromatogram.[1]
- Post-HSCCC Processing: Evaporate the solvent from the fractions containing ergosterol peroxide under reduced pressure. A repeated HSCCC separation of the ergosterol peroxide-containing fraction may be necessary to achieve high purity.[1]
3. Purity Analysis:
- Analyze the purity of the final product by High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general procedure based on common laboratory practices.
1. Column Preparation:
- Select a glass column of appropriate size based on the amount of crude sample.
- Plug the bottom of the column with glass wool or cotton.
- Add a layer of sand over the plug.
- Prepare a slurry of silica gel (230-400 mesh) in the initial elution solvent (e.g., n-hexane).
- Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles.
- Add a layer of sand on top of the silica gel bed.
- Equilibrate the column by running the initial elution solvent through it.
2. Sample Loading:
- Dissolve the crude extract containing ergosterol peroxide in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).
- Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column.
3. Elution:
- Begin elution with a non-polar solvent such as n-hexane.
- Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or chloroform in a stepwise or gradient manner. A common gradient could be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 9:1, 8:2, etc.).
- Collect fractions of the eluate in test tubes.
4. Fraction Analysis:
- Monitor the separation by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., toluene/ethyl acetate 3:1, v/v).[2]
- Combine the fractions that contain pure ergosterol peroxide.
- Evaporate the solvent to obtain the purified compound.
Protocol 3: Final Purification by Crystallization
This is a general protocol for the final purification step after chromatographic separation.
1. Dissolution:
- Dissolve the partially purified ergosterol peroxide in a minimal amount of a suitable hot solvent. Methanol is a commonly used solvent for the crystallization of sterols.
2. Crystallization:
- Allow the hot solution to cool down slowly to room temperature.
- For further crystallization, the solution can be placed in a refrigerator or freezer.
- If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
3. Crystal Collection and Washing:
- Collect the crystals by filtration, for example, using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
4. Drying:
- Dry the crystals under vacuum to remove any residual solvent. The result should be white, needle-shaped crystals.[1]
Protocol 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
1. HPLC System and Conditions:
- Column: Zorbax Eclipse XDB C-18 or equivalent.[1]
- Mobile Phase: Isocratic elution with methanol[1] or a methanol/acetonitrile mixture (e.g., 85:15, v/v).
- Flow Rate: 0.8 mL/min.[1]
- Detection: UV detector at 220 nm for ergosterol peroxide.[1]
- Injection Volume: 20 µL.
2. Sample Preparation:
- Dissolve a small amount of the purified ergosterol peroxide in the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
- Inject the sample into the HPLC system and record the chromatogram.
- The purity is determined by the relative area of the ergosterol peroxide peak compared to the total area of all peaks.
Protocol 5: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Dissolve 5-10 mg of the purified ergosterol peroxide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to an NMR tube.
2. NMR Analysis:
- Acquire ¹H and ¹³C NMR spectra.
- The chemical shifts should be consistent with the known values for ergosterol peroxide. Key ¹H NMR signals in CDCl₃ are typically observed at δ 6.52 and 6.25 (d, J = 8.5 Hz, H-7 and H-6) and a multiplet around δ 3.97 (H-3). Key ¹³C NMR signals are observed at δ 135.4 (C-6), 130.8 (C-7), 82.1 (C-8), and 79.5 (C-5).
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: General workflow for the purification of ergosterol peroxide.
Caption: Workflow for HSCCC purification of ergosterol peroxide.
References
Application Notes & Protocols for the Quantification of Ergosterol Peroxide Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol (B1671047) peroxide glucoside is a glycosylated derivative of ergosterol peroxide, a naturally occurring sterol found in various fungi and plants. Interest in this compound is growing due to its potential biological activities, which may be relevant for drug development. Accurate and robust analytical methods are therefore essential for its quantification in various matrices.
This document provides detailed application notes and protocols for the quantification of ergosterol peroxide glucoside using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for the analysis of similar steryl glucosides.[1][2][3]
Analytical Methods
A comparative summary of HPLC and LC-MS/MS methods for the analysis of steryl glucosides, adaptable for this compound, is presented below. LC-MS/MS is generally the preferred method due to its superior sensitivity and selectivity.[4]
Table 1: Summary of Analytical Method Parameters
| Parameter | HPLC with UV/ELSD Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance or light scattering. | Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions. |
| Selectivity | Moderate. Co-elution can be an issue. | High. Specific detection of the target analyte. |
| Sensitivity | Lower (µg/mL range).[5] | Higher (ng/mL to pg/mL range).[6] |
| Quantification | Based on peak area relative to external standards. | Based on peak area of specific ion transitions relative to an internal standard. |
| Confirmation | Retention time matching with a standard. | Retention time and specific mass transitions.[2] |
Experimental Protocols
The following are detailed protocols for sample preparation, HPLC, and LC-MS/MS analysis.
Sample Preparation
The choice of extraction method will depend on the sample matrix. A general protocol for solid samples is provided below. For samples containing acylated steryl glucosides, a saponification step is recommended to hydrolyze the acyl group and quantify the total steryl glucoside content.[1]
Materials:
-
Homogenizer or grinder
-
Extraction solvent: Chloroform (B151607)/Methanol (B129727) (2:1, v/v)[1]
-
0.1 M Potassium Hydroxide (KOH) in methanol (for saponification)[1]
-
4M Hydrochloric Acid (HCl) (for neutralization)[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Diol or Silica)
-
Elution solvents for SPE (e.g., Hexane (B92381):Isopropanol (B130326) mixtures)[2]
-
Rotary evaporator or nitrogen evaporator
-
Reconstitution solvent: Methanol or mobile phase
Protocol:
-
Homogenization: Grind the solid sample to a fine powder.
-
Extraction:
-
To 1 g of powdered sample, add 20 mL of Chloroform/Methanol (2:1, v/v).
-
Homogenize or sonicate for 20 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
-
(Optional) Saponification:
-
Evaporate the combined extracts to dryness.
-
Redissolve the residue in 10 mL of 0.1 M methanolic KOH.
-
Incubate at 40°C for 30 minutes.[1]
-
Neutralize the reaction with 4M HCl.
-
-
Liquid-Liquid Partitioning (if saponification was performed):
-
Add 10 mL of chloroform and 10 mL of water to the neutralized solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower chloroform phase. Repeat the partitioning of the aqueous phase twice more with chloroform.
-
Combine the chloroform fractions and evaporate to dryness.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Diol SPE cartridge with hexane.
-
Dissolve the dried extract in a small volume of hexane and load it onto the cartridge.
-
Wash the cartridge with hexane to remove non-polar interferences.
-
Elute the steryl glucoside fraction with a mixture of hexane and isopropanol (e.g., 85:15, v/v).[2]
-
Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the final residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
Workflow Diagram for Sample Preparation:
References
- 1. Steryl glycoside analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of steryl glucosides in rice bran-based fermented food by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterol Glucosides in Biodiesel [intertek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Ergosterol Peroxide Glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cell culture assays with ergosterol (B1671047) peroxide glucoside, a bioactive compound with significant anti-cancer and anti-inflammatory properties. The information is compiled from various scientific studies to assist in the design and execution of experiments for drug discovery and development.
Overview of Ergosterol Peroxide Glucoside in In Vitro Assays
Ergosterol peroxide (EP), a naturally occurring steroid found in various fungi and mushrooms, has demonstrated potent biological activities in a range of in vitro models.[1] Its therapeutic potential stems from its ability to induce apoptosis, inhibit cell proliferation in cancer cells, and suppress inflammatory responses.[1][2] These effects are mediated through the modulation of key signaling pathways, including the PI3K-AKT, NF-κB, and p38/MAPK pathways.[3][4][5]
This document outlines standardized protocols for assessing the efficacy of this compound in cell culture, focusing on anti-cancer and anti-inflammatory applications.
Data Presentation: Quantitative Summary of this compound's In Vitro Effects
The following tables summarize the quantitative data from various studies on the effects of ergosterol peroxide.
Table 1: Anti-Cancer Activity of Ergosterol Peroxide
| Cell Line | Assay Type | Concentration(s) | Incubation Time | Key Findings | Reference(s) |
| MCF-7 (Breast Cancer) | MTT Assay | 10, 20, 40 µmol/L | 24 h | Time- and concentration-dependent inhibition of cell viability. | [3] |
| MCF-7 (Breast Cancer) | Colony Formation | Not specified | Not specified | Inhibition of colony formation. | [3] |
| MCF-7 (Breast Cancer) | Flow Cytometry (Apoptosis) | 10, 20, 40 µmol/L | 24 h | Significant increase in the total apoptosis rate. | [3] |
| HT29 (Colon Adenocarcinoma) | Gene Expression | 7 µM | 5 days | Upregulation of intracellular ROS and induction of CDKN1A mRNA expression. | [6] |
| HCT116, HT-29, SW620, DLD-1 (Colorectal Cancer) | Cell Cycle Analysis | 20 µg/mL | 48 h | Induction of subG1 arrest. | [7] |
| HCT116, HT-29 (Colorectal Cancer) | Flow Cytometry (Apoptosis) | 20 µg/mL | 48 h | Increased apoptosis. | [7] |
| 786-O (Renal Cell Carcinoma) | Migration Assay | 30, 60 µM | 24, 48 h | Significant suppression of cell migration. | [8] |
| 786-O (Renal Cell Carcinoma) | Invasion Assay | 15, 30, 60 µM | 24, 48 h | Dose-dependent blockage of cell invasion. | [8] |
| 786-O (Renal Cell Carcinoma) | Flow Cytometry (Apoptosis) | 15, 30, 60 µM | 48 h | Dose-dependent increase in apoptosis. | [8] |
| LS180 (Colon Adenocarcinoma) | MTT Assay | 5-50 µg/mL | 96 h | Dose-dependent inhibition of cell proliferation (IC50 = 17.3 µg/mL). | [9] |
| LS180 (Colon Adenocarcinoma) | BrdU Incorporation | 5-50 µg/mL | 48 h | Significant decrease in DNA synthesis. | [10] |
| LNCaP, DU-145 (Prostate Cancer) | MTT Assay | Micromolar concentrations | 72 h | Inhibition of cell growth. | [11] |
| HL60 (Leukemia) | Growth Inhibition/Apoptosis | 25 µM | 24 h | Complete growth inhibition and induction of apoptosis. | [12] |
Table 2: Anti-Inflammatory Activity of Ergosterol Peroxide
| Cell Line | Inflammatory Stimulus | Concentration(s) of EP | Incubation Time | Key Findings | Reference(s) |
| RAW264.7 (Macrophages) | LPS (1 ng/mL) | 30 µM | 6 h | Suppression of LPS-induced TNF-α secretion and IL-1α/β expression. | [6] |
| RAW264.7 (Macrophages) | LPS | Not specified | 6 h (EP), 15 min (LPS) | Inhibition of phosphorylation of MAPKs. | [6] |
| HaCaT (Keratinocytes) | LPS or UVA | Not specified | Not specified | Reduction of intracellular ROS levels and inhibition of IL-8 and IL-1β secretion. | [4] |
| LLC-PK1 | Porcine Deltacoronavirus (PDCoV) | Dose-dependent | Not specified | Inhibition of PDCoV infection and suppression of PDCoV-induced apoptosis. Decreased phosphorylation of IκBα and p38 MAPK. | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.[13][14][15][16]
Materials:
-
Target cancer cell line (e.g., MCF-7, HT29, 786-O)
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Apoptosis Assessment using Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.[3][7]
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Anti-Inflammatory Activity in Macrophages (RAW264.7)
This protocol details the procedure to evaluate the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Materials:
-
RAW264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for TNF-α, IL-1β, etc.
-
Reagents for Western blotting (see Protocol 3.4)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in appropriate plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting).
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 6 hours).
-
Inflammatory Stimulation: Add LPS (e.g., 1 ng/mL) to the wells (except for the negative control) and incubate for the desired duration (e.g., 15 minutes for MAPK phosphorylation, 6 hours for cytokine expression).
-
Sample Collection:
-
For Cytokine Measurement (ELISA): Collect the cell culture supernatant.
-
For Protein Analysis (Western Blot): Lyse the cells to extract total protein.
-
-
Analysis:
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the expression and phosphorylation of key inflammatory signaling proteins (e.g., MAPKs, IκBα) by Western blotting.
-
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis or inflammation.[3][6]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-PI3K, p-AKT, p-p38, p-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: General workflow for in vitro anti-cancer assays.
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanism of ergosterol peroxide on MCF-7 breast cancer cells based on network pharmacology and in vitro experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide [mdpi.com]
- 10. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ergosterol peroxide, an apoptosis-inducing component isolated from Sarcodon aspratus (Berk.) S. Ito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Experimental Design for Testing Ergosterol Peroxide Glucoside Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for evaluating the cytotoxic properties of ergosterol (B1671047) peroxide glucoside, a naturally derived compound with potential therapeutic applications. The following protocols and guidelines are designed to ensure robust and reproducible results for in vitro studies.
Introduction
Ergosterol peroxide and its derivatives have demonstrated promising anti-cancer activities in various studies.[1][2] The addition of a glucoside moiety to ergosterol peroxide is anticipated to enhance its aqueous solubility, a critical factor for bioavailability and in vitro handling.[3] This document outlines a comprehensive experimental plan to assess the cytotoxicity of ergosterol peroxide glucoside, investigate its mechanism of action, and provide detailed protocols for key assays.
Experimental Design
A multi-faceted approach is recommended to thoroughly characterize the cytotoxic effects of this compound. This involves determining its impact on cell viability, elucidating the mode of cell death, and identifying the underlying molecular pathways.
Cell Line Selection
A panel of cell lines should be selected to assess the breadth and selectivity of this compound's cytotoxic activity. This should include:
-
Cancer Cell Lines: A selection of well-characterized cancer cell lines from different tissues of origin (e.g., breast, colon, lung, leukemia). Examples include:
-
MCF-7 (human breast adenocarcinoma)
-
MDA-MB-231 (human breast adenocarcinoma)
-
HT-29 (human colorectal adenocarcinoma)
-
A549 (human lung carcinoma)
-
HL-60 (human promyelocytic leukemia)[1]
-
-
Non-Cancerous Control Cell Line: A non-tumorigenic cell line to evaluate the selectivity of the compound. An example is:
-
BJ (human foreskin fibroblast)[3]
-
Reagent Preparation and Handling
-
This compound: Procure from a reputable supplier. Due to the glucoside moiety, it is expected to have improved water solubility compared to ergosterol peroxide.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).
-
Vehicle Control: The solvent used to dissolve the this compound (e.g., DMSO) should be used as a negative control at the same final concentration as in the treatment groups.
-
Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) should be included as a positive control to validate the assay performance.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or control (vehicle and positive control) to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the apoptosis assay.
-
Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The amount of luminescence is proportional to the amount of caspase activity.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins involved in cell survival and apoptosis pathways.
Protocol:
-
Treat cells with this compound at the IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: IC₅₀ Values of this compound (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Cancer Cell Lines | |||
| MCF-7 | |||
| MDA-MB-231 | |||
| HT-29 | |||
| A549 | |||
| HL-60 | |||
| Non-Cancerous Cell Line | |||
| BJ |
Table 2: Apoptosis Induction by this compound (% of Apoptotic Cells)
| Treatment (Concentration) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | ||
| EPG (0.5 x IC₅₀) | ||
| EPG (1 x IC₅₀) | ||
| EPG (2 x IC₅₀) | ||
| Positive Control |
Table 3: Relative Caspase-3/7 Activity
| Treatment (Concentration) | Fold Change vs. Vehicle Control |
| Vehicle Control | 1.0 |
| EPG (0.5 x IC₅₀) | |
| EPG (1 x IC₅₀) | |
| EPG (2 x IC₅₀) | |
| Positive Control |
Proposed Signaling Pathway
Based on studies of ergosterol peroxide, it is hypothesized that the glucoside derivative may induce apoptosis through the inhibition of the PI3K/Akt signaling pathway and the induction of reactive oxygen species (ROS).[4][5]
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. Ergosterol peroxide, an apoptosis-inducing component isolated from Sarcodon aspratus (Berk.) S. Ito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. CAS 140447-22-9 | this compound [phytopurify.com]
Application Notes and Protocols: Preparation of Ergosterol Peroxide Glucoside Stock Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of ergosterol (B1671047) peroxide glucoside stock solutions for various research applications. Due to the limited availability of specific quantitative data for this compound, the following protocols are based on best practices for handling steroid glycosides and powdered compounds in a laboratory setting.
Quantitative Data Summary
The following table summarizes the known properties of ergosterol peroxide glucoside. Researchers should note that specific solubility and stability data are not widely available and may need to be determined empirically.
| Property | Data | Reference(s) |
| Molecular Formula | C₃₄H₅₄O₈ | [1] |
| Molecular Weight | 590.79 g/mol | |
| CAS Number | 140447-22-9 | [1] |
| Physical Description | Powder | [1] |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, Ethanol | [1] |
| Recommended Storage (Powder) | Refrigerate or freeze (2-8°C or -20°C), protect from air and light. | [1] |
| Shelf Life (Powder) | Approximately 2 years under proper storage conditions. | [1] |
Experimental Protocols
Protocol 1: Preliminary Solubility Test
Objective: To determine the approximate solubility of this compound in the chosen solvent to establish a suitable stock concentration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the powder has completely dissolved, the concentration is at least 10 mg/mL. You can proceed to prepare a stock solution at this concentration or a lower desired concentration.
-
If the powder has not completely dissolved, add an additional known volume of DMSO (e.g., 100 µL), vortex again, and re-inspect. Repeat this process until the compound is fully dissolved.
-
Calculate the final concentration to determine the approximate solubility.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standardized high-concentration stock solution for serial dilution in experimental assays. This protocol is based on the common practice of preparing 10 mM stock solutions for natural products.[2][3]
Materials:
-
This compound powder (MW: 590.79 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, you will need 5.91 mg of this compound per 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (590.79 g/mol ) * (1000 mg/g) = 5.91 mg/mL.
-
-
Weighing:
-
Tare a sterile, amber glass vial on an analytical balance.
-
Carefully weigh 5.91 mg of this compound powder and add it to the vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Securely cap the vial and vortex the mixture until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary, but be cautious as heat can affect compound stability.
-
-
Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[4] This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), 2-8°C may be sufficient.
-
Protocol 3: Preparation of Working Solutions
Objective: To dilute the high-concentration stock solution to the final desired concentration for use in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired experimental medium or buffer to achieve the final working concentration.
-
Important: The final concentration of DMSO in the experimental setup should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.[4] Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.[5]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, powder-free nitrile gloves, and safety goggles when handling the powder.[6][7]
-
Engineering Controls: Handle the powdered form of the compound in a chemical fume hood or a biological safety cabinet to minimize inhalation risk.[6]
-
Spill Management: In case of a spill, gently cover the powdered material with absorbent paper to prevent dispersal. Wet the paper and carefully collect the material into a designated waste container. Clean the spill area with an appropriate decontaminating solution (e.g., 0.5% sodium hypochlorite), followed by water.[6]
-
Waste Disposal: Dispose of all waste materials contaminated with this compound according to your institution's guidelines for chemical waste.
Visualizations
Diagram 1: Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a concentrated stock solution.
Diagram 2: Workflow for Preparing and Using Working Solutions
Caption: Workflow for preparing and applying working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 7. researchgate.net [researchgate.net]
Application of Ergosterol Peroxide in Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol (B1671047) peroxide (EP), a naturally occurring sterol found in various fungi and mushrooms, has garnered significant attention in oncological research for its potential as an anticancer agent.[1][2] While the specific investigation of ergosterol peroxide glucoside is limited in publicly available research, extensive studies on ergosterol peroxide provide a strong foundation for its application in cancer research models. This document details the current understanding of ergosterol peroxide's mechanisms of action, provides protocols for its evaluation in cancer models, and presents key data on its efficacy. Ergosterol peroxide has been shown to selectively induce cell death in cancer cells while sparing noncancerous tissues, highlighting its therapeutic potential.[1][3]
Mechanism of Action
Ergosterol peroxide exerts its anticancer effects through multiple pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).
Induction of Apoptosis
Ergosterol peroxide triggers apoptosis in cancer cells through the mitochondrial pathway. This process is often initiated by the generation of reactive oxygen species (ROS).[4] Increased intracellular ROS levels lead to a decrease in the mitochondrial membrane potential, which in turn triggers the release of cytochrome c from the mitochondria into the cytosol.[4] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[5] This pathway is further regulated by the Bcl-2 family of proteins, with ergosterol peroxide shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[4]
In some cancer models, ergosterol peroxide has also been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[6] By inhibiting Akt, EP can activate the pro-apoptotic transcription factor Foxo3, leading to the expression of genes that promote cell death.[2] Furthermore, EP has been observed to downregulate the expression of c-Myc and Cyclin D1, proteins crucial for cell cycle progression and proliferation.
Anti-Angiogenic Effects
Ergosterol peroxide has demonstrated the ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[7][8] This anti-angiogenic activity is mediated, in part, by the inhibition of the JAK2/STAT3 signaling pathway in cancer cells.[5] The downregulation of STAT3 phosphorylation leads to a decrease in the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[9] By reducing VEGF secretion, ergosterol peroxide can effectively suppress the proliferation and migration of endothelial cells, which are essential for angiogenesis.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of ergosterol peroxide and its derivatives on various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 / EC50 (µM) | Citation |
| SUM149 | Triple-Negative Breast Cancer | Ergosterol Peroxide | ~25 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Ergosterol Peroxide | ~30 | [1] |
| MCF-7 | Breast Cancer | Mito-EP-3b (derivative) | ~2.5 (9.7-fold more potent than EP) | [4] |
| HepG2 | Hepatocellular Carcinoma | Ergosterol Peroxide | Not specified, but inhibits proliferation | [2] |
| SK-Hep-1 | Hepatocellular Carcinoma | Ergosterol Peroxide | Not specified, but inhibits proliferation | |
| 786-O | Renal Cell Carcinoma | Ergosterol Peroxide | Not specified, but inhibits proliferation | [5] |
| HCT116 | Colorectal Cancer | Ergosterol Peroxide | Not specified, but inhibits proliferation | |
| HT-29 | Colorectal Cancer | Ergosterol Peroxide | Not specified, but inhibits proliferation | |
| SW620 | Colorectal Cancer | Ergosterol Peroxide | Not specified, but inhibits proliferation | |
| DLD-1 | Colorectal Cancer | Ergosterol Peroxide | Not specified, but inhibits proliferation | |
| Ovarian Cancer Cells | Ovarian Cancer | Ergosterol Peroxide | Significantly inhibits proliferation at 50 µM | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways of ergosterol peroxide in cancer cells.
Caption: Experimental workflow for evaluating ergosterol peroxide.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ergosterol peroxide on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Ergosterol peroxide stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ergosterol peroxide in complete culture medium from the stock solution. The final concentrations should typically range from 1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest ergosterol peroxide treatment.
-
Remove the medium from the wells and add 100 µL of the prepared ergosterol peroxide dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with ergosterol peroxide.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Ergosterol peroxide stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of ergosterol peroxide or vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.
Conclusion
Ergosterol peroxide demonstrates significant potential as an anticancer agent, acting through the induction of apoptosis and inhibition of angiogenesis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of ergosterol peroxide and its derivatives in various cancer models. Further research, particularly on glucoside derivatives, may uncover compounds with enhanced solubility and bioavailability, paving the way for novel therapeutic strategies in oncology.
References
- 1. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ergosterol peroxide probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ergosterol Peroxide Glucoside in Drug Discovery Screening
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol (B1671047) peroxide glucoside is a naturally occurring sterol derivative found in various fungi and medicinal mushrooms. It is a glycosylated form of ergosterol peroxide, a compound that has demonstrated a range of promising biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The addition of a glucose moiety can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making ergosterol peroxide glucoside a molecule of significant interest for drug discovery and development.
These application notes provide a comprehensive overview of the potential uses of ergosterol peroxide and its glucoside derivative in drug discovery screening. While specific experimental data for the glucoside is limited in publicly available literature, the information provided herein is based on the extensive research conducted on the aglycone, ergosterol peroxide. These protocols and data can serve as a valuable starting point for researchers investigating this compound, with the understanding that optimization for the specific properties of the glycosylated form will be necessary.
Biological Activities and Potential Therapeutic Applications
Ergosterol peroxide has been shown to exhibit a variety of biological activities that are relevant to drug discovery:
-
Anti-Cancer Activity: Ergosterol peroxide has demonstrated cytotoxic effects against a wide range of cancer cell lines, including those from breast, lung, colon, and ovarian cancers. Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration and invasion.[1][2][3]
-
Anti-Inflammatory Activity: The compound has been shown to suppress inflammatory responses by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] This suggests its potential in treating inflammatory diseases.
-
Immunomodulatory Effects: Ergosterol peroxide can modulate the immune system, which could be beneficial in the context of both cancer therapy and autoimmune diseases.[7]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of ergosterol peroxide against various cancer cell lines, as reported in the scientific literature. It is important to note that these values are for the aglycone, ergosterol peroxide, and may differ for its glucoside derivative.
Table 1: In Vitro Cytotoxicity of Ergosterol Peroxide against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| MDA-MB-231 | Triple-Negative Breast Cancer | >50 | 72 | CTG assay |
| SUM149 | Triple-Negative Breast Cancer | >50 | 72 | CTG assay |
| A549 | Lung Adenocarcinoma | 22 | 24 | MTT assay |
| J5 | Lung Adenocarcinoma | 14 | 24 | MTT assay |
| HeLa | Cervical Cancer | 19 | 24 | MTT assay |
| MCF-7 | Breast Cancer | 48 | 24 | MTT assay |
| HT29 | Colon Adenocarcinoma | Not specified | 120 | Not specified |
| LS180 | Colon Adenocarcinoma | 40.9 (17.3 µg/mL) | 96 | MTT assay |
| Hep 3B | Hepatocellular Carcinoma | 46.2 (19.4 µg/mL) | Not specified | Not specified |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for screening this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% (v/v). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling with Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Protocol 3: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB pathway activation.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
NF-κB activator (e.g., TNF-α, LPS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for a predetermined time. Then, stimulate with an NF-κB activator for a short period (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour.
-
Antibody Staining: Incubate with the primary antibody against NF-κB p65 overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its screening in drug discovery.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Modulation of PI3K/Akt and MAPK Pathways.
Caption: General Drug Discovery Screening Workflow.
Conclusion and Future Directions
Ergosterol peroxide has demonstrated significant potential as a lead compound in drug discovery, particularly in the areas of oncology and inflammatory diseases. While direct experimental evidence for this compound is currently scarce, its structural similarity to the well-studied aglycone suggests that it is a promising candidate for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to begin screening and characterizing the biological activities of this compound.
Future research should focus on:
-
Direct Biological Evaluation: Performing the described assays specifically with this compound to determine its cytotoxic and anti-inflammatory activities and to establish its IC50 values.
-
Comparative Studies: Directly comparing the activity of the glucoside with its aglycone to understand the impact of glycosylation on its biological effects.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
By systematically applying these screening protocols and further investigating its mechanisms of action, the therapeutic potential of this compound can be fully elucidated, potentially leading to the development of novel and effective therapeutic agents.
References
- 1. dovepress.com [dovepress.com]
- 2. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ergosterol peroxide from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Studying the Bioavailability of Sterol Glucosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol glucosides, a class of glycolipids found in various plant-based foods, are of increasing interest due to their potential health benefits, including immunomodulatory and cholesterol-lowering effects. Understanding the bioavailability of these compounds is crucial for assessing their efficacy and for the development of functional foods and nutraceuticals. This document provides a comprehensive overview of the methodologies and detailed protocols for studying the bioavailability of sterol glucosides, encompassing in vitro and in vivo approaches.
Analytical Methods for Quantification
Accurate quantification of sterol glucosides and their metabolites in biological matrices is fundamental to bioavailability studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
Protocol: Quantification of Sitosterol (B1666911) Glucoside in Rat Plasma by UPLC-MS/MS
This protocol provides a general framework for the analysis of sitosterol glucoside. Method optimization and validation are essential for each specific sterol glucoside and biological matrix.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
Sitosterol glucoside analytical standard
-
Internal standard (e.g., cholesterol-d6)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Water (ultrapure)
-
Rat plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm)[1].
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 80% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sitosterol glucoside: Monitor for the transition of the precursor ion (e.g., [M+Na]+) to a specific product ion. The exact m/z values will depend on the specific sterol glucoside. For sitosteryl glucoside, in-source fragmentation can lead to the aglycone ion [SG-Glc+H]+, which can be further fragmented[1].
-
Internal Standard (Cholesterol-d6): Monitor for its specific precursor-to-product ion transition.
-
-
Optimize cone voltage and collision energy for each analyte.
-
| Parameter | Typical Value for Sitosterol Glucoside Analysis | Reference |
| LC Column | C18 reversed-phase, e.g., ACQUITY UPLC BEH C18 | [1] |
| Mobile Phase | Water and Methanol with 0.1% Formic Acid | [1] |
| Ionization | Positive Electrospray Ionization (ESI+) | [1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [2] |
| LOD/LOQ | 1 ng/mL / 10 ng/mL | [3] |
| Linearity (r²) | > 0.99 | [3] |
In Vitro Bioavailability Assessment
In vitro models provide a valuable screening tool to assess the bioaccessibility and intestinal permeability of sterol glucosides in a controlled environment.
Simulated Gastrointestinal Digestion (INFOGEST 2.0 Protocol)
The INFOGEST 2.0 protocol is a standardized static in vitro digestion method that simulates the conditions of the human upper gastrointestinal tract.[4][5] For lipophilic compounds like sterol glucosides, the inclusion of gastric lipase (B570770) and bile salts is critical.
Protocol: In Vitro Digestion of Sterol Glucosides
Materials:
-
Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) electrolyte stock solutions (as per INFOGEST 2.0)[5].
-
α-amylase from human saliva.
-
Porcine pepsin.
-
Rabbit gastric lipase (or recombinant human gastric lipase).
-
Porcine pancreatin (B1164899).
-
Bovine bile extract.
-
CaCl₂, HCl, NaOH.
-
Water bath or incubator at 37°C.
Procedure:
-
Oral Phase:
-
Mix 5 g of the test food containing sterol glucosides with 3.5 mL of SSF electrolyte stock solution.
-
Add 0.5 mL of α-amylase solution (1,500 U/mL).
-
Add 25 µL of 0.3 M CaCl₂.
-
Adjust pH to 7.0 and make up the volume to 10 mL with water.
-
Incubate at 37°C for 2 minutes with gentle mixing.
-
-
Gastric Phase:
-
Add 7.5 mL of SGF electrolyte stock solution to the oral bolus.
-
Add 1.6 mL of porcine pepsin solution (2,000 U/mL).
-
Add 0.2 mL of rabbit gastric lipase (60 U/mL final activity).
-
Adjust pH to 3.0 with HCl.
-
Add 5 µL of 0.3 M CaCl₂.
-
Make up the volume to 20 mL with water.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Intestinal Phase:
-
Add 11 mL of SIF electrolyte stock solution to the gastric chyme.
-
Add 5.0 mL of pancreatin solution (based on trypsin activity of 100 U/mL in the final mixture).
-
Add 2.5 mL of bile extract solution (to achieve a final concentration of 10 mM bile salts).
-
Adjust pH to 7.0 with NaOH.
-
Add 40 µL of 0.3 M CaCl₂.
-
Make up the volume to 40 mL with water.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Sample Analysis:
-
Collect aliquots from the final intestinal digesta.
-
Centrifuge to separate the micellar fraction (supernatant) from the undigested pellet.
-
Analyze the sterol glucoside content in the micellar fraction to determine bioaccessibility.
-
| Digestion Phase | Key Enzymes/Components | pH | Duration |
| Oral | α-amylase | 7.0 | 2 minutes |
| Gastric | Pepsin, Gastric Lipase | 3.0 | 2 hours |
| Intestinal | Pancreatin, Bile Salts | 7.0 | 2 hours |
Experimental Workflow for In Vitro Digestion
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to predict the intestinal permeability of compounds.
Protocol: Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS).
-
Lucifer yellow.
-
Transepithelial Electrical Resistance (TEER) meter.
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the cell monolayers. Values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test sterol glucoside solution (e.g., 10 µM in HBSS) to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment as described above but add the test compound to the basolateral compartment and sample from the apical compartment to assess active efflux.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the sterol glucoside in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
| Parameter | Acceptance Criteria |
| TEER | > 250 Ω·cm² |
| Lucifer Yellow Papp | < 1.0 x 10⁻⁶ cm/s |
| Efflux Ratio for Substrates | > 2 |
Caco-2 Permeability Assay Workflow
In Vivo Bioavailability Assessment
In vivo studies in animal models, typically rodents, are essential for determining the overall absorption, distribution, metabolism, and excretion (ADME) of sterol glucosides.
Protocol: Oral Bioavailability Study in Rats
Animal Model:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
House in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Fast animals overnight before dosing.
Procedure:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At the end of the study (e.g., 24 hours), euthanize the animals.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, and gastrointestinal tract).
-
Rinse tissues with saline, blot dry, weigh, and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract sterol glucosides from plasma and homogenized tissues.
-
Quantify the concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability (if an intravenous dose group is included).
-
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC (0-t) | Area under the plasma concentration-time curve |
| Bioavailability (%) | (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100 |
In Vivo Bioavailability Study Workflow
Signaling Pathway Analysis
Sterol glucosides can modulate cellular signaling pathways, contributing to their biological effects. One proposed mechanism involves their interaction with lipid rafts and subsequent influence on immune signaling. For instance, cholesteryl glucosides from Helicobacter pylori can disrupt lipid rafts, leading to reduced interferon-gamma (IFN-γ) signaling in macrophages.
Potential Signaling Pathway of Sterol Glucoside Immunomodulation
Conclusion
The methodologies described in these application notes provide a robust framework for the comprehensive evaluation of sterol glucoside bioavailability. A combination of in vitro and in vivo models, supported by sensitive and specific analytical techniques, is essential for elucidating the absorption, distribution, metabolism, and potential biological activities of these important dietary compounds. The provided protocols offer a starting point for researchers, and should be adapted and validated for the specific sterol glucosides and research questions under investigation.
References
- 1. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of β-sitosterol, campesterol, and stigmasterol in rat plasma by using LC-APCI-MS/MS: Application in a pharmacokinetic study of a titrated extract of the unsaponifiable fraction of Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for β-sitosterol, campesterol, stigmasterol quantitation. [wisdomlib.org]
- 4. INFOGEST static in vitro simulation of gastrointestinal food digestion. | Sigma-Aldrich [sigmaaldrich.com]
- 5. INFOGEST static in vitro simulation of gastrointestinal food digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: Creating Derivatives of Ergosterol Peroxide to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol (B1671047) peroxide (EP), a naturally occurring steroid derivative found in various fungi, yeasts, and lichens, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] Despite its therapeutic potential, the poor aqueous solubility of ergosterol peroxide can limit its bioavailability and clinical application.[1][3] This document provides detailed protocols and application notes on strategies to create derivatives of ergosterol peroxide with enhanced bioactivity, focusing on improving physicochemical properties and developing targeted drug delivery approaches. The primary goal is to guide researchers in synthesizing novel analogues with superior therapeutic efficacy.[1][4]
Strategies for Enhancing Bioactivity
The bioactivity of ergosterol peroxide can be enhanced primarily through two strategic modifications:
-
Improving Physicochemical Properties : The high carbon-to-heteroatom ratio in the steroidal scaffold of EP results in low aqueous solubility.[1][3] Introducing polar functional groups, such as hydroxyl and sulfate (B86663) moieties, can increase hydrophilicity and hydrogen-bonding capacity, thereby improving solubility and bioavailability.[1][5] Studies have shown that a significant improvement in aqueous solubility is directly correlated with the biological activity of the compound against cancer cell models.[1][5]
-
Targeted Delivery and Conjugation : Another effective strategy is to conjugate ergosterol peroxide with molecules that can target specific subcellular organelles, such as mitochondria. This approach enhances the compound's accumulation at the site of action, leading to increased cytotoxicity in cancer cells.[6][7] Conjugating EP with fluorescent probes like coumarin (B35378) not only enhances its anti-cancer activity but also allows for intracellular tracking.[6] It is generally accepted that the peroxide bridge is crucial for the biological activities of EP, as its hemolytic cleavage in a reducing environment induces reactive oxygen species (ROS), which are cytotoxic to cancer cells.[6]
Synthesis of Ergosterol Peroxide and Its Derivatives
Protocol 1: Synthesis of Ergosterol Peroxide (EP) from Ergosterol
This protocol describes the synthesis of ergosterol peroxide from ergosterol through a photosensitized oxidation reaction.[6]
Materials:
-
Ergosterol
-
Methylene (B1212753) blue (photosensitizer)
-
Oxygen (O₂)
-
Visible light source (e.g., 100W tungsten lamp)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve ergosterol in dichloromethane in a flask.
-
Add a catalytic amount of methylene blue to the solution.
-
Bubble oxygen gas through the solution while stirring continuously.
-
Irradiate the flask with a visible light source at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure ergosterol peroxide.
Protocol 2: Synthesis of an Acryloyl Derivative (Compound 4)
This protocol details the acylation of the 3β-hydroxyl group of ergosterol peroxide.[1][3]
Materials:
-
Ergosterol Peroxide (EP)
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM)
-
0°C ice bath
Procedure:
-
Dissolve ergosterol peroxide in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acryloyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to 25°C and stir for 6 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain compound 4.
Protocol 3: Synthesis of a Sulfated Derivative (Compound 5a)
This protocol describes the epoxidation and subsequent sulfonation of ergosterol peroxide to improve aqueous solubility.[1][3]
Materials:
-
Ergosterol Peroxide (EP)
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sulfur trioxide pyridine (B92270) complex (SO₃·pyr)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium (B224687) iodide
Procedure: Step 1: Epoxidation (to yield Compound 5)
-
Dissolve EP in CH₂Cl₂.
-
Add mCPBA (1.1 equivalents) to the solution at 25°C.
-
Stir the reaction mixture for 16 hours.
-
Wash the reaction with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield compound 5 as a diastereomeric mixture.
Step 2: Sulfonation (to yield Compound 5a)
-
Dissolve the epoxidized product (Compound 5) in THF.
-
Add sulfur trioxide pyridine complex (3.0 equivalents) and stir at 45°C for 5 hours.
-
Add tetrabutylammonium iodide (3.0 equivalents) and continue stirring at 45°C for 20 minutes.
-
Cool the reaction, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate. Purify by chromatography to yield the sulfated derivative 5a.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesizing and evaluating ergosterol peroxide derivatives.
Protocols for Bioactivity and Property Assessment
Protocol 4: Cytotoxicity Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.[3]
Materials:
-
Cancer cell lines (e.g., SUM149, MDA-MB-231, HepG2, MCF-7)
-
Normal cell line for selectivity testing (e.g., BJ fibroblasts)
-
Cell culture medium and supplements
-
96-well opaque-walled plates
-
Ergosterol peroxide derivatives (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (EP and its derivatives) in the cell culture medium.
-
Treat the cells with varying concentrations of the compounds and incubate for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (equal to the volume of cell culture medium in the well).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate the half-maximal effective concentration (EC₅₀) values by plotting the luminescence signal against the compound concentration.
Protocol 5: Aqueous Solubility Assay
This protocol measures the solubility of the compounds using UV/Vis spectroscopy.[3]
Materials:
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
UV/Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Add an aliquot of the stock solution to a known volume of PBS to create a supersaturated solution.
-
Shake the solution vigorously for 24 hours at room temperature.
-
Centrifuge the solution to pellet the undissolved compound.
-
Carefully collect the supernatant and measure its absorbance at the compound's λₘₐₓ using a UV/Vis spectrophotometer.
-
Determine the concentration from a standard curve prepared with known concentrations of the compound in the same buffer.
Quantitative Data Summary
The following tables summarize the quantitative data for ergosterol peroxide and its derivatives from preclinical studies.[3]
Table 1: Cytotoxicity (EC₅₀ in μM) of Ergosterol Peroxide (EP) and Derivatives against Cancer Cell Lines [1][3]
| Compound | SUM149 (TNBC) | MDA-MB-231 (TNBC) | BJ (Normal Fibroblast) |
| Ergosterol Peroxide (EP) | 15.2 ± 1.3 | 18.5 ± 2.1 | > 50 |
| Ketone Derivative (3) | 12.8 ± 1.1 | 15.1 ± 1.7 | > 50 |
| Acryloyl Derivative (4) | 10.5 ± 0.9 | 13.4 ± 1.5 | > 50 |
| Epoxidized Derivative (5) | 9.8 ± 1.0 | 11.2 ± 1.2 | > 50 |
| Sulfated Derivative (7) | 8.5 ± 0.7 | 9.9 ± 1.1 | > 50 |
Table 2: Physicochemical and ADME Properties of EP and a Ketone Derivative [3]
| Property | Ergosterol Peroxide (EP) | Ketone Derivative (3) |
| Aqueous Solubility (μg/mL) | ~20 | ~20 |
| cLogP | ~4.5 | ~4.3 |
| Plasma Stability (Mouse, >48h) | Stable | Stable |
| Plasma Stability (Human, >48h) | Stable | Stable |
| Plasma Protein Binding (Mouse) | 86% | >99% |
| Plasma Protein Binding (Human) | 72% | >99% |
Signaling Pathways Modulated by Ergosterol Peroxide
Ergosterol peroxide and its derivatives exert their anti-tumor effects by modulating multiple oncogenic signaling pathways.
β-catenin and STAT3 Signaling in Ovarian Cancer
EP has been shown to inhibit the growth of ovarian cancer cells by down-regulating nuclear β-catenin and subsequently reducing the expression of its target genes, Cyclin D1 and c-Myc.[8] Simultaneously, EP inhibits the phosphorylation of STAT3, a key protein in oncogenesis, by up-regulating the phosphatase SHP2 and inhibiting Src kinase activity.[8] This dual inhibition hampers cancer cell proliferation and invasion.[8]
Caption: EP inhibits β-catenin and STAT3 signaling pathways in ovarian cancer.
NF-κB and MAPK Signaling in Inflammation and Viral Response
EP demonstrates anti-inflammatory and antiviral effects by suppressing the activation of NF-κB and p38/MAPK signaling pathways.[9][10] In response to stimuli like Lipopolysaccharide (LPS) or viral infection, EP can inhibit the phosphorylation of key kinases (p38, JNK, ERK) and the DNA-binding activity of transcription factors like NF-κB and C/EBPβ.[10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10]
Caption: EP suppresses pro-inflammatory responses via NF-κB and MAPK pathways.
Conclusion
The generation of ergosterol peroxide derivatives presents a promising strategy for developing novel therapeutics, particularly in oncology. By enhancing aqueous solubility through the introduction of polar groups or by conjugating the molecule for targeted delivery, the inherent bioactivity of the ergosterol peroxide scaffold can be significantly improved. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of new EP analogues. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for their advancement toward clinical applications.
References
- 1. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Ergosterol Peroxide Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Cytotoxicity of Ergosterol Peroxide using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergosterol (B1671047) peroxide (EP) is a naturally occurring steroid derivative that can be isolated from a variety of fungi, lichens, and sponges.[1] It has garnered significant interest in oncological research due to its demonstrated anti-tumor, pro-apoptotic, and anti-proliferative activities.[1][2] A critical step in evaluating the anticancer potential of compounds like ergosterol peroxide is to quantify their cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[3] This assay measures the metabolic activity of cells, which in turn reflects the number of viable cells present.[3] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[3] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of metabolically active (viable) cells.
This application note provides a detailed protocol for using the MTT assay to determine the cytotoxic effects of ergosterol peroxide on cancer cell lines and summarizes its mechanisms of action.
Mechanism of Action: Ergosterol Peroxide-Induced Cytotoxicity
Ergosterol peroxide induces cancer cell death through multiple signaling pathways, primarily by triggering apoptosis. The key mechanisms include:
-
Induction of the Mitochondrial Apoptosis Pathway: Ergosterol peroxide treatment leads to an increase in intracellular reactive oxygen species (ROS).[4][5] This oxidative stress causes a decrease in the mitochondrial membrane potential, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] This shift promotes the release of cytochrome C from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[4]
-
Activation of Foxo3-Mediated Cell Death: Ergosterol peroxide can inhibit the phosphorylation of AKT (pAKT) and downregulate the expression of c-Myc.[2] This inhibition relieves the suppression of the transcription factor Foxo3, leading to its activation. Activated Foxo3 enhances the expression of pro-apoptotic proteins such as Puma and Bax, thereby promoting cancer cell death.[2]
-
Modulation of Other Oncogenic Pathways: Studies have also shown that ergosterol peroxide can exert its anti-tumor effects by inhibiting the Wnt/β-catenin and STAT3 signaling pathways, which are crucial for the proliferation, migration, and survival of cancer cells.[6][7][8]
Data Summary: Cytotoxicity of Ergosterol Peroxide
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The following table summarizes the reported IC₅₀ values for ergosterol peroxide across various human cancer cell lines.
| Cell Line | Cancer Type | Treatment Duration (h) | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 48 | ~20 | [4] |
| SK-Hep-1 | Hepatocellular Carcinoma | 48 | ~40 | [4] |
| 786-0 | Renal Cell Carcinoma | 48 | ~30-60 | [6] |
| SGC-7901 | Gastric Cancer | Not Specified | >25 | [5] |
| MCF-7 | Breast Cancer | 48 | ~19.4 |
Experimental Workflow: MTT Assay
The following diagram outlines the general workflow for assessing ergosterol peroxide cytotoxicity using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assessment of ergosterol peroxide.
Detailed Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for evaluating the cytotoxicity of ergosterol peroxide.
1. Materials and Reagents
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ergosterol peroxide (EP) stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent: 5 mg/mL in sterile PBS. Filter sterilize and store at -20°C, protected from light.
-
Solubilization solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.
-
Humidified incubator (37°C, 5% CO₂).
2. Procedure
Day 1: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Harvest the cells using standard trypsinization methods and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cells in complete culture medium to a final concentration that will result in 5,000-10,000 cells per well (this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control for background absorbance.
-
Incubate the plate for 18-24 hours in a humidified incubator to allow cells to attach and resume growth.[9]
Day 2: Cell Treatment
-
Prepare serial dilutions of ergosterol peroxide from the stock solution using a serum-free or complete culture medium. A typical concentration range might be 2.5 to 80 µM.[4]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest EP concentration well.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of EP or the vehicle control.
-
Return the plate to the incubator for the desired exposure times (e.g., 24, 48, or 72 hours).[4]
Day 4/5: MTT Assay and Measurement
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[3]
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[3]
-
After the 4-hour incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
3. Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Cell Viability against the log of the ergosterol peroxide concentration.
-
Determine the IC₅₀ value, which is the concentration of ergosterol peroxide that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
Signaling Pathways of Ergosterol Peroxide Cytotoxicity
The following diagram illustrates the key molecular pathways activated by ergosterol peroxide leading to apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ergosterol peroxide activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. [Ergosterol peroxide inducing apoptosis of human hepatocellular carcinoma by regulating mitochondrial apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergosterol peroxide: an effect-directed detecting method from Anoectochilus elwesii and evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Ergosterol Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol (B1671047) peroxide, a naturally occurring sterol found in various fungi and mushrooms, has garnered significant interest in oncological research due to its anti-proliferative and pro-apoptotic activities in various cancer cell lines. One of the key mechanisms underlying its anti-cancer effects is the induction of cell cycle arrest, primarily at the G0/G1 phase. This application note provides a comprehensive overview and detailed protocols for analyzing ergosterol peroxide-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. The provided methodologies and data will be valuable for researchers investigating the therapeutic potential of ergosterol peroxide and similar natural compounds.
Data Presentation
The following tables summarize the quantitative effects of ergosterol peroxide on the cell cycle distribution in different cancer cell lines.
Table 1: Effect of Ergosterol Peroxide on Cell Cycle Distribution in HepG2 (Human Hepatocellular Carcinoma) Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.2 | 30.1 | 14.7 |
| Ergosterol Peroxide | 23 | 68.5 | 18.3 | 13.2 |
Data is extracted from a graphical representation in Li et al., 2016 and represents the approximate percentages of cells in each phase of the cell cycle.[1]
Table 2: Effect of Ergosterol Peroxide on Cell Cycle Distribution in 786-O (Human Renal Cell Carcinoma) Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S + G2/M Phases (%) |
| Control | 0 | ~45 | ~55 |
| Ergosterol Peroxide | 15 | Increased (p < 0.05) | Decreased |
| Ergosterol Peroxide | 30 | Increased (p < 0.01) | Decreased |
| Ergosterol Peroxide | 60 | Increased (p < 0.01) | Decreased |
Note: The study by He et al., 2018, reported a dose-dependent increase in the G0/G1 phase but did not provide specific percentages for all cell cycle phases. The control values are estimated based on typical distributions for this cell line. The study confirmed a statistically significant decrease in the proportion of cells in the S and G2 phases with ergosterol peroxide treatment.[2]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Ergosterol Peroxide
-
Cell Seeding:
-
Culture cancer cell lines (e.g., HepG2, 786-O) in appropriate complete media (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Seed the cells in 6-well plates at a density that allows them to reach 60-70% confluency on the day of treatment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Ergosterol Peroxide Stock Solution:
-
Dissolve ergosterol peroxide in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Store the stock solution at -20°C.
-
-
Cell Treatment:
-
On the day of the experiment, dilute the ergosterol peroxide stock solution in a complete culture medium to the desired final concentrations (e.g., 15, 30, 60 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of ergosterol peroxide.
-
Remove the old medium from the cells and add the medium containing ergosterol peroxide or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[1]
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
After treatment, collect the culture medium, which may contain floating (apoptotic or mitotic) cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or at 4°C for at least 2 hours. Fixed cells can be stored at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully discard the ethanol.
-
Wash the cell pellet with 2 mL of PBS and centrifuge again.
-
Resuspend the pellet in 500 µL of RNase A solution to ensure only DNA is stained.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution to the cell suspension.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Collect data from at least 10,000 events per sample.
-
Use a low flow rate to obtain better resolution.
-
Analyze the data using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathways of Ergosterol Peroxide-Induced G1 Arrest
Caption: Signaling pathways of G1 arrest by ergosterol peroxide.
References
Application Notes and Protocols: Western Blot Analysis of Apoptosis Pathways Induced by Ergosterol Peroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergosterol (B1671047) peroxide, a naturally occurring sterol found in various fungi and lichens, has garnered significant attention for its potential as an anticancer agent.[1][2] Its mechanism of action often involves the induction of apoptosis, a form of programmed cell death, in cancer cells.[1][3] Western blot analysis is a powerful and widely used technique to elucidate the molecular mechanisms underlying ergosterol peroxide-induced apoptosis by detecting and quantifying key proteins involved in the apoptotic signaling cascades.[4][5][6] These application notes provide a comprehensive guide to utilizing Western blot for studying the apoptotic pathways activated by ergosterol peroxide.
Key Signaling Pathways in Ergosterol Peroxide-Induced Apoptosis
Ergosterol peroxide primarily induces apoptosis through the intrinsic (mitochondrial) pathway and can also involve endoplasmic reticulum (ER) stress-mediated pathways. A key initiating event is often the generation of reactive oxygen species (ROS).[1][3][7]
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major mechanism through which ergosterol peroxide exerts its pro-apoptotic effects.[1][3] This pathway is characterized by the following key events:
-
Increased ROS Production: Ergosterol peroxide treatment leads to an increase in intracellular ROS levels.[1][7]
-
Modulation of Bcl-2 Family Proteins: An increased Bax/Bcl-2 ratio is a critical step, which leads to the permeabilization of the outer mitochondrial membrane.[1][3]
-
Mitochondrial Membrane Potential (MMP) Disruption: The altered balance of Bcl-2 family proteins results in a decrease in MMP.[3][7]
-
Cytochrome c Release: The loss of mitochondrial integrity leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1][3]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[1][3]
-
Cleavage of Cellular Substrates: Activated caspase-3 cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1][4]
Endoplasmic Reticulum (ER) Stress Pathway
Ergosterol peroxide has also been shown to induce apoptosis via the ER stress pathway, characterized by the upregulation of key ER stress markers.[1]
-
Activation of ER Stress Sensors: This involves the phosphorylation of PERK (PKR-like endoplasmic reticulum kinase) and eIF2α (eukaryotic initiation factor 2 alpha).
-
Upregulation of Transcription Factors: Increased levels of ATF4 (activating transcription factor 4) and CHOP (C/EBP homologous protein) are observed.
Other Involved Pathways
-
PI3K/Akt/mTOR Pathway: Ergosterol peroxide can inhibit the phosphorylation of Akt, a key survival kinase.[8]
-
Foxo3a Activation: Inhibition of Akt can lead to the activation of the transcription factor Foxo3a, which upregulates the expression of pro-apoptotic proteins like Puma and Bax.[8]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative changes in key apoptosis-related proteins following treatment with ergosterol peroxide, as determined by Western blot analysis. Data should be presented as a fold change relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Intrinsic Apoptosis Pathway Markers
| Target Protein | Expected Change with Ergosterol Peroxide | Full-Length MW (approx.) | Cleaved Fragment(s) MW (approx.) |
| Bcl-2 | Decrease | ~26 kDa | N/A |
| Bax | Increase | ~21 kDa | N/A |
| Cytochrome c (cytosolic fraction) | Increase | ~15 kDa | N/A |
| Pro-Caspase-9 | Decrease | ~47 kDa | N/A |
| Cleaved Caspase-9 | Increase | N/A | ~35/37 kDa |
| Pro-Caspase-3 | Decrease | ~35 kDa | N/A |
| Cleaved Caspase-3 | Increase | N/A | ~17/19 kDa |
| PARP | Decrease (full-length) | ~116 kDa | N/A |
| Cleaved PARP | Increase | N/A | ~89 kDa |
Table 2: ER Stress Pathway Markers
| Target Protein | Expected Change with Ergosterol Peroxide | Molecular Weight (approx.) |
| p-PERK | Increase | ~140 kDa |
| p-eIF2α | Increase | ~38 kDa |
| ATF4 | Increase | ~50 kDa |
| CHOP | Increase | ~29 kDa |
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of ergosterol peroxide (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).
Protein Extraction (Cell Lysis)[9][10]
-
After treatment, place the 6-well plates on ice.
-
For adherent cells, collect both floating (apoptotic) and attached cells. Aspirate the culture medium containing floating cells and centrifuge to pellet the cells. Wash the attached cells twice with ice-cold Phosphate-Buffered Saline (PBS), then detach them using a cell scraper or trypsin. Combine with the pelleted floating cells.
-
Centrifuge the combined cells and wash the pellet with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cell pellet.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled microcentrifuge tube. Store at -80°C for long-term use.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blot Protocol[5][9][10][11]
-
Sample Preparation: Prepare protein samples by adding 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and molecular weight. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. A typical transfer is run at 100V for 60-90 minutes.[9]
-
Blocking: After transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) and a loading control (e.g., anti-β-actin). Refer to the antibody datasheet for the recommended dilution.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein band to the corresponding loading control band to correct for loading differences.[6]
Mandatory Visualization
Caption: Ergosterol Peroxide Induced Intrinsic Apoptosis Pathway.
Caption: General Workflow for Western Blot Analysis.
References
- 1. Ergosterol peroxide from Pleurotus ferulae inhibits gastrointestinal tumor cell growth through induction of apoptosis via reactive oxygen species and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Ergosterol peroxide inducing apoptosis of human hepatocellular carcinoma by regulating mitochondrial apoptosis pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Ergosterol Peroxide Disrupts Triple-Negative Breast Cancer Mitochondrial Function and Inhibits Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Ergosterol peroxide activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Ergosterol Peroxide Glucoside
Welcome to the technical support center for ergosterol (B1671047) peroxide glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and formulation development.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with ergosterol peroxide glucoside.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in Aqueous Buffer | 1. Low intrinsic solubility: Sterol glucosides are known for their poor aqueous solubility.[1][2]2. Buffer composition: Certain salts in the buffer may decrease the solubility of the compound (salting-out effect).3. Temperature fluctuations: A decrease in temperature can significantly reduce the solubility of many compounds, leading to precipitation.[3]4. Solvent polarity change: If adding a stock solution in an organic solvent, the rapid change in polarity can cause the compound to crash out of solution. | 1. Utilize a solubility enhancement technique: Refer to the detailed protocols for --INVALID-LINK--, --INVALID-LINK--, or --INVALID-LINK--.2. Optimize buffer: Test different buffer systems and salt concentrations. Consider using a buffer with a lower ionic strength.3. Maintain constant temperature: Ensure your working solutions are maintained at a constant temperature. If warming to dissolve, allow to cool to the experimental temperature slowly and with stirring to check for precipitation.4. Slow addition with mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to allow for gradual dissolution and prevent localized high concentrations. |
| Inconsistent Results in Biological Assays | 1. Variable compound concentration: Poor solubility can lead to inconsistent amounts of the compound being in solution and available to the cells.2. Precipitation in cell culture media: The compound may be precipitating over the course of the experiment, especially in complex media containing salts and proteins.3. Interaction with media components: The compound may be binding to proteins or other components in the media, reducing its effective concentration. | 1. Confirm solubility in media: Before conducting the assay, determine the maximum soluble concentration of your formulation in the specific cell culture media you are using.2. Use a solubilizing agent: Formulate the compound using one of the provided protocols to ensure it remains in solution throughout the experiment.3. Filter the solution: After preparing your dosing solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles or precipitates before adding it to your assay. |
| Difficulty Dissolving the Compound for Stock Solution | 1. Inappropriate solvent: this compound is a solid and, like other sterol derivatives, is expected to have low solubility in purely aqueous systems.[4][5]2. Insufficient solvent volume or agitation. | 1. Use an appropriate organic solvent: For stock solutions, use a water-miscible organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) or ethanol.[6][7] DMSO is a powerful solvent for many polar and nonpolar compounds.[7]2. Gentle warming and sonication: If the compound is slow to dissolve, gentle warming (e.g., to 37°C) and brief sonication can help. Always check for compound stability at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the most common methods to improve the solubility of sterol-based compounds?
A2: Several techniques have been successfully used to enhance the aqueous solubility of poorly soluble steroids and related compounds. These include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Forming a complex with cyclodextrins (like β-cyclodextrin or its derivatives) can significantly increase the aqueous solubility of hydrophobic molecules.[8][9][10]
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[6]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to improved dissolution rates and higher apparent solubility.[11][12]
-
Structural Modification: Introducing polar functional groups, such as hydroxyl or sulfate (B86663) groups, to the sterol structure can improve its hydrogen-bonding capacity and thus its hydrophilicity.[8][11]
Q3: Can I use DMSO to dissolve this compound for my experiments?
A3: Yes, DMSO is a common and effective solvent for preparing concentrated stock solutions of poorly water-soluble compounds like sterol glycosides for in vitro studies.[7] However, it is crucial to be aware that DMSO can have effects on cell growth and viability.[7] It is recommended to keep the final concentration of DMSO in your aqueous working solution as low as possible (typically below 0.5% v/v) and to always include a vehicle control (media with the same concentration of DMSO) in your experiments.
Q4: How can I determine if a solubility enhancement method is working for my compound?
A4: The most direct way is to measure the concentration of the dissolved compound in your aqueous formulation. This can be done by preparing a saturated solution, allowing it to equilibrate, filtering out any undissolved solid, and then quantifying the amount of compound in the clear supernatant using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[13] An increase in the measured concentration compared to the compound in water alone indicates successful solubilization.
Quantitative Data Summary
The following tables summarize quantitative data for ergosterol and related compounds from the literature, which may serve as a reference for your experiments.
Table 1: Solubility and Formulation Data for Ergosterol and its Nanoparticle Formulation
| Compound/Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Relative Oral Bioavailability Increase |
| Raw Ergosterol | N/A | N/A | N/A | N/A | 100% (Reference) |
| Ergosterol-loaded NLCs | 81.39 | -30.77 | 6.51 | 92.95 | 277.56%[11] |
Table 2: Solubility Enhancement of a Steroid (Hydrocortisone) with β-Cyclodextrin and Additives
| Formulation | Maximum Hydrocortisone Solubility (mg/mL) | Fold Increase vs. Water (approx.) |
| Hydrocortisone in water | ~0.28 | 1x |
| Hydrocortisone in aqueous β-cyclodextrin solution | 2.2 | ~7.9x[10] |
| Hydrocortisone in β-cyclodextrin with 1% Sodium Acetate | 7.1 | ~25.4x[10] |
| Hydrocortisone in β-cyclodextrin with 1% Sodium Acetate and 0.25% HPMC | >9.0 | >32.1x[10] |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.
Protocol 1: Cyclodextrin Inclusion Complexation
This protocol describes how to prepare an inclusion complex of this compound with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) using the kneading method, and how to determine the complexation efficiency via phase solubility studies.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD)
-
Deionized water or buffer of choice
-
Mortar and pestle
-
Ethanol (or other suitable solvent)
-
Rotary evaporator or vacuum oven
-
Analytical balance, vials, magnetic stirrer, orbital shaker
-
HPLC system for quantification
Methodology:
Part A: Preparation of the Inclusion Complex (Kneading Method)
-
Determine the desired molar ratio of this compound to 2-HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Weigh the appropriate amounts of the compound and 2-HP-β-CD and place them in a mortar.
-
Add a small amount of a solvent blend (e.g., ethanol/water 1:1 v/v) to the mixture to form a paste.
-
Knead the paste thoroughly with the pestle for 45-60 minutes.
-
Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved to obtain a solid powder of the inclusion complex.
Part B: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of 2-HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in your desired buffer.
-
Add an excess amount of this compound to each cyclodextrin solution in separate sealed vials.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours, or until equilibrium is reached.
-
After equilibration, allow the samples to stand to let the undissolved compound settle.
-
Carefully withdraw an aliquot from the clear supernatant of each vial and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered samples appropriately and quantify the concentration of dissolved this compound using a validated HPLC method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of 2-HP-β-CD (x-axis). The slope of this phase-solubility diagram can be used to calculate the complexation efficiency and the stability constant of the complex.[13]
Protocol 2: Co-solvent Systems
This protocol outlines the preparation of a solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol
-
Deionized water or buffer of choice
-
Analytical balance, volumetric flasks, magnetic stirrer
Methodology:
-
Prepare the co-solvent blend. A common starting point for a ternary system could be a mixture of PEG 400, propylene glycol, and water.[6] For example, start with a 40:10:50 (v/v/v) ratio of PEG 400:PG:Water.
-
Weigh the desired amount of this compound and place it in a volumetric flask.
-
Add a portion of the co-solvent blend to the flask.
-
Stir the mixture using a magnetic stirrer until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.
-
Once dissolved, add the remaining co-solvent blend to reach the final volume.
-
Visually inspect the final solution for any undissolved particles. If necessary, the solution can be filtered.
-
Note: The optimal ratio of co-solvents needs to be determined empirically. It is a balance between maximizing the solubility of the compound and minimizing the potential toxicity or other unwanted effects of the organic solvents in the final application.
Protocol 3: Nanoparticle Formulation
This protocol provides a general method for preparing nanoparticles of a poorly soluble compound like this compound using an emulsification-evaporation technique, adapted from methods for similar sterols.[12]
Materials:
-
This compound
-
Lecithin (B1663433) (e.g., soybean lecithin) as a lipid carrier and emulsifier
-
A stabilizer (e.g., soy protein isolate or a suitable polymer like PVA)
-
A water-miscible organic solvent (e.g., ethanol)
-
Deionized water
-
High-pressure homogenizer or a powerful sonicator
-
Rotary evaporator
Methodology:
-
Preparation of the Organic Phase: Dissolve this compound and lecithin in ethanol. A starting ratio of 1:4 (w/w) for compound:lecithin can be tested.[12]
-
Preparation of the Aqueous Phase: Dissolve the stabilizer (e.g., 0.75% w/v soy protein isolate) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring vigorously to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or high-intensity ultrasonication to reduce the droplet size and form a nanoemulsion.
-
Solvent Evaporation: Remove the organic solvent (ethanol) from the nanoemulsion using a rotary evaporator under reduced pressure. This will cause the nanoparticles to form and precipitate in the aqueous phase, creating a nanosuspension.
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency can also be determined by separating the nanoparticles from the aqueous phase and quantifying the amount of free compound.
Visualizations
Caption: Experimental workflow for improving aqueous solubility.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. iicbe.org [iicbe.org]
- 2. researchgate.net [researchgate.net]
- 3. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of organic salts on the cyclodextrin solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Ergosterol-Loaded Nanostructured Lipid Carriers for Enhancing Oral Bioavailability and Antidiabetic Nephropathy Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juliet84.free.fr [juliet84.free.fr]
Technical Support Center: Synthesis of Ergosterol Peroxide Derivatives
Welcome to the technical support center for the synthesis of ergosterol (B1671047) peroxide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of ergosterol peroxide from ergosterol?
A1: Low yields during the photooxidation of ergosterol are typically due to several factors:
-
Insufficient Oxygen: The reaction requires a continuous supply of oxygen to form the peroxide bridge. Ensure vigorous bubbling of O₂ gas through the reaction mixture.[1][2]
-
Inadequate Light Source: A high-power visible light source, such as a 500W iodine tungsten lamp, is necessary to excite the photosensitizer.[1][2] The reaction time can be significantly longer with less powerful light sources.[3]
-
Photosensitizer Degradation: The photosensitizer (e.g., Eosin (B541160) Y, Rose Bengal) can degrade over time. Use a fresh, appropriate amount of the sensitizer.[1][4]
-
Sub-optimal Solvent Choice: The reaction medium significantly influences the outcome. While pyridine (B92270) is commonly used, it can also lead to the formation of side products.[1][4][5]
-
Reaction Time: The reaction is relatively fast, often completing within 30 minutes under optimal conditions.[1][2] Over-exposure to light and heat can lead to the degradation of the product and the formation of byproducts.
Q2: My TLC plate shows multiple spots after the photooxidation reaction. What are these impurities and how can I minimize them?
A2: The formation of multiple products is a known challenge, heavily dependent on the solvent used.[4][5]
-
In Pyridine: Besides the desired ergosterol peroxide, a keto derivative, (22E)-3β-hydroxyergosta-5,8(9),22-trien-7-one, can be formed.[4][5]
-
In Ethanol (B145695): You may observe byproducts such as (22E)-5α,8α-epidioxyergosta-6,9,22-trien-3β-ol (EEP9(11)) and (22E)-ergosta-6,9,22-triene-3β,5α,8α-triol (DHOE).[5]
-
In Methyl Tert-Butyl Ether (MTBE): This solvent can produce a complex mixture of several byproducts, including hydroperoxides and diols.[5]
To minimize these side products, carefully select your solvent system based on literature precedents for high selectivity and strictly control the reaction time and temperature.[1][2][5]
Q3: What is the most effective method for purifying crude ergosterol peroxide?
A3: The most common and effective methods are:
-
Silica (B1680970) Gel Column Chromatography: This is the standard method used in most synthesis protocols. A typical solvent system is a gradient of ethyl acetate (B1210297) in petroleum ether or n-hexane.[1][2]
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partitioning technique is highly effective for eliminating irreversible adsorption issues common with solid supports. It has been used to obtain ergosterol peroxide with up to 97% purity.[6]
-
Thin-Layer Chromatography (TLC): While primarily an analytical tool, specific TLC methods with optimized solvent systems (e.g., toluene/ethyl acetate) have been developed for the separation and determination of ergosterol peroxide.[7][8]
Q4: I am struggling with the poor aqueous solubility of my ergosterol peroxide derivative. What are some strategies to address this?
A4: Ergosterol and its peroxide derivative are known for their poor aqueous solubility due to their nonpolar steroidal structure.[9][10][11] A primary goal of synthesizing derivatives is often to improve this property.[10][11] Consider derivatizing the C-3 hydroxyl group with polar moieties, such as sulfates or hydrophilic linkers, to enhance solubility and bioavailability for biological assays.[10]
Q5: When synthesizing derivatives at the C-3 hydroxyl position, what are the recommended coupling agents?
A5: For esterification or amide bond formation at the C-3 position, standard coupling agents are effective. The literature describes successful syntheses using dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with DMAP.[1][9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the synthesis and purification process.
| Observed Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Inefficient photo-oxidation | 1. Ensure vigorous O₂ bubbling throughout the reaction. 2. Use a high-intensity light source (e.g., 500W lamp).[1][2] 3. Use fresh photosensitizer (e.g., Eosin Y).[1] 4. Check the reaction temperature; a water-cooled bath is recommended to prevent overheating.[1][2] |
| Complex Mixture of Products (Multiple TLC Spots) | Non-selective reaction conditions | 1. The choice of solvent is critical; pyridine or ethanol are common starting points.[4][5] 2. Avoid prolonged reaction times to minimize byproduct formation. Monitor closely with TLC. 3. Refer to the troubleshooting decision tree (Figure 2) for a systematic approach. |
| Difficulty in Purifying the Product | Inappropriate purification method | 1. For standard purification, use silica gel column chromatography with a non-polar/polar solvent gradient (e.g., ethyl acetate/petroleum ether).[1][2] 2. For high-purity isolation, consider High-Speed Counter-Current Chromatography (HSCCC).[6] |
| Poor Solubility of Final Derivative | Inherent hydrophobicity of the sterol core | 1. Synthesize derivatives with improved aqueous solubility by adding polar functional groups.[10][11] 2. For biological assays, dissolve the compound in a minimal amount of DMSO before diluting with aqueous media.[9] |
Quantitative Data Summary
Table 1: Comparison of Photooxidation Reaction Conditions for Ergosterol Peroxide Synthesis
| Parameter | Condition 1 | Condition 2 |
| Starting Material | Ergosterol (150 mg)[1][2] | Ergosterol (15 mg)[3] |
| Solvent | Pyridine (20 mL)[1][2] | Ethanol (30 mL)[3] |
| Photosensitizer | Eosin (1 mg)[1][2] | Yellowish Eosine (3 mg)[3] |
| Oxygen Source | Vigorous O₂ gas bubbling[1][2] | Not specified (likely atmospheric) |
| Light Source | 500W, 220V Iodine Tungsten Lamp[1][2] | Halogen Quartz Lamp[3] |
| Temperature | Water-cooled bath[1][2] | Maintained at 28 °C[3] |
| Reaction Time | 0.5 hours[1][2] | 5 minutes[3] |
Table 2: Purification Parameters for Ergosterol Peroxide
| Method | Stationary Phase | Mobile Phase / Solvent System | Reported Purity | Reference |
| Column Chromatography | Silica Gel | Ethyl acetate/petroleum ether (1:5) | "Pure" solid | [1][2] |
| HSCCC | Liquid (two-phase) | n-hexane-ethylacetate-ethanol-water (3:1:2:0.8, v/v) | 97% | [6] |
| TLC | Silica Gel G | Toluene/ethyl acetate (3:1, v/v) | N/A (Analytical) | [7][8] |
Experimental Protocols
Protocol 1: General Synthesis of Ergosterol Peroxide via Photooxidation [1][2]
-
Add ergosterol (150 mg), eosin Y (1 mg), and pyridine (20 mL) to a quartz reaction tube.
-
Place the tube in a water-cooled bath to maintain a low temperature.
-
Insert a gas dispersion tube into the mixture and begin vigorous bubbling with pure oxygen (O₂).
-
Position a 500W iodine tungsten lamp next to the quartz tube to irradiate the mixture.
-
Continue stirring and irradiation for 30 minutes. Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into 20 mL of ice water.
-
Extract the aqueous mixture twice with 50 mL of ethyl acetate.
-
Combine the organic phases and wash twice with 50 mL of saturated brine.
-
Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of Ergosterol Peroxide using Column Chromatography [1][2]
-
Prepare a silica gel column using a slurry of silica in petroleum ether.
-
Dissolve the crude ergosterol peroxide in a minimal amount of dichloromethane (B109758) or the mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of ethyl acetate/petroleum ether (1:5, v/v).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield pure ergosterol peroxide as a white solid.
Protocol 3: Synthesis of an Ergosterol Peroxide Derivative (Esterification at C-3) [1]
-
Dissolve ergosterol peroxide (68 mg, 0.13 mmol) in 20 mL of dry dichloromethane (DCM).
-
To this solution, add the desired carboxylic acid (0.20 mmol), dicyclohexylcarbodiimide (DCC) (40 mg, 0.20 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (10%).
-
Stir the reaction mixture continuously at room temperature for 24-36 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the target ester derivative.
Visualizations
References
- 1. Synthesis of Ergosterol Peroxide Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new look into the reaction between ergosterol and singlet oxygen in vitro - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. opastpublishers.com [opastpublishers.com]
- 7. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
"stability issues of ergosterol peroxide glucoside in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ergosterol (B1671047) peroxide glucoside in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ergosterol peroxide glucoside solution appears to have lost activity. What are the potential causes?
A1: Loss of biological activity is often linked to the degradation of the this compound molecule. Several factors can contribute to its instability in solution, including pH, temperature, light exposure, and the choice of solvent. The primary degradation pathways to consider are the hydrolysis of the glycosidic bond and the decomposition of the peroxide bridge.
Q2: What are the visible signs of degradation in my this compound solution?
A2: While not always apparent, you might observe a slight change in the color or clarity of the solution. However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can detect a decrease in the concentration of the parent compound and the appearance of degradation products.
Q3: How does pH affect the stability of this compound in solution?
A3: The glycosidic bond in this compound is susceptible to hydrolysis under both acidic and alkaline conditions.[1] Acid-catalyzed hydrolysis can cleave the glucose moiety, yielding ergosterol peroxide and glucose. Strong alkaline conditions can also promote the degradation of both the glycosidic linkage and the steroidal backbone. It is advisable to maintain the pH of your solution within a neutral range (pH 6-8) for optimal stability.
Q4: What is the recommended storage temperature for this compound solutions?
A4: To minimize degradation, it is crucial to store stock solutions of this compound at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is preferable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes.
Q5: I need to work with the solution at room temperature. For how long is it stable?
Q6: What solvents are recommended for dissolving and storing this compound?
A6: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used solvents for dissolving this compound. For long-term storage, DMSO is often preferred. However, it is essential to use high-purity, anhydrous solvents, as residual water can facilitate hydrolysis of the glycosidic bond.
Q7: Can light exposure affect the stability of my this compound solution?
A7: Yes, compounds containing a peroxide bridge can be sensitive to light. Photodegradation can lead to the cleavage of the peroxide bond and subsequent loss of activity. Therefore, it is critical to protect solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and handling.
Summary of Factors Affecting Stability and Recommended Storage
| Parameter | Recommendation | Rationale |
| pH | Maintain a neutral pH range (6-8). | The glycosidic bond is susceptible to acid and base hydrolysis.[1] |
| Temperature | Short-term: -20°C; Long-term: -80°C. | Low temperatures slow down chemical degradation reactions. |
| Light | Protect from light using amber vials or foil. | The peroxide bridge can be susceptible to photodegradation. |
| Solvent | Use high-purity, anhydrous DMSO, ethanol, or methanol. | Minimizes hydrolysis of the glycosidic bond. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated cycles. | Repetitive freezing and thawing can accelerate degradation. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (gradient elution may be required)
-
Calibrated laboratory freezer/refrigerator
-
Amber HPLC vials
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., 4°C, -20°C, or room temperature, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The degradation can be monitored by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: pH-Dependent Stability Study
Objective: To evaluate the stability of this compound at different pH values.
Materials:
-
This compound stock solution in an organic solvent (e.g., DMSO).
-
A series of aqueous buffer solutions with different pH values (e.g., pH 4, 7, and 9).
-
HPLC system as described in Protocol 1.
-
Constant temperature incubator.
Methodology:
-
Sample Preparation: For each pH value to be tested, dilute a small volume of the this compound stock solution into the corresponding buffer solution to a final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.
-
Incubation: Incubate the prepared solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the samples by HPLC to quantify the remaining this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathway of this compound.
References
"troubleshooting low yield in ergosterol peroxide glucoside isolation"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low yields during the isolation of ergosterol (B1671047) peroxide glucoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final yield of ergosterol peroxide glucoside is extremely low. Where should I start troubleshooting?
Low yield is a common issue stemming from multiple stages of the isolation process. A systematic approach is crucial. Begin by evaluating your extraction efficiency, then move to purification losses, and finally, consider the stability of your compound and the initial concentration in your source material.
Caption: General troubleshooting workflow for low yield isolation.
Q2: I suspect my extraction method is inefficient. What are the best practices for extracting a steroidal glucoside like this?
The choice of solvent and extraction technique is critical. Since this compound is more polar than its aglycone (ergosterol peroxide), your solvent system must reflect this.
-
Solvent Choice: While chloroform-based extractions have shown higher yields for the non-polar precursor ergosterol, a more polar solvent or a sequential extraction is needed for the glucoside.[1] Start with a moderately polar solvent like ethyl acetate (B1210297) or a mixture such as chloroform/methanol (B129727). For exhaustive extraction, consider using methanol or ethanol (B145695).
-
Extraction Technique: Ultrasonic-assisted extraction can improve efficiency by reducing time and temperature, which minimizes the risk of thermal degradation.[2] Maceration or Soxhlet extraction are also common, but optimization is key.
-
Saponification: An alkaline hydrolysis step (e.g., with methanolic KOH) is often used to break down lipids and release compounds.[1] However, be cautious, as this will cleave your glucoside, releasing the ergosterol peroxide aglycone. This step should only be used if you are quantifying the total potential ergosterol peroxide, not isolating the glucoside.
Q3: Significant loss of product occurs during my chromatography steps. How can I optimize purification?
Purification, especially on silica (B1680970) gel, can lead to substantial losses due to irreversible adsorption or degradation.
-
Column Chromatography: Use a less acidic stationary phase like neutral alumina (B75360) or a bonded phase (C18) if your compound is sensitive to the acidic nature of silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, will provide better separation and recovery.
-
Thin Layer Chromatography (TLC): For method development, TLC is invaluable. A system of toluene/ethyl acetate (3:1 v/v) has been used successfully for the less polar ergosterol peroxide.[3][4] For the glucoside, you will need a more polar system, such as increasing the proportion of ethyl acetate or adding methanol.
-
Advanced Techniques: High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative for purifying natural products, as it is a liquid-liquid technique that eliminates irreversible adsorption to a solid support.[5] It has been used successfully to isolate ergosterol peroxide with high purity.[5]
Caption: Comparison of common purification techniques.
Q4: Could my isolated compound be an artifact formed during isolation rather than a true natural product?
Yes, this is a critical consideration. Ergosterol can be converted to ergosterol peroxide through a photochemical reaction in the presence of light and oxygen.[6] If your source material contains ergosterol, this reaction could occur during extraction and processing, and the resulting ergosterol peroxide could then be glucosylated by endogenous enzymes, leading to an artificially generated product.
Caption: Natural vs. Artifact formation pathways.
To mitigate this, perform extractions and manipulations under dim light and consider degassing solvents to minimize oxygen exposure.
Q5: How do I address compound stability? My yield decreases upon storage.
Ergosterol peroxide and related sterols can be sensitive to light, temperature, and UV radiation.
-
Storage: Store extracts and the purified compound at low temperatures (-20°C is recommended) in the dark.[7] Use amber vials or wrap containers in aluminum foil.
-
Solvent: Ensure solvents are free of peroxides, which can degrade your compound.
-
Inert Atmosphere: For long-term storage, consider flushing vials with an inert gas like argon or nitrogen before sealing.
Quantitative Data Summary
While data for this compound is scarce, the yields and purity of the aglycone, ergosterol peroxide, from various fungal sources can serve as a benchmark. The bottleneck is often the extremely low natural concentration of the compound.[8]
| Source Organism | Isolation Method | Purity Achieved | Yield | Reference |
| Paecilomyces cicadae | Optimized Fermentation | Not Specified | 256 µg/L (5-fold increase) | [8][9] |
| Xylaria striata | HSCCC | 97% | 0.35% (total sterols from crude) | [5] |
| H. aurantiaca | Preparative TLC | High (NMR confirmed) | Not Quantified | [3][4][10] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) (Adapted from patent CN108003217B)[2]
-
Preparation: Dry and pulverize the source material (e.g., fungal mycelia or fruiting bodies).
-
Extraction: Suspend the powdered material in a suitable solvent (e.g., 70% ethanol to account for the glucoside's polarity) in a flask at a 1:10 solid-to-liquid ratio.
-
Sonication: Place the flask in an ultrasonic water bath. Sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.
-
Filtration: Cool the mixture and filter it through cheesecloth or a Büchner funnel to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the crude extract at -20°C in the dark.
Protocol 2: Purification by Preparative Thin Layer Chromatography (Prep-TLC) (Methodology based on principles from studies on H. aurantiaca)[3][4]
-
Method Development: First, develop an optimal solvent system using analytical TLC plates. For the glucoside, start with a mobile phase like Toluene:Ethyl Acetate:Methanol (e.g., 5:4:1 v/v/v) and adjust ratios for optimal separation (Rf value of ~0.3-0.4).
-
Sample Application: Dissolve the crude extract in a minimal amount of solvent (e.g., methanol) and apply it as a uniform band across the origin of a preparative TLC plate.
-
Development: Place the plate in a chromatography tank saturated with the chosen mobile phase. Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, dry it, and visualize the bands under UV light (if the compound is UV-active) or by staining a small edge of the plate with a universal stain (like iodine vapor or p-anisaldehyde).
-
Isolation: Carefully scrape the silica gel corresponding to the band of the target compound into a clean beaker.
-
Elution: Add a polar solvent (e.g., methanol or chloroform:methanol 1:1) to the scraped silica to elute the compound. Stir or sonicate for 10-15 minutes.
-
Final Step: Filter the mixture to remove the silica gel and evaporate the solvent to yield the purified compound.
References
- 1. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108003217B - Method for extracting ergosterol peroxide from cordyceps sobolifera - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. opastpublishers.com [opastpublishers.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Storage temperature and UV-irradiation influence on the ergosterol content in edible mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the nutritional constituents for ergosterol peroxide production by Paecilomycescicadae based on the uniform design and mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the nutritional constituents for ergosterol peroxide production by Paecilomyces cicadae based on the uniform design and mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing dosage for in vitro studies with ergosterol peroxide glucoside"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ergosterol (B1671047) peroxide glucoside in in vitro studies. Given the limited specific data on the glucoside form, much of the information herein is based on studies of its aglycone, ergosterol peroxide (EP), a compound known for its anti-tumor and anti-inflammatory properties.[1] Researchers should consider that the addition of a glucose moiety may alter properties such as solubility and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of ergosterol peroxide glucoside?
Due to its hydrophobic nature, ergosterol peroxide and its derivatives are best dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).[2][3] For ergosterol, solubility is approximately 0.1 mg/mL in DMSO and 0.5 mg/mL in ethanol.[4] It is crucial to use anhydrous, high-purity DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).[2]
Q2: I am observing precipitation when I add my compound to the cell culture medium. What should I do?
This is a common issue with hydrophobic compounds, often referred to as "solvent shock."[5] Here are several steps to troubleshoot this problem:
-
Pre-warm your media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[5]
-
Use a two-step dilution: Instead of adding the DMSO stock directly to the final volume of media, first create an intermediate dilution in a smaller volume of media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume.[5]
-
Increase the final volume: Adding the DMSO stock to a larger volume of media while gently vortexing can help with dispersion and prevent immediate precipitation.
-
Check the final DMSO concentration: The final concentration of DMSO in your cell culture should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[2]
-
Sonication: Brief sonication of the stock solution in a water bath sonicator may help to dissolve any micro-precipitates before dilution.[2]
Q3: What is a typical effective concentration range for ergosterol peroxide in in vitro assays?
The effective concentration of ergosterol peroxide varies significantly depending on the cell line and the assay duration. IC50 values (the concentration that inhibits 50% of cell growth) have been reported across a wide range, from the low micromolar to higher concentrations. For example, IC50 values for ergosterol peroxide have been reported as 5.8 µM in T47D breast cancer cells and 19.4 µg/mL in Hep 3B human hepatocellular carcinoma cells.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How stable is ergosterol peroxide in solution?
Stock solutions of ergosterol peroxide in DMSO are typically stable for up to one month when stored at -20°C and for up to six months at -80°C.[1] It is advisable to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Aqueous solutions of similar compounds are not recommended for storage for more than a day.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Compound precipitation in media. | Visually inspect for precipitate before adding to cells. Follow the steps in FAQ Q2 to improve solubility. Prepare fresh working solutions for each experiment.[5] |
| Cell health issues. | Ensure cells are healthy and in the logarithmic growth phase. Regularly check for mycoplasma contamination. | |
| Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of DMSO. | |
| High background or false positives in cytotoxicity assays | Compound interference with assay reagents. | Run a control with the compound in cell-free media to check for direct interaction with the assay reagents (e.g., MTT reduction by the compound itself). |
| DMSO concentration is too high. | Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your cell line (typically <0.1%).[2] | |
| No observable effect of the compound | Compound has degraded. | Use fresh aliquots of the stock solution. Ensure proper storage conditions (-20°C or -80°C, protected from light).[1] |
| The chosen concentration is too low. | Perform a dose-response curve with a wider range of concentrations. | |
| The incubation time is too short. | Extend the duration of the experiment. Cytotoxic effects can be time-dependent. |
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxicity of Ergosterol Peroxide (EP) in various cell lines. Note that these values are for the aglycone and may differ for this compound.
Table 1: Cytotoxicity of Ergosterol Peroxide (EP) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value | Reference |
| Hep 3B | Human Hepatocellular Carcinoma | 72h | 19.4 µg/mL | [7] |
| LS180 | Human Colon Adenocarcinoma | 96h | 17.3 µg/mL | [8] |
| T47D | Human Breast Cancer | Not Specified | 5.8 µM | [6] |
| A549 | Human Lung Carcinoma | Not Specified | 14.32 µg/mL | [1] |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | 40 µg/mL | [6] |
Table 2: Solubility and Stability of Ergosterol Peroxide (EP)
| Parameter | Solvent/Condition | Value/Observation | Reference |
| Solubility | DMSO | Soluble | [1] |
| Ethanol | Soluble | [4] | |
| Aqueous Buffers | Sparingly soluble | [4] | |
| Stock Solution Stability | -20°C in DMSO | 1 month | [1] |
| -80°C in DMSO | 6 months | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (<0.1%). Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Incubate as recommended and then measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Signaling Pathways
Ergosterol peroxide has been shown to influence several key signaling pathways involved in cell proliferation and apoptosis. The PI3K/AKT pathway is a major pathway affected.
Caption: PI3K/AKT signaling pathway modulation by ergosterol peroxide.
Experimental Workflow
A typical workflow for assessing the in vitro efficacy of this compound involves several stages, from initial preparation to final data analysis.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Troubleshooting Logic
The process of troubleshooting solubility issues can be approached in a logical sequence to identify and resolve the problem.
Caption: Troubleshooting flowchart for compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:140447-22-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bioassays with Natural Product Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural product compounds in bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered in bioassays with natural products.
Issue 1: High Rate of False Positives in Primary Screen
Description: The initial high-throughput screening (HTS) yields an unexpectedly large number of "active" compounds, many of which are not reproducible in subsequent assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a high rate of false positives.
Detailed Steps:
-
Investigate Assay Interference: Natural products can interfere with assay signals.[1]
-
Problem: Compounds may be inherently fluorescent or colored, interfering with absorbance or fluorescence-based readouts.[1]
-
Solution: Perform a counter-screen using a different detection method. For example, if the primary screen was fluorescence-based, use a luminescence-based assay for confirmation.[2]
-
-
Assess Non-specific Cytotoxicity: Compounds may appear active because they are killing the cells used in the assay.
-
Solution: Run a parallel cytotoxicity assay (e.g., MTT or LDH release assay) to distinguish true activity from general toxicity.[2]
-
-
Check for Pan-Assay Interference Compounds (PAINS): Some chemical scaffolds are known to interfere with a wide range of assays.[3]
-
Solution: Compare the chemical structures of your hits against known PAINS databases.[2]
-
-
Evaluate Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[4]
-
Solution: Re-test the active compounds in the presence of a non-ionic detergent, such as 0.01% Triton X-100, to disrupt aggregates.[2]
-
Issue 2: Poor Reproducibility of "Hits"
Description: An active compound identified in the primary screen fails to show the same level of activity upon re-testing.
| Possible Cause | Recommended Action |
| Compound Instability | Re-test with a freshly prepared sample of the natural product extract or compound. Investigate the stability of the compound under the specific assay and storage conditions.[2] |
| Poor Solubility | Visually inspect the assay wells for any signs of precipitation. Attempt to solubilize the compound in a different solvent or use a higher concentration of the co-solvent (e.g., DMSO), ensuring the final solvent concentration does not affect the assay. |
| Inconsistent Sample Preparation | Review and standardize the extraction and sample preparation protocols to ensure consistency between batches. |
| Biological Variability | Ensure that cell-based assays are performed with cells at a consistent passage number and confluency. For enzyme assays, use a consistent source and batch of the enzyme. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for false negatives in natural product screening?
A1: False negatives can arise from several factors:
-
Inappropriate Assay Selection: A highly specific, target-based assay may miss compounds that act through a different mechanism. Broader, phenotype-based assays can be more suitable for initial screening.[2]
-
Insufficient Concentration Range: The active compound may only be effective within a narrow concentration window. It is crucial to test extracts over a wide range of dilutions.[2]
-
Poor Solubility: If a compound is not soluble in the assay buffer, its effective concentration will be lower than intended, potentially leading to a missed hit.[2]
-
Compound Degradation: Natural products can be unstable, and degradation during storage or the assay itself can lead to a loss of activity.[2]
Q2: What is dereplication and why is it important?
A2: Dereplication is the process of rapidly identifying known compounds from active natural product extracts at an early stage. This is crucial to avoid the time-consuming and costly process of re-isolating and re-characterizing compounds that have already been discovered. By quickly identifying known substances, researchers can focus their efforts on novel and potentially more promising compounds.
Q3: How can I minimize assay interference from my natural product extracts?
A3: To minimize interference, consider the following:
-
Use Appropriate Blanks: Always include sample blanks (containing the extract but no enzyme or cells) to correct for background absorbance or fluorescence from the extract itself.[5]
-
Incorporate Detergents: Adding a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) to the assay buffer can help prevent compound aggregation.[1]
-
Add Reducing Agents: For assays sensitive to redox-active compounds, including a reducing agent like dithiothreitol (B142953) (DTT) can mitigate interference.[1]
-
Employ Orthogonal Assays: Confirm your primary hits using a secondary, orthogonal assay that relies on a different detection principle or technology.[1]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of natural product compounds on cultured cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the natural product compound or extract. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[6]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
DPPH Radical Scavenging (Antioxidant) Assay
This protocol measures the antioxidant capacity of a natural product by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store this solution in the dark.
-
Prepare a series of dilutions of the natural product extract or compound in the same solvent.
-
Prepare a positive control solution of a known antioxidant, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 180 µL).
-
Add a small volume of the diluted natural product samples, positive control, or solvent (for the blank) to the respective wells (e.g., 20 µL).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[7]
-
Plot the percentage of scavenging activity against the concentration of the natural product to determine the IC50 value.
-
Generic Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of natural product compounds on a specific enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution at the optimal pH for the enzyme.[7]
-
Prepare a stock solution of the enzyme at a suitable concentration.
-
Prepare a stock solution of the substrate for the enzyme.
-
Prepare serial dilutions of the natural product compound (inhibitor) and a known inhibitor (positive control).
-
-
Assay Procedure (in a 96-well plate):
-
Pre-incubation: Add the enzyme and the inhibitor (or vehicle control) to the wells. Allow them to pre-incubate for a specific time to permit binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[7]
-
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time at a specific wavelength using a microplate reader. The method of detection will depend on the specific enzyme and substrate used.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[8]
-
Signaling Pathway Visualization
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Many natural products are investigated for their ability to modulate this pathway. The diagram below illustrates the canonical NF-κB signaling pathway.
Caption: Canonical NF-κB signaling pathway activation.
References
- 1. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. courses.edx.org [courses.edx.org]
"how to avoid precipitation of ergosterol peroxide glucoside in cell culture media"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ergosterol (B1671047) peroxide glucoside precipitation in cell culture media.
Troubleshooting Guide
Issue 1: Immediate Precipitation of Ergosterol Peroxide Glucoside Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge when introducing a hydrophobic compound from an organic solvent stock into an aqueous solution like cell culture media.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is likely exceeding its aqueous solubility limit. | Decrease the final working concentration of the compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test. |
| Solvent Shock | Rapidly adding a concentrated DMSO stock to a large volume of media causes a sudden change in solvent polarity, leading to precipitation.[4] | Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[1][4] Alternatively, add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[1][4] |
| Low Media Temperature | The solubility of many compounds, including sterol derivatives, decreases at lower temperatures. Adding the stock to cold media can induce precipitation.[5] | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1][5] |
| High DMSO Concentration | While DMSO is an effective solvent for the stock solution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[5] | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize cellular toxicity.[5] This may necessitate preparing a more concentrated stock solution in DMSO to reduce the volume added to the media. |
Issue 2: Precipitate Forms Over Time in the Incubator
Question: My this compound solution was clear when I prepared it, but after a few hours in the incubator, I noticed cloudiness and a precipitate. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can occur due to various factors related to the incubator's environment and interactions with media components over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The incubator's environment (e.g., 37°C, 5% CO2) can alter the temperature and pH of the media, which may affect the compound's solubility.[5] | Ensure your media is properly buffered for the CO2 concentration in your incubator. Pre-warming the media to 37°C before adding the compound can also help mitigate temperature-related solubility issues.[5] |
| Interaction with Media Components | This compound may interact with proteins, salts, or other components in the culture medium over time, leading to the formation of insoluble complexes.[5] | Consider using a serum-free medium for a short-term experiment if serum proteins are suspected to be the cause. You can also test the compound's stability in the basal medium versus the complete medium to identify potential interactions. |
| Stock Solution Instability | Repeated freeze-thaw cycles of the DMSO stock solution can lead to the degradation of the compound or the formation of aggregates, which can then precipitate when diluted in media. | Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[5] It is also advisable to prepare fresh stock solutions periodically. |
| Microbial Contamination | Cloudiness or turbidity in the media can sometimes be an indication of microbial contamination rather than chemical precipitation.[2] | Examine a sample of the media under a microscope to differentiate between chemical precipitates and microorganisms.[5] If contamination is suspected, discard the culture and review your sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like ergosterol and its derivatives.[6][7] It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume added to the cell culture media.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[5] The tolerance to DMSO can be cell-line specific, so it is best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to assess any effects of the solvent on your cells.[4]
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a simple solubility test. This involves preparing a serial dilution of your compound in the pre-warmed complete cell culture medium.
Q4: Can I use sonication to help dissolve the this compound?
Brief sonication can be used to help dissolve the compound fully in the initial stock solution (e.g., in DMSO). However, it is generally not recommended to sonicate the final working solution in the cell culture medium, as this can damage media components and potentially affect cell viability.
Q5: Are there any alternatives to DMSO for dissolving this compound?
While DMSO is the most common, other organic solvents like ethanol (B145695) can also be used to dissolve sterols.[7] However, the final concentration of any organic solvent in the cell culture media should be kept to a minimum to avoid toxicity. If you choose an alternative solvent, it is crucial to perform a vehicle control to assess its impact on your cells.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol details the recommended procedure for diluting a DMSO stock solution of this compound to prevent precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure the compound is fully dissolved by vortexing.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) in a 37°C water bath for at least 30 minutes.[4]
-
Create an Intermediate Dilution (Optional but Recommended): To minimize solvent shock, first, create an intermediate dilution of your stock solution in pre-warmed media. For example, add 2 µL of a 20 mM stock to 98 µL of media to get a 400 µM solution.
-
Prepare the Final Working Solution: Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing or swirling.[4] For instance, to achieve a final concentration of 10 µM in 10 mL of media, add 5 µL of the 20 mM stock solution.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready to be added to your cells.
Protocol 2: Determining Maximum Soluble Concentration
This protocol outlines a method to determine the highest concentration of this compound that remains soluble in your cell culture medium.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound DMSO stock in your complete, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all dilutions.
-
Include Controls: Include a well with only the medium and another with the medium plus the highest concentration of DMSO used (vehicle control).
-
Incubate and Observe: Incubate the plate or tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the solutions for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance suggests precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is considered the maximum working soluble concentration for your specific experimental conditions.
Visualizations
Caption: Workflow for preparing and applying this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"strategies to increase the bioavailability of ergosterol peroxide compounds"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ergosterol (B1671047) peroxide (EP) and its derivatives, focusing on strategies to enhance bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent efficacy of ergosterol peroxide in our aqueous-based in vitro assays. What is the likely cause?
A1: The primary reason for low efficacy and variability in aqueous media is the poor aqueous solubility of ergosterol peroxide.[1][2] Its high carbon-to-heteroatom ratio and nonpolar tetracyclic system contribute to its hydrophobicity, with a reported aqueous solubility of less than 50 µM.[1][2] At concentrations of 5–10 mM in DMSO, it can also precipitate over time.[1] This low solubility limits the concentration of the compound available to interact with cells, leading to underestimated potency.
Q2: What are the principal strategies to overcome the low bioavailability of ergosterol peroxide?
A2: The two main strategies to enhance the bioavailability of ergosterol peroxide are:
-
Chemical Modification: Synthesizing derivatives of the parent compound with improved physicochemical properties, particularly aqueous solubility.[3][4]
-
Advanced Formulation: Incorporating ergosterol peroxide into specialized drug delivery systems designed to improve solubility, dissolution rate, and absorption.[1][5]
Q3: How can chemical modification of ergosterol peroxide improve its solubility and bioavailability?
A3: Chemical modification aims to increase the hydrophilicity of the ergosterol peroxide molecule. A proven strategy is the introduction of hydrogen-bonding groups to the core structure.[3][6] For instance, creating derivatives by adding hydroxy and sulfate (B86663) functional groups has been shown to significantly improve aqueous solubility.[3][4] The addition of a sulfate group, in particular, has demonstrated a notable enhancement in solubility, which is directly correlated with improved biological activity in cancer cell models.[2][3][6] Functionalization at the C3-hydroxyl group is a common site for these modifications.[1]
Q4: Which formulation strategies are recommended for ergosterol peroxide?
A4: For compounds with poor aqueous solubility like ergosterol peroxide, several formulation strategies can be effective:
-
Liposomal Delivery: Encapsulating the compound within liposomes can improve its stability and solubility in aqueous environments.[1]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that can enhance the solubility and bioavailability of lipophilic drugs.[5]
-
Polymeric Nanoparticles: Encapsulation in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) nanoparticles is another viable approach to increase oral bioavailability.[5]
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier at the molecular level.[7][8] By reducing particle size, improving wettability, and creating amorphous forms of the drug, solid dispersions can significantly enhance dissolution rate and bioavailability.[8]
Troubleshooting Guides
Problem: Inconsistent Cytotoxicity Data in Cell-Based Assays
-
Possible Cause: Precipitation of ergosterol peroxide in the cell culture medium. Due to its low aqueous solubility (<50 µM), the compound may fall out of solution, especially at higher concentrations or upon prolonged incubation, leading to variable effective concentrations.[1][2]
-
Troubleshooting Steps:
-
Verify Solubility: Determine the kinetic solubility of your compound in the specific assay medium used. (See Experimental Protocol 2).
-
Use a Solubilizing Agent: Consider the use of a biocompatible co-solvent or surfactant, but ensure to run appropriate vehicle controls as these can have independent effects on cells.
-
Prepare Fresh Dilutions: Prepare working solutions immediately before use from a concentrated stock in a suitable organic solvent like DMSO. Avoid long-term storage of diluted aqueous solutions.[1]
-
Consider Formulated Compound: If solubility issues persist, utilize a formulated version of ergosterol peroxide (e.g., in a liposomal formulation) for more consistent delivery in aqueous systems.[1]
-
Problem: Good in vitro Activity Does Not Translate to in vivo Efficacy
-
Possible Cause: Poor oral bioavailability. While ergosterol peroxide exhibits good cell permeability, its low solubility is the rate-limiting step for absorption from the gastrointestinal tract.[1]
-
Troubleshooting Steps:
-
Assess Permeability: If not already done, confirm the compound's permeability using a Caco-2 cell model. (See Experimental Protocol 1). Good permeability (Papp > 10 x 10⁻⁶ cm/s) combined with low solubility points towards a BCS Class II-like compound, where bioavailability is dissolution rate-limited.[1]
-
Select a Bioavailability Enhancement Strategy: Choose a suitable method to improve solubility and absorption. The workflow below can guide your decision.
-
Synthesize a Pro-drug/Derivative: Create a more soluble derivative, such as a sulfate ester, which can be enzymatically cleaved in vivo to release the active parent compound.[4]
-
Develop an Advanced Formulation: Formulate the compound using techniques like NLCs or solid dispersions to improve its dissolution profile in the GI tract.[5][7]
-
Data Presentation
Table 1: Physicochemical and In Vitro Properties of Ergosterol Peroxide (EP) and a More Soluble Derivative.
| Compound | cLogP | Aqueous Solubility | Caco-2 Permeability (Papp, A/B, nm/s) | Cytotoxicity (SUM149, pIC₅₀) |
| Ergosterol Peroxide (EP) | >3.5 | ~20 µg/mL (<50 µM)[1][4] | 342.21[1] | <2 |
| EP Derivative (Compound 8) | 2.9 | ~20 µg/mL | Not Reported | ~2 |
Note: Data synthesized from multiple sources.[1][4] Compound 8 is an example of a derivative with an improved Lipophilic Efficiency (LiPE) despite similar aqueous solubility in this specific assay, indicating that other factors also contribute to its improved biological activity profile.[4]
Mandatory Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy for ergosterol peroxide.
Caption: Experimental workflow for the development and testing of a new EP derivative.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from methodologies cited in the literature for assessing the permeability of ergosterol peroxide.[1]
-
Objective: To determine the bidirectional permeability of an ergosterol peroxide compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
-
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound (Ergosterol Peroxide) stock solution in DMSO
-
Control compounds: Carbamazepine (high permeability), Lucifer yellow (low permeability)
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm² and grow for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >250 Ω·cm²). Also, assess the permeability of Lucifer yellow; a low Papp (<1 x 10⁻⁶ cm/s) confirms tight junction formation.
-
Apical to Basolateral (A→B) Permeability:
-
Wash the monolayers twice with pre-warmed HBSS.
-
Add HBSS containing the test compound (e.g., 10 µM final concentration, with DMSO concentration <0.5%) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh HBSS. Collect a sample from the apical chamber at t=0 and t=final.
-
-
Basolateral to Apical (B→A) Permeability:
-
Perform the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the involvement of active efflux transporters.
-
-
Protocol 2: General Kinetic Solubility Assay
This protocol is based on a general spectrophotometric method for determining compound precipitation.[4]
-
Objective: To determine the concentration at which an ergosterol peroxide compound begins to precipitate out of an aqueous solution (e.g., PBS or cell culture media).
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Clear 96-well microplates
-
Spectrophotometer or plate reader capable of measuring absorbance or transmittance.
-
-
Methodology:
-
Prepare Dilution Series: Create a serial dilution of the 10 mM compound stock in DMSO in a separate plate.
-
Dispense into Assay Plate: Add a small volume (e.g., 2 µL) of each DMSO dilution into the wells of the 96-well assay plate.
-
Add Assay Buffer: Rapidly add the aqueous assay buffer (e.g., 198 µL) to each well to achieve the final desired compound concentrations. Mix well.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure Transmittance/Absorbance: Measure the light transmittance or absorbance (e.g., at 620 nm) of each well. A decrease in transmittance or increase in absorbance indicates the formation of a precipitate.
-
Determine Solubility: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed (e.g., a decrease in transmittance of less than 2-5% compared to controls).[4]
-
Protocol 3: Synthesis of a Sulfated Ergosterol Peroxide Derivative
This protocol is a representative synthesis for increasing the hydrophilicity of ergosterol peroxide.[3]
-
Objective: To synthesize a sulfated derivative of ergosterol peroxide to improve its aqueous solubility.
-
Materials:
-
Ergosterol Peroxide (EP)
-
Sulfur trioxide pyridine (B92270) complex (SO₃·pyr)
-
Tetrabutylammonium (B224687) iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for organic synthesis
-
Purification system (e.g., column chromatography)
-
-
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ergosterol peroxide (1.0 equivalent) in anhydrous THF.
-
Sulfonation: Add sulfur trioxide pyridine complex (SO₃·pyr, 3.0 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 45°C and stir for 5 hours.
-
Salt Formation: Add tetrabutylammonium iodide (3.0 equivalents) to the reaction mixture and continue stirring at 45°C for an additional 20 minutes.
-
Workup: After cooling to room temperature, quench the reaction and perform an appropriate aqueous workup to extract the product.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired sulfated ergosterol peroxide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.
-
References
- 1. Development of ergosterol peroxide probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives | Semantic Scholar [semanticscholar.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Interpreting Complex NMR Spectra of Sterol Glucosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of sterol glucosides.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ¹³C NMR signals for the glucoside and sterol moieties?
A1: In ¹H NMR, the anomeric proton of the glucose unit is a key diagnostic signal, typically appearing between δ 4.3 and 5.9 ppm.[1] The protons of the sterol's tetracyclic ring system and its side chain resonate in the upfield region, generally between δ 0.6 and 2.5 ppm. For ¹³C NMR, the anomeric carbon signal is found downfield, around δ 100-106 ppm.[2] The carbons of the sterol aglycone have characteristic shifts that can be used for identification.[3][4]
Q2: How can I identify the anomeric proton and what does its coupling constant reveal?
A2: The anomeric proton (H-1' of the glucose) is typically a doublet found in the δ 4.3-5.9 ppm region.[1] The coupling constant (³J(H-1', H-2')) is crucial for determining the stereochemistry of the glycosidic linkage. A large coupling constant (around 7-8 Hz) indicates a β-anomeric configuration (diaxial relationship between H-1' and H-2'), while a smaller coupling constant (around 3-4 Hz) suggests an α-anomeric configuration (equatorial-axial or axial-equatorial relationship).[5][6]
Q3: What are the typical chemical shift ranges for the sterol ring and side-chain protons/carbons?
A3: The ¹H NMR signals for the sterol nucleus and side chain are often complex and overlapping, appearing in the δ 0.6-2.5 ppm range. Specific signals, such as those for the angular methyl groups (C-18 and C-19) and olefinic protons, can be diagnostic. In ¹³C NMR, the sterol carbons resonate over a wide range. The quaternary carbons of the ring junctions and the methyl carbons of the side chain are useful for distinguishing between different sterol skeletons.[7][8]
Q4: Which NMR solvents are best for sterol glucosides and how do they affect the spectrum?
A4: The choice of solvent is critical for obtaining high-quality NMR spectra of sterol glucosides. Due to their amphipathic nature, a mixture of solvents is often required. Pyridine-d₅ and DMSO-d₆ are commonly used because they can solubilize both the polar sugar moiety and the nonpolar sterol aglycone.[9][10] The solvent can influence the chemical shifts, particularly of exchangeable protons (e.g., hydroxyl groups).[11][12][13] For example, using a protic solvent like methanol-d₄ can lead to the exchange of hydroxyl protons, causing their signals to disappear or broaden.[10]
Troubleshooting Guide
Q1: My signals are broad and poorly resolved. What can I do?
A1: Broad signals in NMR spectra can be caused by several factors:
-
Poor Sample Solubility: Ensure your sample is fully dissolved. You may need to try a different solvent or a solvent mixture (e.g., pyridine-d₅/CDCl₃).
-
High Sample Concentration: Aggregation at high concentrations can lead to peak broadening. Try diluting your sample.[14]
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Consider passing your sample through a small plug of Celite or using a chelating agent.
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer can significantly improve resolution.[10]
Q2: I'm having trouble distinguishing between sterol isomers. Which signals are most informative?
A2: Distinguishing between sterol isomers can be challenging due to their similar structures. Key regions and techniques to focus on include:
-
Side Chain Signals: The ¹H and ¹³C NMR signals of the sterol side chain are often the most diagnostic for differentiating isomers.[7] Look for differences in the chemical shifts and coupling patterns of the methyl groups and any protons on double bonds within the side chain.
-
2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable for resolving overlapping signals and establishing connectivities within the sterol skeleton and side chain, which can help in identifying isomeric differences.[15]
Q3: My sugar signals are overlapping with the sterol signals. How can I resolve them?
A3: Overlap between the sugar and sterol signals is a common issue. Here are some strategies to resolve them:
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the signals, potentially moving them apart.[10] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (aromatic solvent-induced shifts, ASIS).
-
2D NMR Spectroscopy: 2D techniques are essential for resolving overlapping signals. An HSQC experiment will correlate protons with their directly attached carbons, spreading the signals into two dimensions and greatly improving resolution.[3]
-
Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
Q4: I suspect I have a mixture of α and β anomers. How can I confirm this?
A4: The presence of both α and β anomers will result in two sets of signals for the sugar moiety, particularly for the anomeric proton and carbon.
-
Anomeric Proton Signals: Look for two distinct doublet signals in the anomeric region (δ 4.3-5.9 ppm).[1] The α-anomer typically resonates downfield from the β-anomer.[1][5]
-
Coupling Constants: Measure the ³J(H-1', H-2') coupling constant for each doublet. A larger coupling constant (~7-8 Hz) corresponds to the β-anomer, while a smaller one (~3-4 Hz) indicates the α-anomer.[5][6]
-
Anomeric Carbon Signals: In the ¹³C NMR spectrum, you may also observe two distinct signals for the anomeric carbon (C-1').
Quantitative Data Summary
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in sterol glucosides. These values are approximate and can vary depending on the specific sterol structure, solvent, and temperature.
| Functional Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Glucoside Moiety | ||
| Anomeric Proton (H-1') | 4.3 - 5.9[1] | 100 - 106[2] |
| Other Sugar Protons | 3.2 - 4.2[16] | 60 - 80 |
| Sterol Aglycone | ||
| Angular Methyls (C-18, C-19) | 0.6 - 1.2 | 12 - 22 |
| Olefinic Protons | 5.0 - 5.5 | 120 - 145 |
| Carbinol Proton (H-3) | ~3.5 | ~70 - 80 |
| Side Chain Protons | 0.8 - 2.0 | 15 - 60 |
Experimental Protocols
Protocol: Acquiring High-Quality NMR Spectra of a Sterol Glucoside
This protocol outlines the steps for preparing a sample and acquiring 1D and 2D NMR spectra suitable for structural elucidation of a sterol glucoside.
1. Sample Preparation:
-
Sample Purity: Ensure the sterol glucoside sample is as pure as possible. Impurities can complicate the spectrum and interfere with interpretation.
-
Solvent Selection: Choose a deuterated solvent or solvent mixture that completely dissolves the sample. A common choice is pyridine-d₅, often with a small amount of D₂O to sharpen hydroxyl signals. Other options include DMSO-d₆ or a CDCl₃/CD₃OD mixture.[9][11]
-
Concentration: Prepare a solution of approximately 5-10 mg of the sterol glucoside in 0.5-0.6 mL of the chosen deuterated solvent.[14] The concentration should be sufficient for good signal-to-noise, especially for ¹³C and 2D experiments, but not so high as to cause aggregation and line broadening.[14]
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.[14][17] Filter the sample solution into the NMR tube using a pipette with a small cotton or glass wool plug to remove any particulate matter.[14]
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
1D ¹H NMR:
-
Acquire a standard ¹H NMR spectrum to assess the overall quality of the sample and identify major signals.
-
Typical parameters: 16-32 scans, 2-5 second relaxation delay.
-
-
1D ¹³C NMR and DEPT:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a longer acquisition time.
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.[2]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is useful for tracing out the sugar spin system and parts of the sterol skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is crucial for assigning carbon signals and resolving overlapping proton signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is essential for connecting different structural fragments, such as linking the sugar unit to the sterol aglycone and elucidating the sterol side chain structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space. This is particularly useful for establishing the stereochemistry of the glycosidic linkage and the relative configuration of the sterol rings.
-
Visualizations
Caption: Workflow for NMR-based structure elucidation of sterol glucosides.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 16. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. as.nyu.edu [as.nyu.edu]
Technical Support Center: Overcoming Resistance to Ergosterol Peroxide in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ergosterol (B1671047) peroxide in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of ergosterol peroxide in cancer cells?
A1: Ergosterol peroxide (EP) is a natural sterol that exhibits anti-cancer properties through multiple pathways. Its primary mechanisms include the induction of apoptosis (programmed cell death), often mediated by an increase in intracellular Reactive Oxygen Species (ROS).[1][2][3] EP has also been shown to inhibit key oncogenic signaling pathways, such as the β-catenin and STAT3 pathways, leading to decreased proliferation and invasion of cancer cells.[4][5][6]
Q2: My cancer cell line shows decreasing sensitivity to ergosterol peroxide over time. What could be the cause?
A2: Decreased sensitivity, or acquired resistance, to ergosterol peroxide can arise from various cellular adaptations. Potential mechanisms, based on general principles of drug resistance, include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump ergosterol peroxide out of the cell, reducing its intracellular concentration.
-
Alterations in apoptotic pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can make cells more resistant to apoptosis induction.[7][8][9][10]
-
Changes in target signaling pathways: Mutations or adaptive changes in the β-catenin or STAT3 pathways might render them less susceptible to inhibition by ergosterol peroxide.[11]
-
Enhanced antioxidant capacity: Increased expression of antioxidant enzymes could neutralize the ROS generated by ergosterol peroxide, diminishing its apoptotic effect.
Q3: How can I determine if my cell line has developed resistance to ergosterol peroxide?
A3: The most common method is to determine the half-maximal inhibitory concentration (IC50) value through a cell viability assay (e.g., MTT or XTT assay). A significant increase (typically a 3- to 10-fold or higher) in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line is a strong indicator of acquired resistance.[12]
Q4: Are there known cases of ergosterol peroxide overcoming resistance to other chemotherapy drugs?
A4: Yes, there is evidence that ergosterol peroxide can overcome chemoresistance in certain cancer cells. For instance, it has been shown to abolish chemoresistance mediated by miR-378, suggesting its potential as a chemosensitizing agent or for use in combination therapies.[7][13]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments with ergosterol peroxide.
Guide 1: Inconsistent or Unexpected Cell Viability Assay Results
Problem: You observe high variability in your MTT/XTT assay results, or the cell viability does not decrease as expected with increasing concentrations of ergosterol peroxide.
Troubleshooting Workflow for Unexpected Cell Viability Results
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Guide 2: Difficulty in Detecting Apoptosis
Problem: After treating cells with ergosterol peroxide, you do not observe a significant increase in apoptosis using an Annexin V/PI assay.
| Possible Cause | Recommended Solution |
| Incorrect Timing | Ergosterol peroxide-induced apoptosis is time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection. |
| Loss of Apoptotic Cells | Early apoptotic cells can detach and float in the medium. When harvesting, always collect the supernatant and combine it with the adherent cells to avoid losing the apoptotic population.[14] |
| Insufficient Drug Concentration | The concentration of ergosterol peroxide may be too low to induce detectable apoptosis in your specific cell line. Titrate the concentration based on your cell viability assay results (use concentrations around the IC50 value). |
| Cell Health Issues | Unhealthy or over-confluent cells may show high background apoptosis. Ensure you are using cells in the logarithmic growth phase and handle them gently during the procedure to avoid mechanical membrane damage.[14][15] |
| Assay Interference | If your cells express fluorescent proteins (e.g., GFP), their signal can interfere with FITC-labeled Annexin V. Use an Annexin V conjugate with a different fluorophore (e.g., PE, APC) to avoid spectral overlap.[14] |
Guide 3: Investigating Potential Resistance Mechanisms
Problem: You have confirmed a higher IC50 in your treated cell line and suspect acquired resistance. The next step is to investigate the underlying mechanism.
Experimental Workflow to Investigate Resistance
Caption: Workflow for investigating potential mechanisms of resistance.
Quantitative Data Summary
The following table presents hypothetical but representative data comparing a parental (sensitive) cancer cell line to a derived ergosterol peroxide-resistant (EP-R) subline.
| Parameter | Parental Cell Line | EP-R Cell Line | Fold Change | Potential Implication |
| Ergosterol Peroxide IC50 (µM) | 15 µM | 120 µM | 8.0 | Acquired Resistance |
| Apoptosis Rate (at 20 µM EP) | 45% | 10% | -4.5 | Evasion of Apoptosis |
| Relative MDR1 Expression | 1.0 | 6.5 | +6.5 | Increased Drug Efflux |
| Bcl-2/Bax Protein Ratio | 0.8 | 3.2 | +4.0 | Anti-Apoptotic Shift |
| Nuclear β-catenin Level | Low | High (constitutive) | - | Pathway Desensitization |
Experimental Protocols
Protocol 1: Generation of Ergosterol Peroxide-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, stepwise exposure to increasing concentrations of ergosterol peroxide.[4][16][17][18]
-
Initial IC50 Determination: Determine the IC50 of ergosterol peroxide for the parental cancer cell line using an MTT or XTT assay.
-
Initial Exposure: Culture the parental cells in a medium containing ergosterol peroxide at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate (typically after 2-3 passages), increase the concentration of ergosterol peroxide in the culture medium by 1.5 to 2-fold.
-
Repeat: Continue this process of stepwise dose escalation. It is advisable to cryopreserve cells at each new concentration level.
-
Resistance Confirmation: After several months (this can take 6-12 months), the cells should be able to proliferate in a significantly higher concentration of ergosterol peroxide. Confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental line. A resistant line should exhibit a stable, significantly higher IC50.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of ergosterol peroxide (e.g., the IC50 of the parental line) to preserve the resistant phenotype. Culture cells without the drug for at least one week before experiments.[4]
Protocol 2: MTT Cell Viability Assay
This assay measures cell metabolic activity, which is indicative of cell viability.[18][19][20][21]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of ergosterol peroxide. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][22][23][24]
-
Cell Treatment: Treat cells with ergosterol peroxide at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells, making sure to collect both the floating cells (from the supernatant) and the adherent cells (using gentle trypsinization).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Protocol 4: Western Blot for Apoptosis and Signaling Proteins
This technique is used to detect and quantify specific proteins in cell lysates.[14][25]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, β-catenin, p-STAT3, MDR1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
Ergosterol Peroxide Mechanism of Action
This diagram illustrates the primary pathways through which ergosterol peroxide induces apoptosis in cancer cells.
Caption: Mechanism of action of ergosterol peroxide in cancer cells.
Potential Mechanisms of Resistance to Ergosterol Peroxide
This diagram outlines potential cellular changes that could lead to resistance against ergosterol peroxide.
Caption: Potential mechanisms of acquired resistance to ergosterol peroxide.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. scispace.com [scispace.com]
- 4. Generation of drug-resistant cell lines [bio-protocol.org]
- 5. Development of ergosterol peroxide probes for cellular localisation studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ergosterol peroxide from Chaga mushroom (Inonotus obliquus) exhibits anti-cancer activity by down-regulation of the β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bcl-2 family proteins as regulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 family members inhibit oxidative stress-induced programmed cell death in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 family proteins as regulators of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alteration of the β-catenin pathway in spiradenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ROS Dependent Wnt/β-Catenin Pathway and Its Regulation on Defined Micro-Pillars—A Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Cell Dissociation Enzymes Affect Annexin V/Flow-Cytometric Apoptotic Assay Outcomes After miRNA-based Transient Transfection | Anticancer Research [ar.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 23. Quantitative proteomics revealed the transition of ergosterol biosynthesis and drug transporters processes during the development of fungal fluconazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Technical Support Center: Troubleshooting Guide for Natural Product Bioassays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during natural product bioassays. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Assay Interference & False Positives
Q1: My assay shows a high number of positive hits, but they are not reproducible in secondary assays. What could be causing these false positives?
A1: False positives are a significant challenge in natural product screening. Several factors can contribute to this issue:
-
Assay Interference: Compounds within the natural product extract can directly interfere with the assay technology. For instance, naturally fluorescent molecules can disrupt fluorescence-based assays, and colored compounds can interfere with colorimetric assays.
-
Non-specific Activity: Some natural products can exhibit promiscuous activity by interacting with multiple targets non-specifically. This can be due to compound aggregation, where molecules form colloids that sequester proteins, leading to a false signal.
-
Cytotoxicity: In cell-based assays, cytotoxic compounds within the extract can cause cell death, which might be misinterpreted as a specific inhibitory effect on the target of interest.
-
Reactivity: Certain compounds in the extract may chemically react with assay components, generating a false signal.
Troubleshooting Steps:
-
Run appropriate controls: Include controls for the extract alone (without cells or target) to measure intrinsic fluorescence or color.
-
Use orthogonal assays: Confirm hits using a different assay with an alternative detection method (e.g., a fluorescence-based primary screen followed by a luminescence-based secondary screen).
-
Assess cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT or MTS) in parallel to your primary screen to identify cytotoxic extracts.
-
Check for aggregation: The addition of a non-ionic detergent (e.g., Triton X-100) to the assay buffer can help disrupt aggregates. A loss of activity in the presence of the detergent may indicate an aggregation-based mechanism.
2. False Negatives & Low Signal
Q2: I am not seeing any activity in my bioassay, even though I expect the natural product extract to be active. How can I troubleshoot these false negatives?
A2: False negatives, where a genuinely active compound is missed, can be equally problematic. Common causes include:
-
Sub-optimal Assay Conditions: The assay conditions (e.g., pH, temperature, incubation time) may not be optimal for the active compound(s) in the extract.
-
Inappropriate Assay Selection: A highly specific target-based assay might miss compounds that act through a different mechanism.
-
Insufficient Concentration: The concentration of the active compound in the extract might be too low to elicit a detectable response.
-
Poor Solubility: The active compound may not be sufficiently soluble in the assay buffer, leading to a lower effective concentration.[1][2]
-
Sample Degradation: Natural products can be unstable, and improper storage or handling can lead to the degradation of the active components.
Troubleshooting Steps:
-
Optimize assay parameters: Systematically vary parameters like incubation time and temperature to ensure they are optimal.
-
Consider broader assays: In initial screening, phenotype-based assays may be more suitable for detecting a wider range of activities.
-
Test a wider concentration range: Perform dose-response experiments over a broad range of concentrations.
-
Address solubility issues: See the dedicated section on solubility below.
-
Ensure sample integrity: Use freshly prepared extracts or ensure proper storage conditions (e.g., -20°C or -80°C, protected from light).
3. Solubility Issues
Q3: My natural product extract is not dissolving well in the assay medium, and I see precipitation. How can I improve its solubility?
A3: Poor aqueous solubility is a frequent hurdle with natural products, many of which are lipophilic.
Troubleshooting Steps:
-
Use a co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common co-solvent for dissolving natural products.[3][4][5] However, it is crucial to keep the final concentration of DMSO in the assay low to avoid solvent-induced toxicity. Other solvents like ethanol (B145695) can also be used.
-
Optimize the stock solution: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay buffer.
-
Mechanical assistance: Gentle vortexing or sonication can aid in the dissolution of the extract.
-
Filtration: After attempting to dissolve the extract, microfiltration can remove any remaining particulate matter, although this may also remove some undissolved active components.
Data Summary: Recommended Maximum Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Maximum Concentration (v/v) | Notes |
| DMSO | ≤ 1% | For sensitive cell lines or long-term assays (>24 hours), it is advisable to keep the concentration at or below 0.1%.[4] Some robust cell lines may tolerate up to 2% for short-term assays. Always include a vehicle control with the same final DMSO concentration as your test samples. |
| Ethanol | ≤ 0.5% | Ethanol is generally more cytotoxic than DMSO. The final concentration should be kept as low as possible. A solvent toxicity control is essential. |
4. Inconsistent Results & High Variability
Q4: I am observing high variability between my replicate wells and between experiments. What are the potential causes and solutions?
A4: Inconsistent results can undermine the reliability of your findings. Key factors to consider are:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.
-
Cell Seeding: Uneven cell distribution in the wells of a microplate can lead to significant differences in the final readout.
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in non-uniform reactions.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.[6]
-
Biological Variability: The health, passage number, and confluency of cells can all impact their response to treatment.
Troubleshooting Steps:
-
Standardize protocols: Use calibrated pipettes and practice consistent pipetting techniques. Ensure cell suspensions are homogenous before and during plating.
-
Mitigate edge effects: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Maintain consistent cell culture practices: Use cells within a narrow passage number range and ensure they are healthy and in the logarithmic growth phase.
-
Include appropriate controls: Run positive and negative controls on every plate to help normalize the data and identify plate-specific issues.
Experimental Protocols & Workflows
1. Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the natural product extract in a complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted extracts to the respective wells. Include vehicle controls (medium with the same final solvent concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]
2. Antioxidant - DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of natural products.[11][12][13][14][15]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare various concentrations of the natural product extract in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample, control, and blank (methanol only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
3. Antimicrobial - Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16][17][18][19][20]
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the natural product extract in a suitable broth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no extract) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator dye like resazurin.[18]
Signaling Pathway Example: PI3K/Akt/mTOR
Many natural products exert their biological effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and is a common target for anti-cancer drug discovery.[21]
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. researchgate.net [researchgate.net]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. louis.uah.edu [louis.uah.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ergosterol Peroxide Extraction from Fungal Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ergosterol (B1671047) peroxide from fungal sources.
Frequently Asked Questions (FAQs)
Q1: What is ergosterol peroxide and why is it extracted from fungi?
A1: Ergosterol peroxide (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is a naturally occurring steroid derivative found in a variety of fungi, lichens, and sponges.[1][2] It is a subject of significant research interest due to its wide range of bioactive properties, including anti-inflammatory, antitumor, antioxidant, immunosuppressive, and antimicrobial activities.[2][3][4] Fungi are a primary source for its isolation.
Q2: What are the common fungal sources for ergosterol peroxide extraction?
A2: Ergosterol peroxide has been successfully isolated from a diverse range of fungi, including both edible and medicinal mushrooms. Some commonly cited sources include:
-
Xylaria striata[5]
-
Alternaria dianthicola[6]
-
Sarcodon aspratus[3]
-
Cordyceps sobolifera[9]
-
Various edible mushrooms such as Boletus edulis and Laetiporus sulfureus[4]
Q3: What are the principal methods for extracting ergosterol peroxide from fungal material?
A3: Several extraction methods are employed, often in combination with various solvents. Common techniques include:
-
Soxhlet Extraction: A classical method involving continuous extraction with a solvent.[6]
-
Maceration/Decoction: Soaking the fungal material in a solvent, sometimes with heating.[5]
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance solvent penetration.[9]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and fungal matrix, accelerating extraction.[10]
-
Heat-Assisted Extraction (HAE): A method where extraction is performed at elevated temperatures to improve efficiency.[11][12]
Q4: Which solvents are most effective for ergosterol peroxide extraction?
A4: The choice of solvent is critical and depends on the specific fungal matrix and extraction technique. Commonly used solvents include:
-
Ethanol (B145695) (often 80%): Effective for initial crude extraction.[5]
-
n-Hexane: Frequently used for extracting lipophilic compounds like sterols.[7][13][14]
-
Acetone: Used for the extraction of a broad range of metabolites, including ergosterol peroxide.[3]
-
Chloroform and Methanol/Dichloromethane mixtures: Also employed for sterol extraction.[13][14]
Troubleshooting Guide
Issue 1: Low Yield of Ergosterol Peroxide
| Potential Cause | Troubleshooting Step |
| Incomplete cell lysis | Fungal cell walls can be robust. Ensure the fungal material is finely powdered.[5] Consider pre-treatment steps like freeze-drying to disrupt cell structure. |
| Inappropriate solvent selection | The polarity of the extraction solvent is crucial. Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate (B1210297), ethanol) to find the optimal one for your fungal species.[5][13][14] |
| Suboptimal extraction parameters | Optimize extraction time, temperature, and solid-to-liquid ratio. For methods like MAE and HAE, response surface methodology can be used to determine the ideal conditions.[10][11][12] |
| Degradation of ergosterol peroxide | Ergosterol peroxide can be sensitive to high temperatures and prolonged extraction times.[15] Use the mildest effective extraction conditions. Store extracts at low temperatures (-20°C or -80°C) and protect from light.[2] |
Issue 2: Purity Issues and Contamination
| Potential Cause | Troubleshooting Step |
| Co-extraction of other sterols (e.g., ergosterol) | Ergosterol is often co-extracted. Utilize chromatographic techniques like column chromatography with a step-wise gradient elution (e.g., petroleum ether-ethyl acetate) to separate ergosterol from ergosterol peroxide.[5] |
| Presence of pigments and other polar compounds | Perform a liquid-liquid partitioning step. After initial extraction, suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to remove unwanted compounds.[5] |
| Insufficient resolution in chromatography | For high-purity isolation, consider advanced techniques like High-Speed Countercurrent Chromatography (HSCCC) which can yield purities of 97% or higher.[5] Reversed-phase HPLC can also be used for final purification.[3] |
Issue 3: Potential for Ergosterol Conversion to Ergosterol Peroxide
| Potential Cause | Troubleshooting Step |
| Photo-oxidation during extraction | Some fungal extracts contain photosensitizers that can promote the oxidation of ergosterol to ergosterol peroxide in the presence of light.[6] Conduct extraction and work-up procedures in the dark or under amber light conditions. |
| Oxidation due to reactive oxygen species | The formation of ergosterol peroxide can be an enzymatic process involving reactive oxygen species.[1][14] While this is a natural process, be aware that storage conditions of the fungal material can influence the initial ratio of ergosterol to its peroxide. |
Data Presentation: Extraction and Purification Parameters
The following table summarizes quantitative data from various studies on the extraction and purification of ergosterol peroxide.
| Fungal Source | Extraction Method | Solvent System | Purification Method | Purity Achieved | Yield/Content | Reference |
| Xylaria striata | Decoction | 80% Ethanol | HSCCC | 97% | 0.35% (total sterols) | [5] |
| Alternaria dianthicola | Soxhlet Extraction | Light Petroleum | Column Chromatography | - | 25 mg from 80 g mycelium | [6] |
| Hygrophoropsis aurantiaca | Maceration | n-Hexane | TLC | - | - | [7][8] |
| Various Edible Mushrooms | - | n-Hexane | Densitometric TLC | - | 10.1-29.3 mg/100g dw | [4] |
| Agaricus bisporus by-products | MAE | - | - | - | 556.1 mg/100g | [10] |
| Aspergillus oryzae | Fermentation | - | HPLC | - | 0.318% of dry weight | [16] |
Experimental Protocols
Protocol 1: Extraction and Purification of Ergosterol Peroxide from Xylaria striata using HSCCC [5]
-
Preparation of Fungal Material:
-
Fresh mushrooms are washed with demineralized water.
-
They are dried in the shade at 30 ± 2°C for 24 hours, followed by drying in an oven at 60 ± 2°C for 12 hours.
-
The dried material is powdered using a grinder and sieved (1mm mesh size).
-
-
Extraction:
-
The powdered sample (380 g) is decocted three times with 80% ethanol at 95°C for 2 hours each time.
-
The filtrates are combined and concentrated to dryness under reduced pressure at 50°C.
-
-
Fractionation:
-
The residue is suspended in pure water and fractionated successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction is concentrated.
-
-
Column Chromatography (Pre-purification):
-
The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of petroleum ether-ethyl acetate (10:1, 7:1, 5:1, 3:1, and 1:1, v/v).
-
Fractions containing the target compounds are identified by TLC and combined.
-
-
High-Speed Countercurrent Chromatography (HSCCC) Purification:
-
Two-phase solvent system: n-hexane-ethyl acetate-ethanol-water (3:1:2:0.8, v/v).
-
Sample preparation: 500 mg of the pre-purified sample is dissolved in 20 mL of a 1:1 mixture of the upper and lower phases of the solvent system.
-
The HSCCC coil is filled with the upper phase (stationary phase).
-
The apparatus is rotated at 850 rpm, and the lower phase (mobile phase) is pumped through the column at a flow rate of 3 mL/min.
-
The sample solution is injected, and the effluent is monitored to collect the fractions containing pure ergosterol peroxide.
-
Protocol 2: HPLC Analysis of Ergosterol Peroxide [13][14]
-
Chromatographic Conditions:
-
Column: RP-18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol/acetonitrile (85:15, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector.
-
Retention Time: Approximately 4.335 ± 0.2 min for ergosterol peroxide.
-
-
Sample Preparation:
-
Dried mushroom powder (~2 g) is extracted with 20 mL of a methanol/acetonitrile mixture (85:15, v/v) in an ultrasonic bath at 4°C for 30 minutes.
-
The mixture is centrifuged at 3,500 rpm for 10 minutes.
-
The residue is re-extracted twice, and the supernatants are combined.
-
The combined extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification:
-
A calibration curve is generated using ergosterol peroxide standards of known concentrations.
-
The concentration in the sample is determined by comparing the peak area with the calibration curve.
-
Visualizations
References
- 1. Isolation of ergosterol peroxide and its reversion to ergosterol in the pathogenic fungus Sporothrix schenckii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. opastpublishers.com [opastpublishers.com]
- 6. scispace.com [scispace.com]
- 7. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN108003217B - Method for extracting ergosterol peroxide from cordyceps sobolifera - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of ergosterol extraction from Pleurotus mushrooms using response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Optimization of ergosterol extraction from Pleurotus mushrooms using response surface methodology. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. phytojournal.com [phytojournal.com]
- 15. Storage temperature and UV-irradiation influence on the ergosterol content in edible mushrooms [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Aspergillus oryzae accelerates the conversion of ergosterol to ergosterol peroxide by efficiently utilizing cholesterol [frontiersin.org]
Technical Support Center: Navigating Pan-Assay Interference Compounds (PAINS) in Natural Product Screening
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage Pan-Assay Interference Compounds (PAINS) during your natural product screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS) and why are they a problem in natural product screening?
A1: Pan-Assay Interference Compounds, or PAINS, are molecules that appear as active compounds in high-throughput screening (HTS) assays through non-specific mechanisms rather than by specifically interacting with the intended biological target.[1] They are a significant problem because they lead to a high rate of false positives, wasting valuable time and resources in the drug discovery pipeline.[2][3] Natural products are particularly rich in PAINS-like scaffolds, such as flavonoids, catechols, quinones, and tannins, which can interfere with assays through various mechanisms.
Q2: What are the common mechanisms of assay interference caused by PAINS?
A2: PAINS can interfere with bioassays through several mechanisms, including:
-
Fluorescence Interference: Many natural products are inherently fluorescent or can quench the fluorescence of a reporter molecule, leading to false-positive or false-negative results in fluorescence-based assays.[4][5][6]
-
Compound Aggregation: At certain concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes or disrupt cell membranes.[7][8]
-
Redox Activity: Some compounds can undergo redox cycling in the presence of reducing agents like dithiothreitol (B142953) (DTT), which is common in assay buffers. This can lead to the generation of reactive oxygen species (ROS) that damage proteins and interfere with the assay.[9][10][11]
-
Chemical Reactivity: PAINS often contain reactive electrophilic groups that can covalently modify proteins, leading to non-specific inhibition.[9]
-
Metal Chelation: Certain functional groups in natural products can chelate metal ions that are essential for enzyme function, leading to apparent inhibition.[12]
Q3: Should I simply remove all compounds with PAINS substructures from my screening library?
A3: While it may be tempting to computationally filter out all potential PAINS, this approach is not recommended. A significant number of FDA-approved drugs contain substructures that are flagged by PAINS filters.[1][9] A blind removal could lead to the discarding of promising lead compounds. A more nuanced, tiered approach that combines computational filtering with experimental validation is crucial.
Q4: What is a good tiered workflow for identifying and validating potential PAINS?
A4: A robust hit triage workflow is essential to distinguish true hits from PAINS. A typical workflow involves several stages, moving from high-throughput computational and biochemical assays to lower-throughput, more complex biological validation.
Caption: A tiered workflow for identifying and managing PAINS.
Troubleshooting Guides
Problem: High hit rate in the primary screen.
| Possible Cause | Recommended Action |
| Assay Interference | Perform a counter-screen using a different detection method (e.g., luminescence if the primary screen was fluorescence-based). |
| Non-specific activity due to cytotoxicity | Run a cytotoxicity assay in parallel with the primary screen to identify compounds that are toxic to the cells at the screening concentration. |
| Promiscuous inhibitors (PAINS) | Check the structure of identified hits against known PAINS databases. Perform orthogonal assays to confirm activity on the target. |
Problem: Hit confirmation is not reproducible.
| Possible Cause | Recommended Action |
| Compound Instability | Re-test a fresh sample of the natural product extract or purified compound. Investigate the stability of the compound under assay and storage conditions. |
| Poor Solubility | Visually inspect for precipitation in the assay wells. Try different solubilizing agents or pre-incubation steps. |
| Compound Aggregation | Perform an aggregation assay, such as Dynamic Light Scattering (DLS) or a detergent-based counter-screen. |
Problem: Activity is observed across multiple unrelated assays.
| Possible Cause | Recommended Action |
| Compound Aggregation | Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates and re-test the compound's activity. |
| Redox Activity | Perform a redox assay to check if the compound is a redox cycler, especially if your assay contains reducing agents like DTT. |
| General Cytotoxicity | Conduct a cytotoxicity assay to determine if the compound is broadly toxic to cells. |
Quantitative Data on PAINS in Natural Product Screening
The prevalence of PAINS can vary significantly depending on the chemical library and the filters used. Below is a summary of quantitative data related to PAINS.
| Parameter | Finding | Source(s) |
| Prevalence of PAINS in Screening Libraries | PAINS filters can flag between 5-20% of compounds in typical HTS libraries. | [13] |
| Hit Rate of Promiscuous Compounds | A study of PubChem data showed that highly promiscuous compounds were active in 15-25% of all assays they were tested in. | [14] |
| PAINS Substructures in Natural Products | Common PAINS scaffolds like catechols, quinones, and rhodanines are frequently found in natural product databases. | [15] |
| PAINS Filters Performance | In one study, 16 highly populated PAINS substructures accounted for the removal of 4,703 compounds from a library of roughly 100,000. | [13] |
| Activity of PAINS-flagged Compounds | A large-scale analysis revealed that the majority of compounds containing PAINS alerts were actually infrequent hitters in AlphaScreen assays. | [16] |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to identify and characterize PAINS.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the general toxicity of a compound to cultured cells.
-
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
96-well plates
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Compound Aggregation Assay (Dynamic Light Scattering - DLS)
DLS is a biophysical technique used to determine the size distribution of particles in a solution, making it suitable for detecting compound aggregates.[17][18][19][20]
-
Materials:
-
Dynamic Light Scattering instrument
-
Low-volume quartz cuvettes
-
Test compound stock solution (in DMSO)
-
Assay buffer (filtered through a 0.22 µm filter)
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Prepare a solution of the test compound in the assay buffer at the desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%).
-
Filter the sample through a 0.22 µm syringe filter directly into a clean cuvette to remove dust and other large particles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to determine the particle size distribution. The presence of large particles (e.g., >100 nm) is indicative of compound aggregation.
-
As a control, re-run the measurement in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which should disaggregate the compound.
-
Redox Activity Assay (DTT-Based Assay)
This assay detects compounds that undergo redox cycling in the presence of dithiothreitol (DTT).[9][10][11][16][21][22]
-
Materials:
-
96-well plate
-
Test compound stock solution (in DMSO)
-
DTT solution (e.g., 1 mM in assay buffer)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (Ellman's reagent)
-
Plate reader (412 nm absorbance)
-
-
Procedure:
-
Add the test compound to the wells of a 96-well plate at the desired concentration.
-
Add DTT solution to the wells to initiate the reaction. Include controls with no compound and no DTT.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes).
-
Add DTNB solution to each well to quench the reaction and react with the remaining reduced DTT.
-
Read the absorbance at 412 nm. A decrease in absorbance compared to the no-compound control indicates consumption of DTT and suggests redox activity of the compound.
-
Fluorescence Interference Assay
This protocol helps to identify compounds that are inherently fluorescent or quench the fluorescence of the assay's reporter.[4][5][6][23]
-
Materials:
-
Black 96-well plates
-
Test compound stock solution (in DMSO)
-
Assay buffer
-
Fluorescent tracer or product used in the primary assay
-
Fluorescence plate reader with appropriate excitation and emission filters
-
-
Procedure:
-
Autofluorescence Check:
-
Add the test compound at various concentrations to the wells of a black 96-well plate containing only assay buffer.
-
Read the fluorescence at the same excitation and emission wavelengths used in the primary assay. An increase in signal compared to the buffer-only control indicates autofluorescence.
-
-
Quenching Check:
-
Add the test compound at various concentrations to wells containing the fluorescent tracer or product at a concentration similar to that in the primary assay.
-
Read the fluorescence. A decrease in signal compared to the tracer-only control indicates fluorescence quenching.
-
-
Visualizing PAINS-Related Concepts
Caption: Common mechanisms by which PAINS lead to false positives.
References
- 1. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the likelihood of an active compound to be promiscuous? Systematic assessment of compound promiscuity on the basis of PubChem confirmatory bioassay data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput assays for promiscuous inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chm.bris.ac.uk [chm.bris.ac.uk]
- 14. What is the Likelihood of an Active Compound to Be Promiscuous? Systematic Assessment of Compound Promiscuity on the Basis of PubChem Confirmatory Bioassay Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brookhaveninstruments.com [brookhaveninstruments.com]
- 18. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. entegris.com [entegris.com]
- 20. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Technical Support Center: Precise Quantification of Ergosterol Peroxide using LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision of ergosterol (B1671047) peroxide quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable ionization technique for ergosterol peroxide analysis by LC-MS/MS?
A1: Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization technique for sterols like ergosterol peroxide due to their nonpolar nature.[1][2] Electrospray ionization (ESI) can also be used, but it may result in lower ionization efficiency and is more prone to ion suppression for nonpolar compounds.[3] Some studies have also explored Atmospheric Pressure Photoionization (APPI) as an effective alternative.[3]
Q2: What are the common MS/MS transitions for quantifying ergosterol peroxide?
A2: A common quantitative ion transition for ergosterol peroxide is m/z 429.0 → 191.0.[4] It is crucial to optimize the collision energy for this transition to ensure maximum sensitivity and specificity.
Q3: How can I ensure the stability of ergosterol peroxide during sample preparation and storage?
A3: Ergosterol peroxide is a peroxide and can be susceptible to degradation.[5][6] It is recommended to minimize exposure to light and high temperatures during sample preparation and storage.[5] For long-term storage, temperatures of -20°C are advisable.[7] Additionally, using antioxidants during extraction may help prevent degradation. It is also important to be aware that some analytical methods themselves can potentially cause degradation, so method validation is key.[5]
Q4: What are the critical parameters to consider for chromatographic separation of ergosterol peroxide?
A4: Achieving good chromatographic separation is vital, especially to resolve ergosterol peroxide from its isomers.[1] Key parameters include the choice of a suitable C18 or other appropriate reversed-phase column, optimization of the mobile phase composition (often a mixture of methanol (B129727) or acetonitrile (B52724) with water, sometimes containing additives like formic acid or ammonium (B1175870) formate), and a well-defined gradient elution program.[1][4]
Troubleshooting Guides
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Observed Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a buffer, such as ammonium formate, to the mobile phase to minimize silanol (B1196071) interactions.[8] Ensure the pH of the mobile phase is appropriate for the analyte and column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Split Peaks | Partially clogged frit or column void. | Replace the column inlet frit or the guard column. If a void has formed, a new column may be necessary. |
| Injection solvent issues. | Ensure the injection solvent is compatible with the mobile phase. |
Low Signal Intensity or Sensitivity
| Observed Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal ionization source parameters. | Optimize APCI source parameters such as vaporizer temperature, corona current, and gas flow rates.[9][10] |
| Inefficient ionization. | Consider switching to a more suitable ionization source like APCI if using ESI.[2] | |
| Ion suppression from matrix components. | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE). Modify the chromatographic method to separate ergosterol peroxide from co-eluting matrix components.[11] | |
| Analyte degradation. | Review sample handling and storage procedures to minimize degradation. Consider the use of antioxidants during extraction. |
High Background Noise or Contamination
| Observed Problem | Potential Cause | Recommended Solution |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and additives.[1] |
| Dirty ion source. | Clean the ion source components according to the manufacturer's recommendations.[1] | |
| Microbial growth in the mobile phase. | Prepare fresh mobile phase daily and do not top off old mobile phase.[12] | |
| Carryover | Contamination from previous injections. | Implement a robust needle and injection port washing procedure. Inject blanks between samples to assess and manage carryover. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 to 2,000 ng/mL | [4] |
| 0.1 to 2.0 µg/mL | [13] | |
| Limit of Detection (LOD) | 0.020 mg/kg (fresh products) | [4] |
| 20 ng/mL | [13] | |
| Limit of Quantification (LOQ) | 0.040 mg/kg (dried products) | [4] |
| 50 ng/mL | [13] | |
| Recovery | 78.4% - 111.5% | [4] |
| Average recovery rate of 82.77% | [13] | |
| Precision (RSD) | Intraday: 0.3% - 4.8%, Interday: 0.4% - 2.0% | [4] |
| RSD of 11.1% | [13] |
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
-
Sample Weighing: Accurately weigh the homogenized sample material.
-
Solvent Addition: Add a suitable extraction solvent. Acetonitrile has been shown to be effective.[4]
-
Ultrasonic Extraction: Place the sample in an ultrasonic bath at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30 minutes).[4]
-
Centrifugation: Centrifuge the sample to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted ergosterol peroxide.
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for better resolution and faster analysis times.
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase:
-
Elution: Isocratic elution with a high percentage of organic phase (e.g., 92% Mobile Phase B) has been successfully used.[4]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Source: APCI in positive ion mode.
-
MRM Transition: Monitor the transition of m/z 429.0 → 191.0 for quantification.[4]
Visualizations
Caption: Experimental workflow for ergosterol peroxide quantification.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. myadlm.org [myadlm.org]
- 2. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. testinglab.com [testinglab.com]
- 6. Isolation and characterization of ergosterol from Monascus anka for anti-lipid peroxidation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocrick.com [biocrick.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gtfch.org [gtfch.org]
- 12. agilent.com [agilent.com]
- 13. A sensitive, precise and rapid LC-MS/MS method for determination of ergosterol peroxide in Paecilomyces cicadae mycelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ergosterol Peroxide Cytotoxicity Through Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the cytotoxic effects of ergosterol (B1671047) peroxide through conjugation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, characterization, and evaluation of ergosterol peroxide conjugates.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Synthesis: Why is the yield of my ergosterol peroxide conjugate consistently low? | Incomplete reaction: The coupling reagents (e.g., DCC, EDCI) may be old or deactivated. The reaction time or temperature might be insufficient. Side reactions: The hydroxyl group at C-3 of ergosterol peroxide may be sterically hindered. Protecting groups might be necessary for other reactive moieties on the conjugation partner. Purification loss: The conjugate may be difficult to separate from unreacted starting materials or byproducts during column chromatography or recrystallization. | Optimize reaction conditions: Use fresh coupling reagents. Incrementally increase reaction time and/or temperature and monitor progress by TLC. Employ alternative coupling strategies: Consider using more potent coupling agents or a two-step activation process.[1] Refine purification technique: Use a different solvent system for chromatography or try an alternative purification method like preparative HPLC. |
| Characterization: My NMR and Mass Spec data are inconsistent with the expected structure of the conjugate. What could be wrong? | Isomer formation: The reaction may have produced diastereomers that are difficult to separate and result in complex NMR spectra. Incomplete removal of solvents or reagents: Residual solvents or coupling agents can interfere with spectral analysis. Degradation: The peroxide bridge in ergosterol peroxide is sensitive and may have cleaved under certain conditions (e.g., strong acid/base, high heat). | Advanced NMR techniques: Employ 2D NMR techniques (COSY, HMBC, HSQC) to aid in structure elucidation. Thorough drying: Ensure the final product is thoroughly dried under high vacuum to remove all volatile residues. Mild reaction and workup conditions: Avoid harsh conditions during synthesis and purification to preserve the endoperoxide bridge.[1] |
| In Vitro Assays: The conjugated ergosterol peroxide does not show enhanced cytotoxicity compared to the parent compound. Why might this be? | Poor cell permeability: The conjugate may be too large or too polar to efficiently cross the cell membrane. Low bioavailability: The conjugate may have poor aqueous solubility, leading to precipitation in the cell culture medium.[2][3] Alteration of the active pharmacophore: The conjugation at the C-3 hydroxyl group might have negatively impacted the conformation required for cytotoxic activity. Incorrect assay conditions: The concentration range tested might be too low, or the incubation time too short. | Assess permeability: Perform cellular uptake studies using fluorescently tagged conjugates or other analytical methods.[1][4] Improve solubility: Consider formulation strategies such as using solubilizing agents or developing prodrug approaches.[2][3] Vary linker: Synthesize conjugates with different linker lengths or compositions between ergosterol peroxide and the conjugated molecule. Optimize assay parameters: Test a broader range of concentrations and multiple time points (e.g., 24, 48, 72 hours). |
| Mechanism of Action: I am not observing an increase in reactive oxygen species (ROS) with my conjugate, which is the expected mechanism. What should I check? | Cell line specificity: The reliance on ROS production for cytotoxicity can be cell-line dependent. Insensitive ROS probe: The fluorescent probe used to detect ROS may not be optimal for the specific type of ROS generated or for the experimental conditions. Rapid detoxification: The cells might have a high antioxidant capacity, rapidly neutralizing the generated ROS. | Test in multiple cell lines: Evaluate the conjugate in a panel of cancer cell lines with varying sensitivities to oxidative stress. Use alternative ROS probes: Try different probes that detect various ROS (e.g., superoxide, hydrogen peroxide). Inhibit antioxidant pathways: Co-treat cells with inhibitors of antioxidant enzymes (e.g., glutathione (B108866) synthase) to see if ROS levels increase. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the background, synthesis, and mechanism of ergosterol peroxide and its conjugates.
1. What is the rationale behind conjugating molecules to ergosterol peroxide?
The primary goal is to enhance its therapeutic potential. While ergosterol peroxide (EP) itself exhibits anticancer properties, it can suffer from limitations such as moderate biological activity and poor aqueous solubility.[5][6] Conjugation aims to:
-
Improve targeting: By attaching molecules that direct the compound to specific organelles like mitochondria, the local concentration at the site of action is increased, leading to enhanced cytotoxicity.[1][5]
-
Enhance solubility and bioavailability: Conjugating hydrophilic moieties can improve the overall solubility and delivery of the compound in biological systems.[3]
-
Introduce synergistic effects: Combining EP with another bioactive molecule, such as a known chemotherapeutic agent, can result in a hybrid compound with superior efficacy.[6]
-
Enable imaging and tracking: Attaching fluorescent probes allows for the visualization of the compound's subcellular localization and distribution.[1][4][7]
2. What types of molecules are commonly conjugated to ergosterol peroxide?
Several classes of molecules have been successfully conjugated to ergosterol peroxide, including:
-
Mitochondria-targeting moieties: Triphenylphosphonium (TPP) cations are often used to direct the conjugate to the mitochondria.[5]
-
Fluorescent dyes: Coumarins and other fluorophores are attached to create probes for fluorescence imaging and cellular localization studies.[1][7]
-
Chemotherapeutic agents: The side chain of paclitaxel (B517696) has been conjugated to EP to create hybrid anticancer compounds.[6][8]
3. What is the key structural feature of ergosterol peroxide responsible for its cytotoxicity?
The 5α,8α-endoperoxide bridge is widely considered the crucial functional group, or pharmacophore, for the biological activity of ergosterol peroxide.[1] Ergosterol, which lacks this peroxide bridge, shows no significant activity against most cancer cells.[1] The cytotoxic effect is believed to be initiated by the hemolytic cleavage of this peroxide bridge, which generates reactive oxygen species (ROS) that are toxic to cancer cells.[1]
4. How is the synthesis of ergosterol peroxide typically achieved in the lab?
Since isolating sufficient quantities of ergosterol peroxide from natural sources can be challenging, a common laboratory synthesis method involves the photosensitized oxidation of ergosterol.[1][6] This is often achieved by treating natural ergosterol with oxygen in the presence of visible light and a photosensitizer, such as phloxine B.[6]
5. Which signaling pathways are known to be affected by ergosterol peroxide and its conjugates?
Research has shown that ergosterol peroxide and its derivatives can modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:
-
PI3K/AKT/mTOR pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.
-
β-catenin pathway: Down-regulation of β-catenin has been linked to the anti-cancer activity of EP in colorectal and ovarian cancer.[9][10][11]
-
STAT3 signaling: EP can inhibit STAT3 phosphorylation, which is implicated in oncogenesis.[9][10]
-
ROS-mediated mitochondrial dysfunction: Many conjugates are designed to accumulate in the mitochondria, where they increase ROS levels, decrease the mitochondrial membrane potential, and trigger the mitochondrial apoptotic pathway.[5][12]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of ergosterol peroxide and its conjugates against various human cancer cell lines, as reported in the literature.
Table 1: IC50 Values (μM) of Ergosterol Peroxide (EP) and Coumarin (B35378) Conjugates
| Compound | HepG2 (Liver) | SK-Hep1 (Liver) | MCF-7 (Breast) |
| Ergosterol Peroxide (EP) | > 40 | > 40 | > 40 |
| Conjugate 8a | 12.34 ± 0.49 | 10.43 ± 0.88 | 14.80 ± 0.28 |
| Conjugate 8b | 9.46 ± 0.52 | 8.12 ± 0.12 | 10.15 ± 0.65 |
| Conjugate 8c | 7.95 ± 0.15 | 6.54 ± 0.34 | 8.21 ± 0.43 |
| Conjugate 8d | 6.83 ± 0.32 | 5.23 ± 0.21 | 7.54 ± 0.16 |
| Cisplatin (Control) | 8.56 ± 0.21 | 10.21 ± 0.54 | 12.43 ± 0.81 |
| Data extracted from a study on mitochondria-targeting coumarin-ergosterol peroxide conjugates.[1] |
Table 2: IC50 Values (μM) of Ergosterol Peroxide (EP) and Paclitaxel (PTX) Hybrids
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) |
| Ergosterol Peroxide (EP) | 15.41 | 10.23 | > 20 | > 20 |
| Paclitaxel (PTX) | > 20 | 0.01 | 0.01 | 0.01 |
| Hybrid EP-A2 | 9.39 | 11.58 | 10.25 | 13.42 |
| Hybrid EP-B2 | 8.60 | 7.82 | 9.89 | 12.31 |
| Data from a study on ergosterol peroxide-paclitaxel hybrids. For PTX-resistant MCF-7 cells, the hybrids showed significant activity.[8] |
Table 3: IC50 Values (μM) of Ergosterol Peroxide (EP) and Mitochondria-Targeted (Mito-EP) Derivatives in MCF-7 Cells
| Compound | MCF-7 (Breast) | GES-1 (Normal Gastric) | Selectivity Index (SI) |
| Ergosterol Peroxide (EP) | 16.54 ± 1.02 | > 20 | > 1.21 |
| Mito-EP-3a | 2.12 ± 0.09 | 7.23 ± 0.11 | 3.41 |
| Mito-EP-3b | 1.71 ± 0.05 | 6.91 ± 0.15 | 4.04 |
| Mito-EP-3c | 3.42 ± 0.11 | 8.14 ± 0.13 | 2.38 |
| Mito-EP-3d | 4.01 ± 0.13 | 9.25 ± 0.17 | 2.31 |
| Data from a study conjugating a triphenylphosphonium (TPP) cation to EP to target mitochondria. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells.[5] |
Experimental Protocols
Protocol 1: Synthesis of Ergosterol Peroxide-Coumarin Conjugate (Illustrative Example)
This protocol is a generalized representation based on the synthesis of coumarin-ergosterol peroxide conjugates.[1]
-
Synthesis of Carboxylic Acid-Functionalized Coumarin: Synthesize the desired coumarin derivative with a carboxylic acid group, which will serve as the conjugation point.
-
Activation of Carboxylic Acid: In a dry, inert atmosphere, dissolve the coumarin-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Conjugation Reaction: To the activated coumarin solution, add a solution of ergosterol peroxide (1.1 eq) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate (B1210297) gradient) to obtain the pure conjugate.
-
Characterization: Confirm the structure of the final conjugate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a series of dilutions of the ergosterol peroxide conjugates, the parent ergosterol peroxide, and a positive control (e.g., cisplatin) in the cell culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Experimental workflow for synthesis and evaluation of EP conjugates.
Caption: Key signaling pathways affected by ergosterol peroxide conjugates.
References
- 1. Synthesis of Ergosterol Peroxide Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ergosterol peroxide probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of ergosterol peroxide probes for cellular localisation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Ergosterol Peroxide Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ergosterol peroxide: an effect-directed detecting method from Anoectochilus elwesii and evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Mechanism of Ergosterol Peroxide Glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanism of ergosterol (B1671047) peroxide glucoside (EPG), benchmarked against its parent compound, ergosterol peroxide (EP), and standard chemotherapeutic agents, Doxorubicin and Paclitaxel (B517696). While direct experimental data on EPG is limited, this document extrapolates its probable mechanism based on the extensive research available for EP and the known effects of glycosylation on drug molecules.
Executive Summary
Ergosterol peroxide (EP), a natural compound found in various fungi, has demonstrated significant anticancer activity. Its primary mechanism involves the induction of intracellular reactive oxygen species (ROS), which triggers the mitochondrial apoptotic pathway. This leads to a cascade of events including the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately resulting in programmed cell death. The addition of a glucoside moiety to form EPG is anticipated to enhance the aqueous solubility and potentially modulate the bioavailability and anticancer potency of the parent compound. This guide will delve into the experimental validation of this proposed mechanism, offering a comparative perspective with established anticancer drugs that share similar pathways.
Comparative Analysis of Anticancer Activity
To contextualize the potential efficacy of ergosterol peroxide glucoside, it is essential to compare the cytotoxic effects of its parent compound, ergosterol peroxide, with standard chemotherapeutic drugs across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ergosterol Peroxide | MCF-7 (Breast Cancer) | 18.62 | [1] |
| HepG2 (Liver Cancer) | 7.82 | [1] | |
| HCT-116 (Colon Cancer) | >50 | [1] | |
| A549 (Lung Cancer) | 23.40 | [1] | |
| T47D (Breast Cancer) | 5.8 | [2] | |
| Renal Cell Carcinoma (786-0) | ~30 | [3] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 | [4] |
| HepG2 (Liver Cancer) | 12.18 | [4] | |
| HeLa (Cervical Cancer) | 2.92 | [4] | |
| T47D (Breast Cancer) | 0.202 | [5] | |
| Paclitaxel | MCF-7 (Breast Cancer) | - | - |
| HepG2 (Liver Cancer) | - | - | |
| HeLa (Cervical Cancer) | - | - | |
| T47D (Breast Cancer) | 1.577 | [5] |
Proposed Anticancer Mechanism of this compound
The anticancer activity of EPG is hypothesized to follow a similar pathway to its aglycone, ergosterol peroxide, primarily through the induction of apoptosis via the mitochondrial pathway, initiated by an increase in intracellular ROS.
Signaling Pathway
Caption: Proposed signaling pathway of EPG-induced apoptosis.
Experimental Workflow for Validation
To validate the proposed anticancer mechanism of this compound, a series of in vitro experiments are essential. The following workflow outlines the key assays.
Caption: Workflow for validating the anticancer mechanism of EPG.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of EPG on cancer cells and calculate the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of EPG, a vehicle control (e.g., DMSO), and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Measurement of Intracellular ROS (DCFH-DA Assay)
Objective: To quantify the generation of intracellular reactive oxygen species after EPG treatment.
Protocol:
-
Seed cells in a 6-well plate and treat with EPG at its IC50 concentration for different time points (e.g., 6, 12, 24 hours).
-
After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
Objective: To evaluate the effect of EPG on mitochondrial membrane potential (ΔΨm).
Protocol:
-
Treat cells with EPG as described for the ROS assay.
-
After treatment, incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.
Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by EPG.
Protocol:
-
Treat cells with EPG for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To determine the expression levels of key proteins in the mitochondrial apoptotic pathway, such as Bcl-2 and Bax.
Protocol:
-
Treat cells with EPG for 24 or 48 hours and lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Comparison with Alternative Anticancer Agents
Doxorubicin
Doxorubicin is an anthracycline antibiotic widely used in chemotherapy. Its primary anticancer mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species.[1] The ROS-mediated pathway of doxorubicin-induced apoptosis shares similarities with the proposed mechanism of EPG, involving mitochondrial dysfunction and caspase activation. However, doxorubicin's direct interaction with DNA represents a distinct and significant component of its cytotoxicity.
Paclitaxel
Paclitaxel, a taxane, is another cornerstone of cancer chemotherapy. Its main mechanism of action is the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5] While paclitaxel ultimately leads to apoptosis, the initial trigger is different from the ROS-centric mechanism of ergosterol peroxide.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its putative mechanism, centered on the induction of ROS and subsequent mitochondrial-mediated apoptosis, offers a clear pathway for experimental validation. The addition of a glucoside moiety is a rational strategy to improve the physicochemical properties of the parent compound, potentially enhancing its therapeutic index.
Future research should focus on:
-
Direct experimental validation of EPG's anticancer activity: Determining the IC50 values of EPG in a panel of cancer cell lines is a critical first step.
-
Comparative studies: Directly comparing the efficacy and mechanisms of EPG and EP in the same experimental systems will elucidate the precise role of the glucoside group.
-
In vivo studies: Evaluating the antitumor efficacy and toxicity of EPG in animal models is essential for its preclinical development.
-
Solubility and bioavailability studies: Quantifying the impact of glycosylation on the pharmacokinetic properties of ergosterol peroxide will be crucial for formulation development.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be elucidated.
References
A Comparative Bioactivity Analysis: Ergosterol vs. Ergosterol Peroxide and the Elusive Ergosterol Peroxide Glucoside
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of ergosterol (B1671047) and its derivative, ergosterol peroxide. While the primary goal was to include ergosterol peroxide glucoside in this comparison, a comprehensive literature review reveals a significant lack of available bioactivity data for this specific glycoside. Therefore, this document will focus on the well-documented bioactivities of ergosterol and ergosterol peroxide, while also presenting the limited information currently available for this compound.
Executive Summary
Ergosterol, a vital component of fungal cell membranes, and its oxidized derivative, ergosterol peroxide, have both demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Extensive research highlights their potential as therapeutic agents. In contrast, this compound, a glycosylated form of ergosterol peroxide, remains largely unexplored in terms of its biological functions. This guide synthesizes the available quantitative data for ergosterol and ergosterol peroxide to facilitate a clear comparison of their bioactivities and underlying mechanisms. The scarcity of data on this compound underscores a potential area for future research and discovery in the field of natural product-based drug development.
Data Presentation: A Comparative Look at Bioactivity
The following tables summarize the quantitative data available for the anticancer, anti-inflammatory, and antimicrobial activities of ergosterol and ergosterol peroxide.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | Assay | Results (IC50/EC50) | Reference |
| Ergosterol Peroxide | Renal Cell Carcinoma (786-0) | CCK-8 | IC50: ~30 µM | [2] |
| Ergosterol Peroxide | Triple-Negative Breast Cancer (SUM149) | Cytotoxicity Assay | EC50: < 20 µM | [3] |
| Ergosterol Peroxide | Triple-Negative Breast Cancer (MDA-MB-231) | Cytotoxicity Assay | EC50: ~20 µM | [3] |
| Ergosterol | Mycobacterium tuberculosis | Radiorespirometric Bioassay | MIC: >128 µg/mL | [4] |
| Ergosterol Peroxide | Mycobacterium tuberculosis | Radiorespirometric Bioassay | MIC: 1 µg/mL | [4] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Ergosterol | LPS-induced RAW264.7 Macrophages | Suppression of inflammatory mediators.[1] | [1] |
| Ergosterol Peroxide | LPS-induced RAW264.7 Macrophages | Downregulation of inflammatory gene expression.[1][5] | [1][5] |
| Ergosterol Peroxide | Croton oil-induced ear edema (in vivo) | Significant inhibition of edema.[6] | [6] |
Table 3: Comparative Antimicrobial Activity
| Compound | Microorganism | Assay | Results (MIC) | Reference |
| Ergosterol | Enterococcus faecalis | Broth microdilution | 16 µg/mL | [7] |
| Ergosterol | Staphylococcus aureus | Broth microdilution | 64 µg/mL | [7] |
| Ergosterol Peroxide | Mycobacterium tuberculosis | BACTEC 460TB system | Significant activity | [8] |
| Ergosterol Peroxide | Staphylococcus aureus | Not specified | Devoid of activity | [8] |
The Underexplored Bioactivity of this compound
Our extensive search for the bioactivity of this compound (also known as ergosterol peroxide 3-O-β-D-glucopyranoside) yielded minimal results. While this compound is commercially available for research purposes and has been isolated from natural sources like the mushroom Hericium erinaceus, there is a significant lack of published studies detailing its anticancer, anti-inflammatory, or antimicrobial properties.[9][10][11] This data gap prevents a direct and meaningful comparison with ergosterol and ergosterol peroxide. The addition of a glucose moiety to ergosterol peroxide could potentially alter its solubility, bioavailability, and mechanism of action, making it a compelling candidate for future bioactivity screening and drug discovery programs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to aid in the replication and further exploration of these findings.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells (e.g., human renal cell carcinoma 786-0) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., ergosterol peroxide) for a specified duration (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Following treatment, the medium is replaced with fresh medium containing Cell Counting Kit-8 (CCK-8) solution.
-
Incubation: The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of the WST-8 tetrazolium salt to formazan (B1609692) by cellular dehydrogenases.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
In Vivo Anti-inflammatory Assay (Croton Oil-Induced Ear Edema)
-
Animal Model: A suitable animal model, such as mice, is used for the experiment.
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is topically applied to the inner surface of one ear of each mouse to induce inflammation and edema. The other ear serves as a control.
-
Compound Application: The test compound (e.g., ergosterol peroxide) is applied topically to the inflamed ear, either simultaneously with or at a specific time after the croton oil application.
-
Edema Measurement: After a set period, the mice are euthanized, and circular sections are removed from both ears and weighed. The difference in weight between the treated and control ear sections is calculated to determine the degree of edema.
-
Inhibition Calculation: The percentage inhibition of edema by the test compound is calculated relative to a control group that received only the croton oil.
Antimicrobial Assay (Broth Microdilution for MIC Determination)
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The bioactivities of ergosterol and ergosterol peroxide are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.
Caption: Anti-inflammatory signaling pathway inhibited by ergosterol and ergosterol peroxide.
Caption: Anticancer mechanisms of ergosterol peroxide in renal cell carcinoma.
Conclusion
This comparative guide consolidates the existing scientific literature on the bioactivities of ergosterol and ergosterol peroxide, providing a valuable resource for researchers in the field of natural product-based drug discovery. The data clearly indicates that both compounds possess significant anticancer, anti-inflammatory, and antimicrobial properties, with ergosterol peroxide often exhibiting more potent activity. The detailed experimental protocols and signaling pathway diagrams offer a foundation for future research aimed at elucidating their precise mechanisms of action and therapeutic potential.
Crucially, this review also highlights a significant knowledge gap concerning the bioactivity of this compound. The lack of available data for this glycosylated derivative presents a compelling opportunity for novel research. Investigating the biological effects of this compound could unveil a new class of bioactive compounds with potentially enhanced therapeutic properties, contributing to the development of next-generation natural product-derived pharmaceuticals.
References
- 1. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimycobacterial ergosterol-5,8-endoperoxide from Ajuga remota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity of ergosterol peroxide against Mycobacterium tuberculosis: dependence upon system and medium employed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:140447-22-9 | Chemsrc [chemsrc.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. medchemexpress.com [medchemexpress.com]
Ergosterol Peroxide and its Derivatives Emerge as Potential Alternatives to Cisplatin in In Vitro Cancer Studies
A comprehensive analysis of in vitro data reveals that ergosterol (B1671047) peroxide (EP) and its synthetic derivatives demonstrate significant cytotoxic and pro-apoptotic effects on various cancer cell lines, positioning them as compounds of interest in the search for novel anticancer agents. While direct comparisons with the widely used chemotherapy drug cisplatin (B142131) are still emerging, available data suggests that certain EP derivatives exhibit comparable or even superior potency in specific cancer models.
Ergosterol peroxide, a naturally occurring steroid found in numerous fungi, has garnered attention for its anticancer properties.[1][2] The core of its activity is often attributed to the peroxide bridge, which is believed to induce reactive oxygen species (ROS), leading to cytotoxicity in cancer cells.[1] Researchers have been actively synthesizing EP derivatives to enhance its aqueous solubility and anticancer efficacy.[3][4] This guide provides a comparative overview of the in vitro efficacy of ergosterol peroxide and its derivatives against cisplatin, a cornerstone of cancer chemotherapy.
Comparative Cytotoxicity: A Look at the Numbers
In vitro cytotoxicity assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are fundamental in the preliminary assessment of anticancer compounds. These assays measure the concentration of a substance required to inhibit the growth of 50% of a cancer cell population (IC50). A lower IC50 value indicates greater potency.
Several studies have evaluated the cytotoxic effects of EP and its derivatives against a panel of human cancer cell lines, often using cisplatin as a positive control. The data, summarized below, indicates that while the parent ergosterol peroxide shows moderate activity, its synthesized derivatives can achieve cytotoxicity levels comparable to or exceeding those of cisplatin in certain cell lines.
| Compound | Cell Line | IC50 (µM) |
| Ergosterol Peroxide (EP) | MCF-7 (Breast Cancer) | >20 |
| HepG2 (Liver Cancer) | >20 | |
| HeLa (Cervical Cancer) | >20 | |
| Mito-EP-3a (EP Derivative) | MCF-7 (Breast Cancer) | 2.04 |
| HepG2 (Liver Cancer) | 2.11 | |
| HeLa (Cervical Cancer) | 4.65 | |
| Mito-EP-3b (EP Derivative) | MCF-7 (Breast Cancer) | 2.04 |
| HepG2 (Liver Cancer) | 2.11 | |
| HeLa (Cervical Cancer) | 4.65 | |
| Mito-EP-3c (EP Derivative) | MCF-7 (Breast Cancer) | 8.74 |
| HepG2 (Liver Cancer) | 9.34 | |
| HeLa (Cervical Cancer) | 8.74 | |
| Cisplatin (DDP) | MCF-7 (Breast Cancer) | Not explicitly stated in provided texts |
| HepG2 (Liver Cancer) | Not explicitly stated in provided texts | |
| HeLa (Cervical Cancer) | Not explicitly stated in provided texts | |
| EP-B2 (EP-Paclitaxel Hybrid) | HepG2 (Liver Cancer) | 7.82 |
| MCF-7 (Breast Cancer) | 8.60 |
Note: The IC50 values for cisplatin were not consistently provided across the compared studies for the same cell lines, highlighting a gap in direct comparative data. The data for EP derivatives is sourced from studies where cisplatin was used as a positive control.[1][4][5]
One study highlighted that mitochondria-targeted EP derivatives, Mito-EP-3a and Mito-EP-3b, showed higher activity than cisplatin against MCF-7, HepG2, and HeLa cancer cell lines.[4] Another synthesized EP conjugate, 8d, also demonstrated potent cytotoxicity against HepG2, Sk-Hep2, and MCF-7 cells, with IC50 values at sub-micromolar levels.[1]
Delving into the Mechanism: Apoptosis and Signaling Pathways
Beyond cytotoxicity, understanding the mechanism of action is crucial. Both ergosterol peroxide and cisplatin are known to induce apoptosis, or programmed cell death, a desirable outcome in cancer therapy.
Ergosterol peroxide and its derivatives have been shown to induce apoptosis through the mitochondrial pathway.[4][6] This is characterized by a decrease in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[4][6] Key proteins involved in this pathway are also modulated, with an upregulation of pro-apoptotic proteins like Bax and cytochrome c, and a downregulation of the anti-apoptotic protein Bcl-2.[4][6]
Furthermore, studies indicate that EP can modulate signaling pathways critical for cancer cell survival and proliferation. The PI3K/AKT signaling pathway, often hyperactivated in cancer, has been identified as a target of ergosterol peroxide.[6] Treatment with EP has been shown to downregulate the phosphorylation of PI3K and AKT, thereby inhibiting this pro-survival pathway.[6]
Cisplatin, on the other hand, primarily exerts its cytotoxic effects by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. While its mechanism is distinct from that of ergosterol peroxide, both culminate in the activation of apoptotic pathways.
Experimental Protocols: A Guide for Researchers
The following are standardized protocols for key in vitro assays used to compare the efficacy of anticancer compounds.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HeLa) in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of ergosterol peroxide derivatives or cisplatin for a specified duration (e.g., 24, 48 hours). A control group with no treatment and a vehicle control (e.g., DMSO) should be included.[4][7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Analysis: Flow Cytometry
Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Treat cells with the compounds of interest as described for the cytotoxicity assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that ergosterol peroxide and its derivatives are promising candidates for further anticancer drug development.[8] Notably, synthetic modifications have yielded compounds with enhanced cytotoxicity that, in some cases, surpass that of the established drug cisplatin in specific cancer cell lines.[4] The mechanism of action, involving the induction of apoptosis via the mitochondrial pathway and the inhibition of key survival signaling pathways, provides a solid rationale for their anticancer effects.[6]
However, it is crucial to acknowledge the limitations of the current body of research. Direct, head-to-head in vitro studies comparing ergosterol peroxide glucoside specifically with cisplatin are lacking. Future research should focus on such direct comparisons across a wider range of cancer cell lines. Furthermore, while in vitro studies provide valuable initial data, the translation of these findings into in vivo efficacy and clinical application requires extensive further investigation, including studies on pharmacokinetics, pharmacodynamics, and toxicity in animal models. The development of novel drug delivery systems, such as liposomes, could also enhance the therapeutic potential of these compounds.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [Mechanism of ergosterol peroxide on MCF-7 breast cancer cells based on network pharmacology and in vitro experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth [mdpi.com]
- 9. Antilung cancer effect of ergosterol and cisplatin-loaded liposomes modified with cyclic arginine-glycine-aspartic acid and octa-arginine peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ergosterol Peroxide's Dose-Response Profile
Ergosterol (B1671047) peroxide (EP), a naturally occurring steroid found in various fungi and medicinal mushrooms, has garnered significant attention from the scientific community for its diverse biological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1][2][3] This guide provides a comparative analysis of the dose-response relationship of ergosterol peroxide and its derivatives across various cancer cell lines, supported by experimental data and detailed protocols. While the primary focus of this guide is on ergosterol peroxide due to the extensive available research, it serves as a crucial reference for understanding the potential therapeutic applications of related compounds like ergosterol peroxide glucoside.
Quantitative Dose-Response Data
The cytotoxic and anti-proliferative effects of ergosterol peroxide and its derivatives have been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key parameters in dose-response analysis, indicating the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the dose-response data for ergosterol peroxide and its derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | Assay Type | Measured Effect | IC50/EC50 Value | Reference |
| Ergosterol Peroxide | T47D (Breast Cancer) | Not Specified | Cytotoxicity | 5.8 µM | [4] |
| Ergosterol Peroxide | MCF-7 (Breast Cancer) | MTT Assay | Cytotoxicity | 40 µg/mL | [4] |
| Ergosterol Peroxide | HepG2 (Liver Cancer) | MTT Assay | Anti-proliferative | 23.35 µM | [1] |
| Ergosterol Peroxide | A549 (Lung Cancer) | Not Specified | Cytotoxicity | 14.32 µg/mL | [1] |
| Ergosterol Peroxide | B16 (Melanoma) | MTT Assay | Cytotoxicity | 77.9 µM | [1] |
| Ergosterol Peroxide | Hep 3B (Liver Cancer) | Not Specified | Cytotoxicity | 19.4 µg/mL | [5] |
| 9,11-dehydroergosterol peroxide | Hep 3B (Liver Cancer) | Not Specified | Cytotoxicity | 16.7 µg/mL | [5] |
| Ergosterol Peroxide Derivative (Mito-EP-3b) | MCF-7 (Breast Cancer) | Not Specified | Cytotoxicity | 9.7-fold higher than EP | [6] |
| Ergosterol Peroxide Derivatives (4-10) | SUM149 (Breast Cancer) | CTG Assay | Cytotoxicity | Improved vs. EP | [7] |
| Ergosterol Peroxide | HT29 (Colon Cancer) | Not Specified | Cytostatic Effect | 2-12 µM | [8] |
Note: Direct comparisons of IC50/EC50 values should be made with caution due to variations in experimental conditions, assay types, and incubation times.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the dose-response analysis of ergosterol peroxide.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a widely used method to assess cell viability.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of ergosterol peroxide or its derivatives for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.[9]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
b) CTG (CellTiter-Glo®) Luminescent Cell Viability Assay:
This assay quantifies ATP, an indicator of metabolically active cells.[7][10]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds in 96-well plates.[7]
-
Reagent Addition: After the treatment period, the CellTiter-Glo® reagent is added directly to the wells.
-
Signal Measurement: The plate is incubated for a short period to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells. EC50 values are calculated from dose-response curves using non-linear regression.[7]
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay is used to detect and quantify apoptosis.[6]
-
Cell Treatment: Cells are treated with the desired concentrations of the compound for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the dose-response curve of a compound.
Signaling Pathways Modulated by Ergosterol Peroxide
Ergosterol peroxide has been shown to modulate several key signaling pathways involved in inflammation and cancer progression. For instance, it can suppress the NF-κB and p38/MAPK signaling pathways.[8][11]
Caption: Inhibition of NF-κB and p38/MAPK pathways by ergosterol peroxide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol peroxide | NSC 31324 | Antitumor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergosterol Peroxide Glucoside and Chemotherapy: A Synergistic Approach in Cancer Treatment
A detailed comparison of the synergistic effects of ergosterol (B1671047) peroxide and its derivatives with common chemotherapy drugs, supported by experimental data and mechanistic insights.
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds in combination with conventional chemotherapy. Ergosterol peroxide (EP), a naturally occurring steroid found in various fungi, has demonstrated notable anti-tumor properties.[1][2] While direct studies on ergosterol peroxide glucoside are limited, research on EP provides a strong foundation for understanding its potential synergistic effects with chemotherapy drugs. This guide compares the known synergistic interactions of ergosterol peroxide with paclitaxel (B517696) and explores the potential for synergy with other agents like doxorubicin (B1662922) and cisplatin (B142131), based on its mechanism of action.
Ergosterol Peroxide with Paclitaxel: A Case Study in Triple-Negative Breast Cancer
Preliminary studies have highlighted the promising synergistic effects of combining ergosterol peroxide with paclitaxel, a widely used mitotic inhibitor, particularly in the context of Triple-Negative Breast Cancer (TNBC).[3]
In Vitro Synergism
A study investigating the combination of EP and paclitaxel (PTX) on SUM-149 TNBC cells revealed a significant enhancement in cytotoxicity compared to EP alone.[3]
Table 1: In Vitro Cell Viability of SUM-149 TNBC Cells Treated with Ergosterol Peroxide (EP) and Paclitaxel (PTX) Combination. [3]
| EP Concentration (µM) | Cell Viability (EP alone) | Cell Viability (EP + PTX) | P-value |
| 1.56 | Not specified | Significantly lower than EP alone | <0.0001 |
| 3.13 | Not specified | Significantly lower than EP alone | <0.0001 |
| 6.25 | Not specified | Significantly lower than EP alone | <0.0001 |
| 12.5 | Not specified | Significantly lower than EP alone | <0.02 |
Data from a study on the combinatorial effects of EP and PTX in TNBC models. The exact cell viability percentages were not provided in the abstract, but the statistical significance of the combination treatment was highlighted.
In Vivo Tumor Growth Inhibition
In a murine model of TNBC, the combination of ergosterol peroxide and paclitaxel resulted in a more significant reduction in tumor volume compared to paclitaxel alone, without an increase in toxicity as indicated by stable animal weight.[3]
Table 2: In Vivo Effects of Ergosterol Peroxide (EP) and Paclitaxel (PTX) Combination on TNBC Tumor Growth. [3]
| Treatment Group | Tumor Volume Reduction | Animal Weight Changes |
| Vehicle | Baseline | No significant change |
| Paclitaxel (PTX) | Reduction observed | No significant change |
| EP + PTX | Significantly smaller tumor volume than PTX alone at weeks 2, 3, and 7 (P<0.02 to P<0.05) | No significant change |
Experimental Protocols
In Vitro Cell Viability Assay: [3]
-
Cell Line: SUM-149 Triple-Negative Breast Cancer cells.
-
Treatments: Cells were treated with a range of concentrations of Ergosterol Peroxide (0-100µM), Paclitaxel (0-0.5µM), or a combination of both.
-
Assay: Cell viability was measured after a specified incubation period.
-
Analysis: Statistical analysis was performed using a Two-way ANOVA with Tukey's and Bonferroni Multiple Comparison tests to determine significant differences between treatment groups. The Compusyn program was proposed for future analysis to determine isobologram plots and combinatorial indexes to formally demonstrate synergy.
In Vivo Tumor Xenograft Model: [3]
-
Animal Model: Female mice.
-
Tumor Induction: Mice were injected with SUM-149 TNBC cells.
-
Treatment Groups: Mice were divided into groups receiving vehicle control, Paclitaxel alone, or a combination of Ergosterol Peroxide and Paclitaxel.
-
Endpoints: Tumor volume and mouse weight were monitored throughout the study.
-
Analysis: Statistical analysis of tumor volume and mouse weight was performed using a Two-way ANOVA or a Two-tailed unpaired t-Test.
Potential Synergism with Other Chemotherapy Drugs
While direct experimental evidence for the synergistic effects of ergosterol peroxide with doxorubicin and cisplatin is not yet available, its known mechanisms of action suggest potential for beneficial interactions.
Doxorubicin: This anthracycline antibiotic primarily works by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Combining doxorubicin with natural compounds that also induce apoptosis or inhibit cell proliferation has been shown to be an effective strategy.[4] Ergosterol peroxide induces apoptosis through the production of reactive oxygen species (ROS) and modulation of the PI3K-AKT signaling pathway.[5][6] This suggests a potential for a multi-pronged attack on cancer cells.
Cisplatin: This platinum-based drug forms DNA adducts, leading to DNA damage and subsequent apoptosis. Synergistic effects have been observed when cisplatin is combined with compounds that enhance apoptosis or inhibit DNA repair mechanisms.[7][8] Ergosterol peroxide's ability to induce apoptosis could potentially lower the required therapeutic dose of cisplatin, thereby reducing its associated side effects.
Mechanistic Insights: Signaling Pathways and Cellular Effects
Ergosterol peroxide exerts its anticancer effects through multiple pathways, which likely contribute to its synergistic potential.
-
Induction of Apoptosis: EP has been shown to induce apoptosis in various cancer cell lines.[9][10] This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8]
-
Cell Cycle Arrest: Studies have demonstrated that EP can cause cell cycle arrest, primarily at the G1 phase.[10][11]
-
Modulation of Signaling Pathways: EP has been reported to modulate key signaling pathways involved in cancer cell survival and proliferation, including the PI3K-Akt and MAPK pathways.[5][6] By inhibiting pro-survival signals, EP can sensitize cancer cells to the cytotoxic effects of chemotherapy.
Below are diagrams illustrating the experimental workflow for evaluating synergistic effects and the proposed signaling pathway for ergosterol peroxide's anticancer activity.
Caption: Workflow for assessing in vitro synergy.
Caption: Ergosterol Peroxide's anticancer mechanism.
Conclusion and Future Directions
The available evidence strongly suggests that ergosterol peroxide has the potential to act as a synergistic agent with conventional chemotherapy drugs like paclitaxel. Its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways makes it a promising candidate for combination therapies aimed at enhancing efficacy and overcoming drug resistance.
Future research should focus on:
-
Investigating the synergistic effects of this compound specifically.
-
Conducting detailed studies on the combination of ergosterol peroxide and its derivatives with other chemotherapy agents such as doxorubicin and cisplatin.
-
Elucidating the precise molecular mechanisms underlying the observed synergistic interactions.
-
Performing more extensive in vivo studies to validate the therapeutic potential and safety of these combination regimens.
By further exploring the synergistic potential of ergosterol peroxide and its glucosides, it may be possible to develop novel and more effective treatment strategies for a range of cancers.
References
- 1. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliance.rcm.upr.edu [alliance.rcm.upr.edu]
- 4. remedypublications.com [remedypublications.com]
- 5. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergosterol peroxide from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Ergosterol Peroxide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of ergosterol (B1671047) peroxide (EP), a naturally occurring steroid found in various fungi, and its synthetic derivatives. Ergosterol peroxide has garnered significant interest in oncology research for its anti-tumor activities.[1][2][3][4][5] However, its limited aqueous solubility and moderate biological activity have prompted the development of derivatives to enhance its therapeutic potential.[1] This guide synthesizes experimental data to compare the cytotoxicity of EP and its modified forms, details the underlying mechanisms of action, and provides comprehensive experimental protocols.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of ergosterol peroxide and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values serve as a primary metric for comparison.
Cytotoxicity of Ergosterol Peroxide (EP)
Ergosterol peroxide has demonstrated broad-spectrum cytotoxic activity against various cancer cell lines. The table below summarizes its reported efficacy.
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ (µM) | Reference |
| Hep 3B | Hepatocellular Carcinoma | 19.4 µg/mL (~45.3 µM) | [6] |
| MCF-7 | Breast Cancer | 19.81 µM | [1] |
| HepG2 | Hepatocellular Carcinoma | 21.11 µM | [1] |
| HeLa | Cervical Cancer | 28.32 µM | [1] |
| SNU-1 | Gastric Cancer | 18.7 µM | [7] |
| SNU-354 | Hepatoma | 158.2 µM | [7] |
| SNU-C4 | Colorectal Cancer | 84.6 µM | [7] |
| SUM149 | Triple-Negative Breast Cancer | ~25 µM | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20 µM | [8] |
Comparative Cytotoxicity of EP Derivatives
To address limitations such as poor aqueous solubility, researchers have synthesized various derivatives of ergosterol peroxide. These modifications often involve adding functional groups to the core structure to improve physicochemical properties or to target specific cellular organelles like mitochondria.
While extensive quantitative data directly comparing ergosterol peroxide with its glucoside derivative is limited in publicly available literature, one study noted that a glycosylated form of ergosterol peroxide was found to be a greater inhibitor of proliferation for several tumor cell lines by 10 to 40% at a concentration of 10 µg/mL than its aglycone, ergosterol peroxide. This suggests that glycosylation may be a viable strategy to enhance cytotoxic activity.
More extensive quantitative data is available for other types of derivatives:
Table 2: Ergosterol Peroxide vs. Mitochondria-Targeted Derivatives (Mito-EP) [1]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Ergosterol Peroxide (EP) | MCF-7 | Breast Cancer | 19.81 | 2.46 |
| Mito-EP-3b | MCF-7 | Breast Cancer | 2.04 | 4.04 |
| Ergosterol Peroxide (EP) | HepG2 | Hepatocellular Carcinoma | 21.11 | - |
| Mito-EP-3a | HepG2 | Hepatocellular Carcinoma | 2.11 | - |
| Ergosterol Peroxide (EP) | HeLa | Cervical Cancer | 28.32 | - |
| Mito-EP-3c | HeLa | Cervical Cancer | 4.65 | - |
¹Selectivity Index (SI) = IC₅₀ in normal cells (GES-1) / IC₅₀ in cancer cells (MCF-7). A higher SI indicates greater selectivity for cancer cells.
Table 3: Ergosterol Peroxide vs. Derivatives with Improved Solubility [8]
| Compound | Cell Line | Cancer Type | EC₅₀ (µM) |
| Ergosterol Peroxide (EP) | SUM149 | Triple-Negative Breast Cancer | ~25 |
| Compound 5a (EP derivative) | SUM149 | Triple-Negative Breast Cancer | <10 |
| Compound 9 (EP derivative) | SUM149 | Triple-Negative Breast Cancer | <10 |
| Compound 10 (EP derivative) | SUM149 | Triple-Negative Breast Cancer | <10 |
These studies collectively demonstrate that chemical modification of ergosterol peroxide can lead to derivatives with significantly enhanced cytotoxicity and, in some cases, improved selectivity towards cancer cells over normal cells.[1][8]
Mechanism of Action: Inducing Cancer Cell Death
Ergosterol peroxide and its derivatives exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and the generation of intracellular reactive oxygen species (ROS).
ROS-Mediated Apoptosis
A common mechanism involves the generation of ROS, which leads to oxidative stress and subsequently triggers the mitochondrial pathway of apoptosis. The peroxide bridge in the EP molecule is considered a crucial pharmacophore for this activity.[1] Increased ROS levels can lead to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases (like caspase-3) that execute the apoptotic program.
Caption: ROS-mediated mitochondrial apoptosis pathway induced by ergosterol peroxide.
Inhibition of Pro-Survival Signaling Pathways
EP has also been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the Wnt/β-catenin and STAT3 pathways.[3][4] By downregulating these pathways, EP can decrease the expression of target genes involved in cell cycle progression and invasion.
Caption: Inhibition of Wnt/β-catenin and STAT3 signaling pathways by ergosterol peroxide.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of ergosterol peroxide and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of ergosterol peroxide or its derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells, and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Intracellular ROS: DCFH-DA Assay
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 24-well or 96-well) and treat with the test compounds.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Quantification: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells with a fluorescence microscope (excitation ~485 nm, emission ~535 nm). The fluorescence intensity is proportional to the amount of intracellular ROS.
References
- 1. scielo.br [scielo.br]
- 2. Anti-metastatic effects of ergosterol peroxide from the entomopathogenic fungus Ophiocordyceps gracilioides on 4T1 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activities of acetoxyscirpenediol and ergosterol peroxide from Paecilomyces tenuipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"validation of ergosterol peroxide glucoside as a novel therapeutic agent"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ergosterol Peroxide Glucoside as a potential novel therapeutic agent. Due to the limited direct experimental data on the glucoside form, this guide leverages the more extensively studied Ergosterol Peroxide as a proxy, with the reasonable scientific assumption of similar biological activity. The guide compares its performance against established therapeutic agents in the fields of oncology and anti-inflammatory medicine, supported by available experimental data.
I. Comparative Analysis of Efficacy
The therapeutic potential of this compound is evaluated in two primary domains: oncology and anti-inflammatory applications. This section presents a quantitative comparison with standard therapeutic agents.
Anti-Cancer Activity
Ergosterol Peroxide has demonstrated significant cytotoxic effects against various cancer cell lines. Its performance is compared here with Doxorubicin, a widely used chemotherapy agent.
Table 1: In Vitro Cytotoxicity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
| Ergosterol Peroxide | T47D (Breast Cancer) | 5.8 | [1] |
| Ergosterol Peroxide | Renal Cell Carcinoma (786-0) | ~30 | [2] |
| Ergosterol Peroxide Derivative (3g) | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.20 | [3][4] |
| Doxorubicin | MCF-7 (Breast Cancer) | Data varies by study | [5] |
| Doxorubicin | MDA-MB-231 (Triple-Negative Breast Cancer) | Data varies by study | [5] |
Note: IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions and are provided as a general benchmark.
Anti-inflammatory Activity
Ergosterol Peroxide exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators. This section compares its activity with Dexamethasone, a corticosteroid commonly used to treat inflammation.
Table 2: In Vitro Anti-inflammatory Activity Comparison
| Compound | Assay | Target | IC50 (µM) | Reference |
| Ergosterol Peroxide | Nitric Oxide (NO) Release | iNOS | 2.5 | [6] |
| Ergosterol Peroxide | Inflammation Inhibition | COX Pathway | - | [7][8] |
| Dexamethasone | Varies | Glucocorticoid Receptor | Data varies by study | [9] |
Note: The mechanism of action for Dexamethasone is complex and its IC50 can differ based on the specific inflammatory pathway being assessed.
II. Signaling Pathways and Mechanism of Action
Ergosterol Peroxide is known to modulate several key signaling pathways implicated in cancer and inflammation.
Anti-Cancer Signaling Pathway
Ergosterol Peroxide induces apoptosis and inhibits cancer cell proliferation through the modulation of pathways including NF-κB and STAT3.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of Ergosterol Peroxide are mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production.[10][11]
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of Ergosterol Peroxide's therapeutic effects.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[12][13]
Workflow:
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HT29)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
LPS-Induced TNF-α Secretion Assay
This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of TNF-α secretion from LPS-stimulated macrophages.[5][14][15][16][17]
Workflow:
Materials:
-
24-well plates
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells into a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Western Blot Analysis of MAPK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.[18][19][20][21][22]
Workflow:
Materials:
-
Cell culture plates
-
RAW 264.7 macrophage cell line
-
This compound and LPS
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat RAW 264.7 cells with this compound and/or LPS as described in the TNF-α assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., p-p38).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the MAPK protein to confirm equal loading.
IV. Conclusion
The available evidence for Ergosterol Peroxide, used here as a proxy for its glucoside derivative, suggests that it is a promising novel therapeutic agent with potent anti-cancer and anti-inflammatory activities. Its mechanism of action involves the modulation of key signaling pathways such as NF-κB and MAPK. Further research is warranted to directly investigate the efficacy and safety profile of this compound in preclinical and clinical settings to fully validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Ergosterol Peroxide Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Ergosterol Peroxide Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 22. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Ergosterol Peroxide Derivatives
An in-depth analysis of ergosterol (B1671047) peroxide and its derivatives reveals key structural modifications that enhance their therapeutic efficacy, particularly in anticancer applications. This guide provides a comparative overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and research workflows.
Ergosterol peroxide (EP), a naturally occurring steroid found in various fungi, has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] However, its therapeutic application is often hampered by poor aqueous solubility and limited intracellular accumulation.[2][3] To overcome these limitations, researchers have synthesized a range of EP derivatives, modifying its core structure to improve physicochemical properties and enhance biological potency. This guide delves into the structure-activity relationships (SAR) of these derivatives, offering a valuable resource for researchers and drug development professionals.
Comparative Analysis of Anticancer Activity
The primary focus of EP derivatization has been to augment its anticancer activity. Modifications have been strategically introduced to improve solubility, facilitate targeted delivery, and create hybrid molecules with synergistic effects. The following table summarizes the cytotoxic activity (IC50 values) of key ergosterol peroxide derivatives against various cancer cell lines.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Ergosterol Peroxide (EP) | Parent Compound | MCF-7 (Breast) | >10 | [2] |
| HepG2 (Liver) | >10 | [2] | ||
| HCT-116 (Colon) | >10 | [4] | ||
| A549 (Lung) | >10 | [4] | ||
| SUM149 (Breast) | ~20 | [5] | ||
| MDA-MB-231 (Breast) | ~20 | [5] | ||
| Mito-EP-3a | TPP+ moiety (C3) | MCF-7 (Breast) | 1.87 | [2] |
| HepG2 (Liver) | 1.83 | [2] | ||
| Hela (Cervical) | 2.51 | [2] | ||
| Mito-EP-3b | TPP+ moiety (C3) | MCF-7 (Breast) | 1.29 | [2] |
| HepG2 (Liver) | 2.21 | [2] | ||
| Hela (Cervical) | 3.12 | [2] | ||
| Mito-EP-3c | TPP+ moiety (C3) | MCF-7 (Breast) | 1.92 | [2] |
| HepG2 (Liver) | 3.01 | [2] | ||
| Hela (Cervical) | 4.33 | [2] | ||
| EP-A2 | Paclitaxel (B517696) side chain (C3) | MCF-7 (Paclitaxel-resistant) | 9.39 | [4] |
| EP-B2 | Paclitaxel side chain (C3) | MCF-7 (Paclitaxel-resistant) | 8.60 | [4] |
| HepG2 (Liver) | 7.82 | [4] | ||
| Compound 9 | Sulfate (B86663) group (C3) | SUM149 (Breast) | <20 | [6] |
| Compound 10 | Sulfate group (C3) | SUM149 (Breast) | <20 | [6] |
TPP+ = Triphenylphosphonium cation
The data clearly indicates that derivatization significantly enhances the anticancer potency of ergosterol peroxide. The introduction of a triphenylphosphonium (TPP+) moiety, which targets the mitochondria of cancer cells, leads to a dramatic decrease in IC50 values, with Mito-EP-3b being up to 9.7-fold more efficacious than the parent compound in the MCF-7 cell line.[2] Furthermore, creating hybrid molecules by attaching the paclitaxel side chain rendered the derivatives active against paclitaxel-resistant breast cancer cells.[4] Improving aqueous solubility through the addition of a sulfate group also resulted in enhanced cytotoxicity against triple-negative breast cancer cell models.[6][7]
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the evaluation of ergosterol peroxide derivatives.
Synthesis of Mitochondria-Targeted Ergosterol Peroxide Derivatives (Mito-EP)
-
Esterification: Ergosterol peroxide is reacted with an appropriate linker containing a terminal carboxylic acid and a protected amine group in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent (e.g., dichloromethane) at room temperature.
-
Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Coupling with TPP+ moiety: The deprotected intermediate is then coupled with a TPP+ derivative containing a carboxylic acid group, again using a coupling agent like DCC, to yield the final Mito-EP derivative.
-
Purification: The synthesized compounds are purified using column chromatography on silica (B1680970) gel.
-
Characterization: The structure of the final products is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the ergosterol peroxide derivatives or the parent compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the biological action and research process, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Mitochondrial apoptotic pathway induced by Mito-EP derivatives.
Caption: Experimental workflow for SAR studies of ergosterol peroxide derivatives.
Conclusion
The derivatization of ergosterol peroxide presents a promising strategy for the development of novel therapeutic agents, particularly for cancer treatment. The key takeaways from the structure-activity relationship studies are:
-
The endoperoxide bridge is a critical pharmacophore for biological activity.
-
Improving aqueous solubility through the introduction of polar groups like sulfates enhances anticancer efficacy.
-
Targeting subcellular organelles, such as mitochondria, with specific moieties like TPP+ dramatically increases cytotoxicity against cancer cells.
-
The creation of hybrid molecules with other established drugs can overcome drug resistance and potentially lead to synergistic effects.
Future research should continue to explore novel derivatives of ergosterol peroxide, focusing on optimizing their pharmacokinetic properties and further elucidating their mechanisms of action to unlock their full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scielo.br [scielo.br]
- 3. Mitochondria-targeted ergosterol peroxide derivatives: Synthesis, anticancer properties and their preliminary mechanism of inhibiting MCF-7 cell proliferation [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis: Ergosterol Peroxide Glucoside and its Aglycone Counterpart
A comprehensive review of the cytotoxic, anti-inflammatory, and antimicrobial properties of ergosterol (B1671047) peroxide glucoside in comparison to ergosterol peroxide, supported by experimental data and mechanistic insights.
Ergosterol peroxide, a naturally occurring sterol found in various fungi and lichens, has garnered significant attention for its diverse biological activities. Its glycosylated form, ergosterol peroxide glucoside, is of increasing interest to researchers for its potential to exhibit modified or enhanced pharmacological properties. This guide provides a comparative analysis of the bioassay results for this compound and its aglycone, ergosterol peroxide, offering valuable insights for researchers, scientists, and drug development professionals.
Data Summary: A Comparative Overview
The following tables summarize the quantitative bioactivity data for ergosterol peroxide across various assays. While specific data for this compound remains limited in publicly available literature, the data for its aglycone provides a critical benchmark for future comparative studies.
Anticancer Activity of Ergosterol Peroxide
The cytotoxic effects of ergosterol peroxide have been evaluated against a range of cancer cell lines, with IC50 values indicating its potential as an anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 5.8 | [1] |
| MCF-7 | Breast Cancer | 9.39 - 18.62 | [2][3] |
| HepG2 | Liver Cancer | 7.82 | [3] |
| A549 | Lung Cancer | 14.32 µg/mL | [4] |
| HCT-116 | Colon Cancer | >50 | [2] |
| HeLa | Cervical Cancer | 58.4 | [1] |
| 1A2 (non-cancerous) | - | 352.3 | [1] |
Anti-inflammatory Activity of Ergosterol Peroxide
Ergosterol peroxide has demonstrated notable anti-inflammatory properties by inhibiting key inflammatory mediators.
| Assay | Cell Line | IC50 Value | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 2.5 µM | [5] |
Note: A study on ergosterol glycosides (not peroxide) showed that a glucopyranosyl derivative of ergosterol had an IC50 of 14.3 µM for inhibiting LPS-induced NO production, slightly more potent than ergosterol itself (IC50 16.6 µM).
Antimicrobial Activity of Ergosterol Peroxide
The antimicrobial potential of ergosterol peroxide has been investigated against various pathogens, with Minimum Inhibitory Concentration (MIC) values reported.
| Microorganism | Activity | MIC Value | Reference |
| Mycobacterium tuberculosis | Antitubercular | 1-2 µg/mL | [6] |
| Enterococcus faecalis | Antibacterial | 16 µg/mL (for Ergosterol) | [6] |
| Staphylococcus aureus | Antibacterial | 64 µg/mL (for Ergosterol) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioassay results. Below are outlines of key experimental protocols frequently used in the assessment of ergosterol peroxide and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7] Cell viability is calculated as a percentage of the control (untreated) cells.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[8]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.[8][9]
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture medium.
-
Mix with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[8]
-
-
Calculation: The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
Signaling Pathway Visualizations
The biological activities of ergosterol peroxide are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in its anti-inflammatory effects. It is hypothesized that this compound may modulate these or similar pathways.
Caption: LPS-induced NF-κB signaling pathway and the putative inhibitory point of this compound.
Caption: MAPK signaling pathway activated by LPS and potential inhibition by this compound.
Cross-Validation and Concluding Remarks
The bioactivity data for ergosterol peroxide demonstrates its significant potential in several therapeutic areas. While direct comparative data for this compound is currently sparse, the available information on related ergosterol glycosides suggests that the addition of a glucose moiety can modulate, and in some cases enhance, biological activity.
The provided experimental protocols offer a standardized framework for conducting future studies to directly compare the efficacy of ergosterol peroxide and its glucoside. Such studies are crucial to elucidate the structure-activity relationship and to determine if glycosylation improves pharmacokinetic properties, such as solubility and bioavailability, which could translate to enhanced therapeutic potential.
The signaling pathway diagrams illustrate the likely mechanisms of action for these compounds, focusing on the well-established NF-κB and MAPK pathways in inflammation. Future research should aim to validate the inhibitory effects of this compound on these specific molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Ergosterol Peroxide and Its Glucoside
A comprehensive review of the existing scientific literature reveals a significant body of evidence supporting the anti-inflammatory properties of ergosterol (B1671047) peroxide. However, a notable gap exists in the current research, with no available data on the anti-inflammatory activity of its corresponding glucoside. This guide provides a detailed overview of the known anti-inflammatory effects and mechanisms of action of ergosterol peroxide, alongside a clear acknowledgment of the absence of comparative or standalone data for its glucosidic form. This information is intended to guide researchers and drug development professionals in their understanding of ergosterol peroxide and to highlight a potential avenue for future investigation into its derivatives.
Ergosterol Peroxide: A Potent Inhibitor of Inflammatory Pathways
Ergosterol peroxide, a naturally occurring steroid found in various fungi and mushrooms, has been the subject of numerous studies demonstrating its anti-inflammatory potential.[1][2][3] These investigations have elucidated its mechanisms of action, primarily centered on the inhibition of key signaling pathways and the reduction of pro-inflammatory mediators.
The anti-inflammatory effects of ergosterol peroxide are largely attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][4] These pathways are crucial in the inflammatory response, and their inhibition by ergosterol peroxide leads to a downstream reduction in the production of various inflammatory cytokines and enzymes.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the quantitative data from various studies on the anti-inflammatory effects of ergosterol peroxide.
| Assay Type | Cell Line/Model | Inflammatory Stimulus | Measured Parameter | Concentration of Ergosterol Peroxide | Result | Reference |
| TNF-α Secretion | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α levels | Not specified | Inhibition of LPS-induced TNF-α production | [2] |
| IL-1α/β Expression | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1α/β mRNA levels | Not specified | Suppression of LPS-induced IL-1α/β expression | [2] |
| NF-κB DNA Binding | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | NF-κB DNA binding activity | Not specified | Suppression of LPS-induced NF-κB DNA binding | [2] |
| MAPK Phosphorylation | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Phosphorylation of p38, JNK, and ERK | Not specified | Inhibition of LPS-induced phosphorylation of p38, JNK, and ERK | [2][4] |
| In vivo Ear Edema | Mice | Phorbol-12-myristate 13-acetate (TPA) | Ear edema | Not specified | Inhibition of TPA-induced inflammatory ear edema | [2] |
Signaling Pathways Modulated by Ergosterol Peroxide
Ergosterol peroxide exerts its anti-inflammatory effects by intervening in critical inflammatory signaling cascades. The diagrams below illustrate the key pathways known to be inhibited by this compound.
Experimental Protocols
The following are representative experimental methodologies employed in the assessment of the anti-inflammatory activity of ergosterol peroxide.
Cell Culture and Treatment
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of ergosterol peroxide for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a designated time period (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the cell culture supernatants is quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized from the RNA, and qRT-PCR is performed to measure the mRNA expression levels of inflammatory genes. The relative expression is normalized to a housekeeping gene such as GAPDH.
Western Blot Analysis
To assess the effect on signaling pathways, protein lysates are prepared from the treated cells. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, p38, JNK, ERK) and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Ergosterol Peroxide Glucoside: An Unexplored Frontier
Despite the well-documented anti-inflammatory properties of ergosterol peroxide, a thorough search of the scientific literature did not yield any studies that have investigated the anti-inflammatory activity of its glucoside. This includes a lack of direct comparative studies against the aglycone form, as well as any standalone research on the glucoside's potential effects on inflammatory pathways or mediators.
The addition of a glucose moiety to a bioactive compound can significantly alter its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological activity. Therefore, the anti-inflammatory profile of this compound remains an open question and represents a promising area for future research.
Conclusion
Ergosterol peroxide has demonstrated consistent and potent anti-inflammatory activity in a variety of in vitro and in vivo models. Its mechanism of action is well-characterized and involves the inhibition of the NF-κB and MAPK signaling pathways. In stark contrast, there is a complete absence of data regarding the anti-inflammatory properties of this compound. This knowledge gap underscores the need for further investigation to determine if the glucosidic form retains, enhances, or diminishes the anti-inflammatory effects of the parent compound. Such studies would be invaluable for the drug discovery and development community, potentially unlocking new therapeutic agents for inflammatory diseases.
References
- 1. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Ergosterol Peroxide Bioassays
Ergosterol (B1671047) peroxide, a naturally occurring steroid found in various fungi and lichens, has garnered significant interest in the scientific community for its potent anti-tumor, anti-inflammatory, and pro-apoptotic activities.[1][2] As research into its therapeutic potential accelerates, a critical examination of the reproducibility of the bioassays used to evaluate its efficacy is paramount for researchers, scientists, and drug development professionals. This guide provides a statistical analysis of the variability in published bioassay data for ergosterol peroxide, details common experimental protocols, and visualizes key cellular pathways affected by this compound.
Comparative Analysis of In Vitro Efficacy
The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) are key metrics used to quantify the potency of ergosterol peroxide in vitro. A review of the available literature reveals a degree of variability in these values across different cancer cell lines and experimental setups. This variability underscores the importance of standardized protocols to ensure reproducibility. The following table summarizes the reported EC₅₀ and IC₅₀ values for ergosterol peroxide in various cancer cell lines.
| Cell Line | Assay Type | Duration | EC₅₀/IC₅₀ (µM) | Source |
| SUM149 (Triple-Negative Breast Cancer) | CTG Assay | 72 h | ~15 | [3][4] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | CTG Assay | 72 h | >50 | [3][4] |
| T47D (Breast Cancer) | Not Specified | Not Specified | 5.8 | [5] |
| LS180 (Colon Adenocarcinoma) | MTT Assay | 96 h | 17.3 µg/mL (~39.2 µM) | [6] |
| HT29 (Colon Adenocarcinoma) | Not Specified | 5 days | 7 | [7] |
| HepG2 (Hepatocellular Carcinoma) | Not Specified | Not Specified | Not Specified | [8] |
| Ovarian Cancer Cell Lines | Not Specified | Not Specified | Dose-dependent inhibition | [9] |
Note: The conversion from µg/mL to µM for LS180 cells is approximated based on the molecular weight of ergosterol peroxide (428.6 g/mol ).
The data presented highlight that the cytotoxic effects of ergosterol peroxide are cell-line dependent. For instance, the SUM149 breast cancer cell line appears to be more sensitive to ergosterol peroxide than the MDA-MB-231 line.[3][4] Furthermore, differences in assay methodology and duration can contribute to the observed variations in potency.
Experimental Protocols for Bioactivity Assessment
Standardization of experimental procedures is crucial for improving the reproducibility of ergosterol peroxide bioassays. Below is a representative protocol for a cell viability assay, based on methodologies reported in the literature.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Cell Culture: Culture the desired cancer cell line (e.g., SUM149) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined density (e.g., 2,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ergosterol peroxide in the growth medium. Replace the existing medium in the wells with the medium containing different concentrations of ergosterol peroxide. Include untreated cells as a negative control and a positive control with a known cytotoxic agent.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours).
-
Luminescence Measurement: After incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader. The EC₅₀ values can be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the molecular mechanisms of ergosterol peroxide, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for assessing the in vitro bioactivity of ergosterol peroxide.
Ergosterol peroxide has been shown to exert its anticancer effects by modulating several key signaling pathways. One of the prominent mechanisms involves the inhibition of the PI3K/Akt pathway, leading to the activation of the pro-apoptotic transcription factor Foxo3.[8] Additionally, ergosterol peroxide has been reported to suppress the Wnt/β-catenin and STAT3 signaling pathways, both of which are crucial for cancer cell proliferation and survival.[9][10]
Caption: Major signaling pathways impacted by ergosterol peroxide in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of ergosterol peroxide probes for cellular localisation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of Hygrophoropsis aurantiaca and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Ergosterol peroxide activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells | Semantic Scholar [semanticscholar.org]
- 9. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth [mdpi.com]
In Silico Docking of Ergosterol Peroxide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of ergosterol (B1671047) peroxide against various protein targets implicated in cancer and microbial infections. The information is presented in a structured format, including quantitative data, detailed experimental protocols, and visualizations to facilitate informed decisions in drug discovery projects.
Ergosterol peroxide, a naturally occurring sterol found in various fungi, has garnered significant attention for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] In silico molecular docking studies are crucial in elucidating the binding mechanisms of ergosterol peroxide with its protein targets, thereby accelerating the drug development process. This guide synthesizes available data to offer a comparative overview of these interactions.
Quantitative Docking Analysis
The binding affinity of ergosterol peroxide to various protein targets has been evaluated in several in silico studies. The following table summarizes the key quantitative data, primarily focusing on docking scores, which are indicative of the binding affinity between the ligand and the protein.
| Target Protein | Organism/Disease Association | Ergosterol Peroxide Docking Score (kcal/mol) | Alternative Compound | Alternative Compound Docking Score (kcal/mol) | Reference Compound | Reference Compound Docking Score (kcal/mol) |
| Dihydrofolate Reductase | Staphylococcus aureus | > -9.5 | Ergosterol | > -9.5 | Ciprofloxacin | -9.5 |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Not Available | Ergosterol | -9.9 | Withanolide M | -10.2 |
| Estrogen Receptor-α (ER-α) | Breast Cancer | Not Available | Stigmasterol (B192456) | Comparable to native ligand | Native Ligand | Not Specified |
| Progesterone Receptor (PR) | Breast Cancer | Not Available | Stigmasterol | Comparable to native ligand | Native Ligand | Not Specified |
| HER2/ERBB2 | Breast Cancer | Not Available | β-Sitosterol | Comparable to native ligand | Native Ligand | Not Specified |
| Epidermal Growth Factor Receptor (EGFR) | Breast Cancer | Not Available | β-Sitosterol | Comparable to native ligand | Native Ligand | Not Specified |
Experimental Protocols: A Look into the Methodology
The accuracy and reliability of in silico docking studies are heavily dependent on the methodologies employed. While specific protocols for ergosterol peroxide docking are not always exhaustively detailed in publications, a general workflow can be outlined based on common practices in the field.
A typical in silico docking study involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand, ergosterol peroxide, is sketched and optimized for its 3D conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Molecular Docking: A docking program, such as AutoDock Vina, is used to predict the binding conformation and affinity of the ligand within the protein's active site.[3] The program explores various possible orientations and conformations of the ligand and scores them based on a defined scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose and the corresponding binding energy (docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
For instance, in the study of compounds from Ganoderma sp. against Staphylococcus aureus protein targets, the docking protocol was validated by redocking the co-crystallized ligand into the protein's binding site to ensure the methodology could reproduce the known binding pose.[4]
Visualizing the Workflow and Potential Pathways
To better understand the processes involved, the following diagrams illustrate a typical in silico docking workflow and a simplified signaling pathway where a potential target of ergosterol peroxide might be involved.
Comparison with Alternatives
While ergosterol peroxide shows promise, it is essential to compare its in silico performance with that of other compounds targeting the same proteins.
-
Against Dihydrofolate Reductase: Ergosterol peroxide exhibited a docking score greater than -9.5 kcal/mol, which was comparable to that of another natural compound, ergosterol, and the known antibiotic, ciprofloxacin.[4] This suggests that ergosterol peroxide could be a potent inhibitor of this bacterial enzyme.
-
Against Breast Cancer Targets: In silico studies on breast cancer targets like ER-α, PR, HER2, and EGFR have identified other natural compounds such as stigmasterol and β-sitosterol as having comparable binding affinities to the native ligands.[5] This highlights the potential of a broader range of phytosterols (B1254722) in breast cancer research.
Conclusion
In silico docking studies have provided valuable insights into the potential of ergosterol peroxide as a therapeutic agent. Its strong binding affinity for targets like dihydrofolate reductase suggests its potential as an antibacterial agent. While quantitative docking data for ergosterol peroxide against key cancer targets remain to be fully elucidated, the performance of structurally similar compounds like ergosterol indicates a promising area for further investigation. Future in silico research should focus on expanding the range of protein targets, performing more rigorous simulations like molecular dynamics to validate docking results, and exploring the structure-activity relationships of ergosterol peroxide and its derivatives to guide the development of more potent and selective drug candidates.
References
- 1. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Staphylococcus aureus potential of compounds from Ganoderma sp.: A comprehensive molecular docking and simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
"comparative analysis of ergosterol peroxide derivatives against different cancer cell lines"
A deep dive into the cytotoxic potential of modified ergosterol (B1671047) peroxides against various cancer cell lines, supported by experimental data and mechanistic insights.
Ergosterol peroxide (EP), a naturally occurring steroid found in various fungi and lichens, has long been recognized for its potential anticancer properties. However, limitations such as poor aqueous solubility and limited intracellular accumulation have spurred the development of numerous derivatives to enhance its therapeutic efficacy. This guide provides a comparative analysis of these derivatives, evaluating their cytotoxic activity against a range of cancer cell lines and elucidating their mechanisms of action.
Enhanced Cytotoxicity of Ergosterol Peroxide Derivatives
The core strategy in modifying ergosterol peroxide is to improve its drug-like properties and enhance its ability to selectively kill cancer cells. This is often achieved by introducing new functional groups or by conjugating EP with other molecules. The comparative efficacy of these derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
Summary of In Vitro Cytotoxicity (IC50 Values)
The following table summarizes the IC50 values of various ergosterol peroxide derivatives against different human cancer cell lines, providing a clear comparison of their potency.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ergosterol Peroxide (EP) | MCF-7 (Breast) | 18.62 ± 1.80 | [1] |
| HepG2 (Liver) | >50 | [1] | |
| HCT-116 (Colon) | >50 | [1] | |
| A549 (Lung) | 23.40 ± 1.13 | [1] | |
| T47D (Breast) | 5.8 | [2] | |
| SUM149 (TNBC) | ~20 | [3][4] | |
| MDA-MB-231 (TNBC) | ~15 | [3][4] | |
| Mito-EP-3a | MCF-7 (Breast) | 2.11 - 9.34 | [5] |
| HepG2 (Liver) | 2.11 - 9.34 | [5] | |
| HeLa (Cervical) | 4.65 - 8.74 | [5] | |
| Mito-EP-3b | MCF-7 (Breast) | 1.92 | [5] |
| HepG2 (Liver) | 2.11 | [5] | |
| HeLa (Cervical) | 4.65 | [5] | |
| Mito-EP-3c | MCF-7 (Breast) | 2.11 - 9.34 | [5] |
| HepG2 (Liver) | 2.11 - 9.34 | [5] | |
| HeLa (Cervical) | 4.65 - 8.74 | [5] | |
| EP-A2 (EP-Paclitaxel Hybrid) | MCF-7 (Breast) | 9.39 ± 0.28 | [1] |
| HepG2 (Liver) | 11.47 ± 0.74 | [1] | |
| HCT-116 (Colon) | 19.85 ± 1.32 | [1] | |
| A549 (Lung) | 14.62 ± 0.95 | [1] | |
| EP-B2 (EP-Paclitaxel Hybrid) | MCF-7 (Breast) | 8.60 ± 0.32 | [1] |
| HepG2 (Liver) | 7.82 ± 0.33 | [1] | |
| HCT-116 (Colon) | 17.60 ± 1.11 | [1] | |
| A549 (Lung) | 11.80 ± 0.54 | [1] | |
| Compound 3h | HepG2 (Liver) | 2.70 | [1] |
| Coumarin-EP Conjugates (8a-d) | HepG2 (Liver) | Sub-micromolar | [6] |
| SK-Hep1 (Liver) | Sub-micromolar | [6] | |
| MCF-7 (Breast) | Sub-micromolar | [6] |
TNBC: Triple-Negative Breast Cancer
Notably, mitochondria-targeted derivatives (Mito-EP) and hybrids with paclitaxel (B517696) (EP-A2, EP-B2) demonstrate significantly enhanced cytotoxicity compared to the parent ergosterol peroxide molecule across multiple cancer cell lines.[1][5] For instance, Mito-EP-3b was found to be 9.7-fold more efficacious than ergosterol peroxide in the MCF-7 breast cancer cell line.[5] Similarly, coumarin-ergosterol peroxide conjugates also exhibited potent activity in the sub-micromolar range.[6]
Mechanistic Insights into Anticancer Activity
The enhanced cytotoxicity of ergosterol peroxide derivatives is attributed to their ability to induce programmed cell death, or apoptosis, and halt the cell division cycle.
Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effect is through the induction of apoptosis, often via the mitochondrial pathway. Several studies have shown that EP and its derivatives can:
-
Increase Reactive Oxygen Species (ROS) Production: The peroxide bridge in the ergosterol peroxide structure is believed to be a key pharmacophore, contributing to the generation of ROS within cancer cells.[5][6] This oxidative stress can damage cellular components and trigger apoptosis.
-
Decrease Mitochondrial Membrane Potential: Treatment with derivatives like Mito-EP-3b leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5][7]
-
Modulate Apoptotic Proteins: These compounds can upregulate the expression of pro-apoptotic proteins like Bax and Cytochrome c, while downregulating the anti-apoptotic protein Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating caspases and executing apoptosis.[8]
Cell Cycle Arrest
In addition to inducing apoptosis, several ergosterol peroxide derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. For example, the EP-paclitaxel hybrid, EP-B2, was found to arrest the cell cycle at the G1 phase in HepG2 cells.[1] Another derivative, 8d (a coumarin (B35378) conjugate), induced G2/M phase arrest in the same cell line.[6][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer properties of ergosterol peroxide derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the ergosterol peroxide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
Cell Cycle Analysis
Flow cytometry is also employed to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathway targeted by ergosterol peroxide derivatives.
Caption: Experimental workflow for evaluating the anticancer activity of ergosterol peroxide derivatives.
Caption: Signaling pathway of apoptosis induced by ergosterol peroxide derivatives in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. Synthesis of Ergosterol Peroxide Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity | MDPI [mdpi.com]
- 7. [Mechanism of ergosterol peroxide on MCF-7 breast cancer cells based on network pharmacology and in vitro experiments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ergosterol peroxide from Pleurotus ferulae inhibits gastrointestinal tumor cell growth through induction of apoptosis via reactive oxygen species and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Ergosterol Peroxide Conjugates as Mitochondria Targeting Probes for Enhanced Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential: A Comparative Guide to Ergosterol Peroxide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ergosterol (B1671047) peroxide, a naturally occurring steroid found in various fungi and marine organisms, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Extensive research has highlighted its potential as an anti-cancer, anti-inflammatory, and immunomodulatory agent.[1][2] This guide provides a comprehensive comparison of the therapeutic index of ergosterol peroxide and its synthesized derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.
Cytotoxicity Profile: Ergosterol Peroxide vs. Its Derivatives
The therapeutic efficacy of a potential anti-cancer drug is intrinsically linked to its selectivity—its ability to eliminate cancer cells while sparing healthy ones. The therapeutic index (TI), or more practically in early-stage research, the selectivity index (SI), provides a quantitative measure of this selectivity. It is often calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells).
Recent studies have focused on synthesizing derivatives of ergosterol peroxide to enhance its potency and improve its therapeutic window. These modifications often aim to increase solubility and bioavailability.[3]
Below is a comparative summary of the cytotoxic activity (EC50/IC50) of ergosterol peroxide and several of its derivatives against various cancer and non-cancerous cell lines.
Table 1: Comparative Cytotoxicity of Ergosterol Peroxide and Its Derivatives
| Compound | Cancer Cell Line | EC50/IC50 (µM) | Non-Cancerous Cell Line | EC50/IC50 (µM) | Selectivity Index (SI) | Reference |
| Ergosterol Peroxide (EP) | SUM149 (TNBC) | 15.0 | BJ (Fibroblast) | >25 | >1.67 | [4] |
| Ergosterol Peroxide (EP) | MDA-MB-231 (TNBC) | 12.5 | BJ (Fibroblast) | >25 | >2.00 | [4] |
| Ergosterol Peroxide (EP) | T47D (Breast Cancer) | 5.8 | 1A2 (Human non-cancer) | 352.3 | 60.74 | [5] |
| Ergosterol Peroxide (EP) | Hep 3B (Hepatocellular Carcinoma) | 19.4 µg/mL | - | - | - | [6] |
| 9,11-Dehydroergosterol Peroxide | Hep 3B (Hepatocellular Carcinoma) | 16.7 µg/mL | - | - | - | [6] |
| Derivative 3 (Ketone) | SUM149 (TNBC) | 10.0 | BJ (Fibroblast) | >25 | >2.50 | [4] |
| Derivative 4 | SUM149 (TNBC) | 12.5 | BJ (Fibroblast) | >25 | >2.00 | [4] |
| Derivative 5 | SUM149 (TNBC) | 10.0 | BJ (Fibroblast) | >25 | >2.50 | [4] |
| Derivative 8 | SUM149 (TNBC) | 7.5 | BJ (Fibroblast) | >25 | >3.33 | [4] |
| Derivative 9 | SUM149 (TNBC) | 7.5 | BJ (Fibroblast) | >25 | >3.33 | [4] |
| Derivative 10 | SUM149 (TNBC) | 7.5 | BJ (Fibroblast) | >25 | >3.33 | [4] |
Note: TNBC stands for Triple-Negative Breast Cancer. A higher Selectivity Index indicates greater selectivity for cancer cells.
Anti-Inflammatory Activity
Ergosterol peroxide also exhibits potent anti-inflammatory properties by targeting key inflammatory pathways. Its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) is a crucial aspect of its therapeutic potential.
Table 2: Anti-inflammatory Activity of Ergosterol Peroxide
| Assay | Cell Line | IC50 (µM) | Reference |
| Nitric Oxide (NO) Release | RAW264.7 | 2.5 | [7] |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for key assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ergosterol peroxide or its derivatives) and incubate for the desired period (e.g., 72 hours).[9]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[9]
-
Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[9]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.[10][11]
Procedure:
-
Cell Treatment: Induce apoptosis in your target cells using the desired method (e.g., treatment with ergosterol peroxide).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Signaling Pathways and Mechanisms of Action
Ergosterol peroxide and its derivatives exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
AKT/Foxo3-Mediated Apoptosis
Ergosterol peroxide has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. This inhibition leads to the activation of the Forkhead box protein O3 (Foxo3), a transcription factor that upregulates the expression of pro-apoptotic proteins like Puma and Bax.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Ergosterol peroxide activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Safety Operating Guide
Proper Disposal of Ergosterol Peroxide Glucoside: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of ergosterol (B1671047) peroxide glucoside.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Ergosterol Peroxide Glucoside with appropriate care in a well-ventilated area.[1][2] Always wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles.[1] Avoid creating dust and prevent the substance from coming into contact with skin and eyes.[1][2] In case of accidental contact, follow the first-aid measures outlined in the table below.
Table 1: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water, and consult a physician.[1] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] It is imperative to prevent the chemical from entering drains or sewer systems and to avoid environmental contamination.[1]
Table 2: this compound Disposal Procedures
| Step | Procedure | Key Considerations |
| 1. Collection | Collect waste this compound in a suitable, closed, and properly labeled container.[1][2] | Ensure the container is compatible with the chemical and clearly marked as hazardous waste. |
| 2. Storage | Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[1][3] | Do not store with foodstuffs, feed, or seed.[1] |
| 3. Transportation | Arrange for the collected waste to be transported by a licensed hazardous waste disposal service. | Adhere to all local, state, and federal regulations for the transportation of chemical waste. |
| 4. Final Disposal | The material should be taken to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[1] | This should only be performed by qualified personnel at a certified facility. |
In the event of a spill, prevent further leakage if it is safe to do so.[1] Remove all sources of ignition and use spark-proof tools.[1] The spilled material should be collected and placed in a suitable container for disposal in accordance with the procedures outlined above.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Response and Cleanup
A spill of this compound should be managed promptly and safely. The following diagram outlines the necessary steps for an effective spill response.
Caption: Spill response procedures for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ergosterol Peroxide Glucoside
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of Ergosterol (B1671047) peroxide glucoside (CAS No. 140447-22-9), a naturally occurring steroid derivative with notable anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] Adherence to the following procedural guidance will minimize risks and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or other compatible materials should be used to prevent skin contact. Gloves must be inspected for integrity before each use.[10] |
| Eyes/Face | Safety goggles and/or face shield | To protect against splashes and dust, tightly fitting safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[10] |
| Body | Laboratory coat | A flame-retardant lab coat provides a crucial barrier against accidental spills and contamination of personal clothing.[11] |
| Respiratory | NIOSH-approved respirator | When handling the compound as a powder or when dust generation is possible, a respirator is recommended to prevent inhalation.[10] Work should be conducted in a well-ventilated area or a fume hood. |
Operational Procedures for Safe Handling
A systematic approach to handling Ergosterol peroxide glucoside, from receipt to disposal, is critical for laboratory safety. The following step-by-step procedures should be implemented.
1. Receiving and Storage:
-
Upon receipt, label the container with the date it was received and the date it is first opened.[5][9]
-
Store this compound in a cool, dry, and well-ventilated area, protected from light and air.[12] Recommended storage is refrigerated or frozen (2-8°C).[12][13]
-
Keep containers tightly sealed to prevent exposure to atmospheric oxygen, which can promote peroxide formation.[8][14]
-
Store away from heat sources, sparks, and incompatible materials such as strong acids, bases, and reducing agents.[6]
2. Preparation and Use:
-
Always handle this compound powder within a chemical fume hood to minimize inhalation risks.[6]
-
Use non-metallic (e.g., plastic or Teflon-coated) spatulas and tools to avoid friction or sparks that could initiate a reaction.[6]
-
If the procedure involves heating or distillation, it is imperative to test for the presence of peroxides beforehand. Never distill peroxide-forming chemicals to dryness, always leaving at least 20% of the initial volume in the flask.[8][15]
-
For creating solutions, recommended solvents include DMSO, Pyridine, Methanol, and Ethanol.[12]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, absorb the spilled material with an inert, non-combustible absorbent (e.g., vermiculite (B1170534) or sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is a critical final step in its safe handling lifecycle.
-
Unused Product: Dispose of unused or expired this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Peroxide Testing and Disposal Timeline: For peroxide-forming chemicals, a general guideline is to dispose of them within 3-12 months of opening, depending on their classification.[5][14][16] Regularly test for the presence of peroxides, especially for containers that have been open for an extended period. If crystals are observed in the liquid or around the cap, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately, as this may indicate the formation of explosive peroxide crystals.[14][16]
Quantitative Data
While specific occupational exposure limits for this compound have not been established, data on its biological activity is available and summarized below.
| Parameter | Value | Context |
| hACAT-1 Inhibition | 51.6 ± 0.9% | At a concentration of 0.23 mM, indicating potential anti-atherosclerosis activity.[1] |
| Lp-PLA2 Inhibition | 51.7 ± 1.2% | At a concentration of 0.23 mM, also related to anti-atherosclerosis effects.[1][3] |
| Osteoclastogenesis Inhibition | Up to 62% | Demonstrates a dose-dependent inhibitory effect with low cytotoxicity at 1.0 µg/mL.[1][3] |
| Purity | ≥98% | Typical purity for commercially available this compound.[12] |
| Molecular Weight | 590.79 g/mol | [2] |
| Molecular Formula | C₃₄H₅₄O₈ | [2] |
Experimental Protocols
Below are detailed methodologies for experiments relevant to the study of compounds like this compound.
1. In Vitro Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
This protocol is based on a method used to assess the cytotoxicity of Ergosterol peroxide, a related compound, and can be adapted for this compound.
-
Objective: To determine the cytotoxic effect of a compound on a cell line by measuring the release of LDH from damaged cells into the culture medium.
-
Materials:
-
Human cell line (e.g., CCD 841 CoTr normal colon epithelial cells).
-
Cell culture medium and supplements.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
In Vitro Toxicology Assay Kit, Lactate Dehydrogenase based.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and an untreated control.
-
Incubate the plate for a specified period (e.g., 48 hours).
-
After incubation, carefully collect the supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a set time.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
-
2. Thin-Layer Chromatography (TLC) for Separation and Identification
This protocol is adapted from a method developed for the determination of ergosterol and ergosterol peroxide.
-
Objective: To separate and identify this compound in a sample.
-
Materials:
-
Silica (B1680970) gel TLC plates.
-
Sample containing this compound dissolved in a suitable solvent.
-
Developing solvent system (e.g., a non-polar/polar mixture like toluene/ethyl acetate, which may need optimization for the glucoside).
-
TLC developing chamber.
-
Visualization agent (e.g., p-anisaldehyde solution or UV light if the compound is UV-active).
-
Heating plate.
-
-
Procedure:
-
Prepare the TLC developing chamber by adding the developing solvent and allowing the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the silica gel plate.
-
Allow the spot to dry completely.
-
Place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it reaches approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the separated spots. If using a staining agent like p-anisaldehyde, spray the plate evenly, then gently heat it on a hot plate until colored spots appear.
-
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare it to a standard of pure this compound.
-
Safe Handling Workflow
The following diagram illustrates the key stages in the safe handling workflow for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS:140447-22-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Ergosterol peroxide | NSC 31324 | Antitumor | TargetMol [targetmol.com]
- 5. Peroxide Lab Practices | Ohio University [ohio.edu]
- 6. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. ehs.mit.edu [ehs.mit.edu]
- 10. cdn.kyberlife.com [cdn.kyberlife.com]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. chemfaces.com [chemfaces.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Peroxide Forming Chemicals | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 16. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
